FM 1-43FX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H49Cl3N4 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride |
InChI |
InChI=1S/C29H48N4.3ClH/c1-5-7-21-32(22-8-6-2)29-15-13-27(14-16-29)11-12-28-17-23-31(24-18-28)20-10-26-33(3,4)25-9-19-30;;;/h11-18,23-24H,5-10,19-22,25-26,30H2,1-4H3;3*1H/q+2;;;/p-2 |
InChI Key |
KTUIRYVXUXEABI-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of FM 1-43FX Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM 1-43FX is a lipophilic styryl dye that serves as a powerful tool for investigating the dynamics of plasma membranes and vesicular trafficking in living cells. This fixable analog of the widely used FM 1-43 dye allows for the labeling and subsequent fixation of cellular structures, enabling more detailed and prolonged analysis. This guide provides a comprehensive overview of the core mechanism of this compound staining, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Staining Mechanism
The utility of this compound as a membrane stain lies in its unique amphipathic structure, which dictates its fluorescence properties and interaction with cellular membranes. The staining process can be understood in three key stages: membrane insertion and fluorescence, internalization via endocytosis, and covalent fixation for enduring analysis.
1. Reversible Membrane Insertion and Fluorescence:
This compound is a water-soluble molecule that is virtually non-fluorescent in aqueous solutions[1][2][3]. Its structure consists of a hydrophilic head group and a lipophilic tail. This amphipathic nature allows the dye to reversibly partition into the outer leaflet of the plasma membrane of living cells[4][5]. Upon insertion into the lipid-rich environment of the cell membrane, the dye undergoes a significant increase in its fluorescence quantum yield, becoming intensely fluorescent[5][6][7]. This property allows for the specific visualization of the plasma membrane.
2. Activity-Dependent Internalization:
This compound does not readily cross the lipid bilayer of the cell membrane. Instead, it is internalized by cells through the process of endocytosis[4][5]. During endocytosis, portions of the plasma membrane invaginate and pinch off to form intracellular vesicles. As the dye is embedded in the plasma membrane, it is carried along with the membrane into these newly formed vesicles. This mechanism allows for the labeling of endocytic vesicles and provides a dynamic readout of endocytic activity. The rate of dye accumulation inside the cell is dependent on the rate of endocytosis, which can be influenced by cellular activity and temperature. For instance, in neurons, the dye is internalized within recycled synaptic vesicles during neurotransmitter release[1].
3. Aldehyde-Based Fixation:
The key feature that distinguishes this compound from its predecessor, FM 1-43, is its fixability. This compound has been chemically modified to include an aliphatic amine group[6][8][9]. This amine group can react with aldehyde-based fixatives, such as formaldehyde or glutaraldehyde. When cells stained with this compound are treated with these fixatives, the dye is covalently cross-linked to surrounding biomolecules within the labeled membranes[1][6]. This covalent attachment prevents the dye from washing out of the membranes, thus preserving the staining pattern for subsequent, more detailed imaging and analysis, including immunocytochemistry and electron microscopy. In contrast, the non-fixable FM 1-43 would be lost during the fixation and permeabilization steps[10].
Quantitative Data Summary
The following tables summarize the key quantitative properties and recommended concentrations for this compound.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (bound) | ~479 | When bound to phospholipid bilayer membranes[1][11]. |
| Emission Maximum (bound) | ~598 | When bound to phospholipid bilayer membranes[1][11]. Can be around 565 nm when bound to synaptosomal membranes[1][11]. |
Table 2: Recommended Staining Parameters
| Parameter | Value | Notes |
| Stock Solution Concentration | 1 mM | In water or DMSO[12]. |
| Working Solution Concentration | 5 µg/mL | Can be adjusted based on cell type and experimental conditions[1][11][12]. |
| Incubation Time (Labeling) | 1-10 minutes | Dependent on the desired level of membrane labeling versus internalization[1][11][12]. |
| Incubation Temperature (Labeling) | On ice (for plasma membrane) or 24-37°C (for endocytosis) | Lower temperatures inhibit endocytosis, favoring plasma membrane staining[5][11][12]. |
| Fixation | 4% formaldehyde | For 10 minutes on ice[11]. |
Experimental Protocols
Below are detailed protocols for plasma membrane labeling and tracking endocytosis using this compound.
Protocol 1: Plasma Membrane Labeling of Adherent Cells
Objective: To specifically label the plasma membrane of live cells.
Materials:
-
This compound dye
-
DMSO or water for stock solution
-
Ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
4% formaldehyde in HBSS (ice-cold)
-
Adherent cells cultured on coverslips
Procedure:
-
Prepare Stock Solution: Dissolve the lyophilized this compound in water or DMSO to a final concentration of 1 mM. Aliquot and store at ≤–20°C for up to two weeks[1].
-
Prepare Working Solution: Dilute the 1 mM stock solution to a final concentration of 5 µg/mL in ice-cold HBSS without Ca²⁺/Mg²⁺[11][12]. Keep the working solution on ice. The absence of calcium and magnesium can help to reduce spontaneous endocytosis[11].
-
Cell Preparation: Remove the culture medium from the coverslip with adherent cells.
-
Staining: Place the coverslip on ice and immediately immerse it in the ice-cold working solution for 1 minute[1][11][12]. The plasma membranes will stain rapidly.
-
Fixation: To fix the stain, remove the staining solution and add ice-cold 4% formaldehyde in HBSS. Incubate on ice for 10 minutes[11].
-
Washing: Gently wash the coverslip two to three times with ice-cold HBSS.
-
Imaging: The cells are now ready for imaging.
Protocol 2: Tracking Endocytosis in Live Cells
Objective: To label and track the internalization of endocytic vesicles.
Materials:
-
This compound dye
-
DMSO or water for stock solution
-
Physiological buffer (e.g., HBSS with Ca²⁺/Mg²⁺ or cell culture medium) at 37°C
-
4% formaldehyde in a physiological buffer (room temperature)
Procedure:
-
Prepare Stock Solution: As described in Protocol 1.
-
Prepare Working Solution: Dilute the 1 mM stock solution to a final concentration of 5-10 µM in pre-warmed (37°C) physiological buffer[13].
-
Cell Preparation: Remove the culture medium from the cells.
-
Staining and Internalization: Add the pre-warmed working solution to the cells and incubate at 37°C for 5-15 minutes[13]. The duration can be optimized to visualize different stages of endocytosis.
-
Washout (Destaining): To visualize only the internalized vesicles, remove the dye-containing solution and wash the cells three times with a dye-free physiological buffer. This removes the plasma membrane staining[13]. An additional incubation in dye-free buffer for 5-10 minutes can enhance the removal of surface-bound dye[13].
-
Fixation: After the washout step, add 4% formaldehyde and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the cells two to three times with a physiological buffer.
-
Imaging: The cells with labeled and fixed endocytic vesicles are ready for imaging.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Endocytosis and Pinocytosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 7. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 9. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 11. web.mit.edu [web.mit.edu]
- 12. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 13. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of Action of FM 1-43FX in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle of Action
FM 1-43FX is a lipophilic styryl dye that serves as a vital tool for real-time visualization of membrane trafficking, particularly endocytosis and exocytosis, in living cells. Its functionality hinges on its unique amphipathic structure, comprising a hydrophilic head group and a lipophilic tail. This structure allows this compound to reversibly insert into the outer leaflet of the plasma membrane.[1][2]
In aqueous solutions, the dye is virtually non-fluorescent.[3][4] However, upon partitioning into the lipid-rich environment of the cell membrane, its quantum yield increases dramatically, resulting in intense fluorescence.[5] This property provides a high signal-to-noise ratio, enabling clear visualization of labeled membranes. The dye does not permeate the lipid bilayer, ensuring that its fluorescence is restricted to the outer leaflet of the plasma membrane and the inner leaflet of endocytic vesicles following internalization.[1][2]
The "FX" designation in this compound indicates that it is a fixable analog of the parent dye, FM 1-43.[3][6] It possesses an aliphatic amine group that allows for covalent cross-linking to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[5][6] This feature is crucial for preserving the dye's localization for post-imaging analysis, such as immunocytochemistry or electron microscopy.
Data Presentation: Quantitative Properties of this compound
The utility of this compound in quantitative imaging studies is underpinned by its distinct spectral properties and fluorescence enhancement upon membrane binding.
| Property | Value | Notes |
| Excitation Maximum (Membrane Bound) | ~479 nm[3][7] | Can be effectively excited using a standard 488 nm laser line. |
| Emission Maximum (Membrane Bound) | ~598 nm (in phospholipid bilayers)[3][7] | |
| ~565 nm (in synaptosomal membranes)[3][7] | The emission spectrum is sensitive to the local membrane environment. | |
| Fluorescence Enhancement | >40-fold increase in quantum yield upon membrane binding. | This significant increase is the basis for the high signal-to-noise ratio. |
| Molecular Weight | 560.09 g/mol | |
| Fixability | Yes | Contains an aliphatic amine for aldehyde-based fixation.[5][6] |
Mandatory Visualizations
Vesicle Recycling Pathway Visualized with this compound
References
- 1. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 5. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 6. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. web.mit.edu [web.mit.edu]
Unraveling Membrane Dynamics: A Technical Guide to FM 1-43FX
For Researchers, Scientists, and Drug Development Professionals
FM 1-43FX is a powerful fluorescent probe essential for the detailed investigation of cellular membrane dynamics. As a fixable analog of the widely used FM 1-43, it provides a crucial advantage: the ability to capture and preserve snapshots of dynamic vesicular processes for high-resolution imaging and analysis. This guide offers an in-depth exploration of this compound, its mechanism, experimental applications, and the quantitative data that underpins its utility in cellular and neurobiological research.
Core Principles of this compound
This compound is a lipophilic styryl dye characterized by its amphipathic nature, possessing a hydrophilic head group and a lipophilic tail.[1][2] This structure dictates its functionality as a membrane stain. In aqueous solutions, the dye is virtually non-fluorescent.[1][3] However, upon partitioning into the outer leaflet of a lipid membrane, its quantum yield increases dramatically, resulting in intense fluorescence.[1][4] This property allows for the specific visualization of the plasma membrane and vesicles.
A key feature of this compound is the incorporation of an aliphatic amine group.[2][5][6] This modification allows the dye to be covalently cross-linked to surrounding molecules by aldehyde-based fixatives, such as formaldehyde and glutaraldehyde.[4][5] This "fixability" is paramount for preserving the staining pattern through sample processing for techniques like immunocytochemistry and electron microscopy.
The dye is cell-impermeant, meaning it does not cross the lipid bilayer.[3][7] Therefore, its internalization is an active process, occurring exclusively through endocytosis.[7][8] This makes this compound an invaluable tool for tracking vesicle trafficking, including endocytosis, exocytosis, and synaptic vesicle recycling.[4][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, compiled from various sources to aid in experimental design.
Table 1: Spectral Properties
| Property | Wavelength (nm) | Condition |
| Excitation Maximum | ~473 - 479 | Membrane-bound[2][9] |
| Emission Maximum | ~580 - 598 | Membrane-bound[2][10][11] |
| Emission Maximum | ~626 | In solvent[10] |
Note: Spectral properties of styryl dyes like this compound are highly dependent on their environment. The emission wavelength undergoes a blue shift upon binding to membranes.[10]
Table 2: Common Experimental Parameters
| Parameter | Value | Application |
| Stock Solution Concentration | 4 mM in water or DMSO | General Use[1][12] |
| Working Concentration | 2 - 15 µM | Neuronal Staining[13] |
| Working Concentration | 5 µg/mL | Plasma Membrane Labeling[14] |
| Working Concentration | 10 µM | Epithelial Cell Staining[3] |
| Incubation Time (Labeling) | 1 - 7 minutes | Varies with cell type and process under study[1][3][14] |
| Incubation Time (Destaining) | 5 - 10 minutes (with multiple washes) | To remove non-internalized dye[1][3] |
| Fixation | 4% Paraformaldehyde | Post-staining fixation[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key applications of this compound.
Protocol 1: Labeling of Synaptic Vesicles at the Drosophila Neuromuscular Junction (NMJ)
This protocol is adapted from studies on synaptic vesicle cycling.[1]
Solutions:
-
This compound Stock Solution: 4 mM in water. Store at -20°C, protected from light.
-
HL-3 Solution (Calcium-free): Standard Drosophila saline.
-
High K+ HL-3 Solution: HL-3 with 90 mM KCl for depolarization-induced vesicle cycling.
-
This compound Labeling Solution: 4 µM this compound in High K+ HL-3 solution.
-
Fixation Solution: 3.7% (v/v) formaldehyde in calcium-free HL-3.
Procedure:
-
Dissect larval preparations in calcium-free HL-3 solution.
-
To induce endocytosis, replace the saline with the this compound Labeling Solution. The high potassium concentration will depolarize the neurons, triggering exocytosis and subsequent compensatory endocytosis, leading to the uptake of the dye into synaptic vesicles.
-
Incubate for 1-5 minutes, depending on the desired level of labeling.
-
To stop the labeling process and remove extracellular dye, wash the preparation extensively (at least five times over 5-10 minutes) with calcium-free HL-3 solution.
-
For fixation, gently add the Fixation Solution and incubate for 5 minutes.
-
Wash several times with calcium-free HL-3.
-
The sample is now ready for imaging.
Protocol 2: Static Labeling of Endocytosis in Cultured Epithelial Cells
This protocol is based on methods for studying membrane trafficking in epithelial cell monolayers.[3]
Solutions:
-
This compound Stock Solution: Prepare as in Protocol 1.
-
Phosphate-Buffered Saline (PBS): Standard formulation.
-
Labeling Solution: 10 µM this compound in PBS.
-
Stimulation Solution (Optional): PBS with 10 µM this compound and a stimulant (e.g., ATP).
-
Wash/Destain Solution: PBS.
-
Fixation Solution: Ice-cold PBS.
Procedure:
-
Grow epithelial cells on coverslips or permeable supports to the desired confluency.
-
Rinse the cells twice with PBS.
-
Add the Labeling Solution and incubate for 7 minutes at 37°C to label the plasma membrane.
-
(Optional) To study stimulated endocytosis, replace the Labeling Solution with the Stimulation Solution and incubate for 5 minutes.
-
To remove extracellular dye, rinse the cells three times with PBS.
-
Perform two 4-minute destaining steps by incubating in fresh PBS at 37°C.
-
To stop endocytosis, immediately replace the warm PBS with ice-cold PBS.
-
The cells can then be fixed with an appropriate aldehyde-based fixative for subsequent imaging.
Visualizing Cellular Processes with this compound
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying cellular pathways that can be investigated with this compound.
Caption: General experimental workflow for labeling and imaging endocytosis using this compound.
Caption: The cycle of this compound during endocytosis and exocytosis at the plasma membrane.
Caption: Signaling pathway of synaptic vesicle recycling visualized with this compound.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 7. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 8. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrum [FM 1-43] | AAT Bioquest [aatbio.com]
- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mit.edu [web.mit.edu]
FM 1-43FX dye properties and specifications
An In-depth Technical Guide to FM 1-43FX Dye
For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the this compound dye, a powerful fluorescent probe for visualizing membrane dynamics and vesicle trafficking.
Core Properties and Mechanism of Action
This compound is a fixable analog of the lipophilic styryl dye, FM 1-43.[1][2] Its chemical structure consists of a hydrophilic, charged head group and a lipophilic tail, which allows it to reversibly insert into the outer leaflet of the plasma membrane.[3][4] The dye is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to a lipid membrane, with its quantum yield increasing by more than 40-fold.[3][5][6] This property makes it an excellent tool for tracking membrane turnover with a high signal-to-noise ratio.
The "FX" designation indicates that the molecule has been modified with an aliphatic amine, which allows the dye to be covalently cross-linked to surrounding cellular structures by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][2][7][8] This crucial feature enables the preservation of the fluorescent signal for post-fixation analysis, a capability the standard FM 1-43 dye lacks.[1][9]
During cellular processes such as endocytosis, the dye-labeled portion of the plasma membrane is internalized, trapping the this compound within newly formed vesicles.[3][10] Because the dye's charged head prevents it from crossing the vesicle membrane, it serves as a reliable marker for endocytic events and subsequent vesicle trafficking.[10][11] It is widely used to study synaptic vesicle recycling, exocytosis, and endocytosis in various cell types.[1][3][5]
Quantitative Data and Specifications
The spectral properties of FM dyes are highly dependent on their environment, exhibiting a notable shift upon membrane integration.[9] The values below are compiled from various sources and represent the dye when bound to a membrane environment.
| Property | Specification | Citations |
| Chemical Name | N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl) pyridinium dibromide (base molecule), modified with an aliphatic amine for fixability. | [3][8] |
| Fluorescence Profile | Yellow-Green Fluorescent | [9] |
| Excitation Maximum | ~473-490 nm (when bound to membranes). Often used with standard FITC or GFP filter sets. | [7][9][12] |
| Emission Maximum | ~565-598 nm (when bound to membranes). The emission shifts to a shorter wavelength compared to the dye in solvent. The exact peak can vary depending on the specific membrane environment (e.g., 565 nm in synaptosomal membranes vs. 598 nm in phospholipid bilayers). | [2][7][9] |
| Key Feature | Aldehyde-fixable, allowing for signal retention after fixation with formaldehyde or glutaraldehyde. | [1][7][8][13] |
| Solubility | Water, DMSO | [2][7] |
| Primary Applications | Tracking endocytosis, exocytosis, vesicle trafficking, and synaptic vesicle recycling. | [1][3][5][10] |
Experimental Protocols
The following protocols are generalized guidelines. Optimal conditions, including dye concentration and incubation times, may vary depending on the cell type and experimental goals.
General Protocol for Staining and Fixation
This protocol is adapted for labeling endocytic vesicles in cultured cells.
-
Reagent Preparation:
-
Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in water or DMSO. A common stock concentration for the non-fixable analog is 4 mM.[3] Note that stock solutions of the FX analogs are less stable and should be stored at -20°C and used within two weeks.[2]
-
Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS, or specific cell media) to a final working concentration. Typical concentrations range from 4 µM to 10 µM.[3][13][14]
-
Fixative Solution: Prepare a 4% formaldehyde or paraformaldehyde solution in a physiological buffer (e.g., PBS).[7][13]
-
-
Methodology:
-
Cell Preparation: Culture cells on coverslips or appropriate imaging dishes.
-
Labeling (Loading): Remove the culture medium and wash the cells with buffer. Add the this compound working solution to the cells.
-
Stimulation (Optional): To specifically label vesicles involved in activity-dependent endocytosis (e.g., synaptic vesicles), stimulate the cells during the dye incubation period. This can be achieved with high potassium chloride (e.g., 90 mM KCl), ATP, or electrical field stimulation.[3][14]
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C for active uptake).[14]
-
Washing (Destaining): Thoroughly wash the cells with dye-free buffer multiple times (e.g., 3-5 washes over 5-10 minutes) to remove the dye from the plasma membrane.[3][14] This step is critical for visualizing only the internalized vesicles.
-
Fixation: Immediately after washing, add the cold (4°C) fixative solution and incubate for 10-30 minutes.[7][13]
-
Final Washes: Rinse the cells multiple times with buffer to remove the fixative.
-
Imaging: Mount the coverslip and image using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP).[9][13]
-
Protocol for Plasma Membrane Labeling
This protocol is designed to specifically label the plasma membrane while minimizing endocytosis.
-
Methodology:
-
Preparation: Prepare an ice-cold working solution of this compound (e.g., 5 µg/mL) in a buffer that lacks magnesium and calcium, such as Hanks' Balanced Salt Solution (HBSS), as these ions can accelerate endocytosis.[2][7]
-
Staining: Remove the coverslip with adherent cells from the culture medium and quickly immerse it in the ice-cold staining solution for approximately 1 minute.[7] Performing all steps on ice is crucial to slow down the endocytic machinery.
-
Fixation: Immediately transfer the coverslip to an ice-cold 4% formaldehyde solution in HBSS and fix for 10 minutes on ice.[7]
-
Washing and Imaging: Rinse the coverslip three times with HBSS, mount, and proceed with imaging.[7]
-
Considerations and Limitations
While this compound is a versatile tool, researchers should be aware of potential confounding factors. Studies have shown that FM dyes can act as muscarinic receptor antagonists and may block mechanotransduction channels at concentrations used for imaging vesicle cycling.[15] Therefore, it is essential to perform appropriate controls to ensure that the dye itself is not altering the physiological processes under investigation.
References
- 1. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 7. web.mit.edu [web.mit.edu]
- 8. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 10. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FM 1-43FX: Spectral Properties and Applications in Vesicle Trafficking
FM 1-43FX is a fixable lipophilic styryl dye indispensable for investigating plasma membrane dynamics and vesicle trafficking in living cells. As a vital tool for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of its spectral characteristics, experimental applications, and the underlying mechanisms of action.
Core Principles of this compound
This compound is an amphiphilic molecule that inserts into the outer leaflet of the cell membrane. It is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in quantum yield and becomes intensely fluorescent upon binding to lipid membranes.[1][2][3][4][5] This property allows for the selective visualization of cellular membranes.
The "FX" designation indicates that this analog has been modified to include an aliphatic amine, which enables the dye to be covalently cross-linked to surrounding structures by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[2][5] This key feature allows for the preservation of the fluorescent signal after cell fixation, making it compatible with subsequent immunocytochemistry and other multiplex imaging techniques.
The primary application of this compound is in tracking the processes of endocytosis and exocytosis. During periods of synaptic activity or other cellular stimulation, the dye bound to the plasma membrane is internalized within newly formed vesicles.[3][6] This results in the accumulation of bright, fluorescent puncta within the cell, which can be visualized and quantified. Conversely, during exocytosis, these labeled vesicles fuse with the plasma membrane, releasing their contents and the this compound dye back into the extracellular medium, leading to a decrease in intracellular fluorescence.[6][7]
Spectral Properties of this compound
The fluorescence of this compound is highly dependent on its environment. A notable spectral shift occurs when the dye moves from a solvent environment to being bound within a lipid membrane. The fixable (FX) version of the dye maintains identical excitation and emission wavelengths as its non-fixable counterpart.[8]
| Property | Wavelength (in Methanol) | Wavelength (in Membranes) | Notes |
| Excitation Maximum | ~510 nm[8][9] | ~480 nm[8] | The excitation peak shifts to a shorter wavelength upon membrane integration. It is often effectively excited using a 488 nm laser line.[1] |
| Emission Maximum | ~626 nm[8][9] | ~598 nm[1][2][8] | The emission spectrum also shifts to shorter wavelengths in a lipid environment. The emission maximum can vary slightly depending on the specific membrane composition (e.g., 565 nm in synaptosomal membranes).[2][9] |
| Fluorescence | Low | High | The dye's quantum yield increases more than 40-fold when it moves from an aqueous solution to a lipid environment.[1] |
| Recommended Filter Set | N/A | Standard FITC or GFP optical filter sets are commonly used.[10] | Due to its large Stokes shift, a long-pass emission filter may be beneficial.[10] |
Experimental Protocol: Monitoring Synaptic Vesicle Recycling
This protocol provides a general framework for using this compound to label and visualize synaptic vesicles in cultured neurons. The concentrations and incubation times may require optimization depending on the specific cell type and experimental conditions.
1. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare the stock solution by dissolving the lyophilized this compound powder in high-quality, anhydrous DMSO or water.[2][11][12]
-
Aliquot the stock solution into small, single-use volumes.
-
Store aliquots at -20°C or below, protected from light. Stock solutions of the FX analog are less stable and should be used within two weeks of preparation.[2]
-
-
Physiological Buffer:
-
High K+ Stimulation Buffer:
-
Prepare a physiological buffer containing a high concentration of potassium chloride (e.g., 90 mM KCl) to depolarize neurons and trigger synaptic vesicle cycling.[1]
-
-
Fixation Solution (4% Paraformaldehyde - PFA):
-
Prepare a 4% PFA solution in phosphate-buffered saline (PBS).
-
2. Staining Protocol (Vesicle Loading)
-
Culture neurons on sterile coverslips suitable for microscopy.
-
Prepare a working solution of this compound by diluting the 1 mM stock solution to a final concentration of 2-15 µM in the High K+ Stimulation Buffer.[7]
-
Remove the culture medium from the neurons and wash once with the standard physiological buffer.
-
To induce endocytosis, replace the buffer with the this compound working solution (containing high K+) and incubate for a period of 1-5 minutes at room temperature.[1] This stimulates neurotransmitter release and the compensatory endocytosis that internalizes the dye.
-
To stop the stimulation, remove the loading solution and wash the cells extensively (e.g., 3-5 times over 5-10 minutes) with a dye-free physiological buffer.[1] This step is crucial for removing the dye that is non-specifically bound to the outer plasma membrane.
3. Fixation and Imaging
-
After the washing steps, immediately fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[7]
-
Wash the coverslips three times with PBS.
-
The coverslips can now be processed for immunocytochemistry or mounted onto microscope slides using an appropriate mounting medium.
-
Image the stained nerve terminals using a fluorescence or confocal microscope equipped with a suitable filter set (e.g., for FITC/GFP).[1] Labeled active nerve terminals will appear as bright fluorescent puncta.
4. Destaining Protocol (Optional - for Exocytosis Measurement)
-
After the staining and washing steps (Section 2), do not fix the cells.
-
Mount the live cells in a perfusion chamber on the microscope stage.
-
Acquire a baseline image of the stained terminals.
-
Induce exocytosis by perfusing the chamber with the High K+ Stimulation Buffer (this time without the dye).
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence intensity as the labeled vesicles fuse with the membrane and release the dye.[6]
Visualizing Experimental Logic
The following diagrams illustrate the core mechanism of this compound and a typical experimental workflow for studying synaptic vesicle recycling.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 4. protocols.io [protocols.io]
- 5. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 6. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. web.mit.edu [web.mit.edu]
- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
The Application of FM 1-43FX in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent styryl dye, FM 1-43, and its fixable analog, FM 1-43FX, are powerful tools in neuroscience for investigating the dynamics of synaptic vesicle recycling.[1][2] These amphipathic molecules reversibly partition into the outer leaflet of cell membranes, exhibiting low fluorescence in aqueous solutions and a significant increase in quantum yield upon binding to lipid membranes.[2][3][4] This property allows for the precise tracking of endocytosis and exocytosis at presynaptic terminals. This compound, containing an aliphatic amine, has the added advantage of being fixable with aldehyde-based fixatives, enabling the preservation of labeled structures for subsequent immunocytochemistry and high-resolution imaging.[3][5] This guide provides an in-depth overview of the core applications of this compound in neuroscience research, complete with detailed experimental protocols, quantitative data, and visual diagrams of key processes.
Core Mechanism of Action
FM dyes are vital membrane stains that do not permeate the lipid bilayer.[4] When applied to neurons, this compound partitions into the plasma membrane, causing it to fluoresce. During synaptic activity, neurotransmitter-filled vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved through endocytosis. If this compound is present in the extracellular medium during this process, the newly formed vesicles internalize the dye, becoming fluorescently labeled.[1] These labeled vesicles can then be tracked, and their subsequent fusion with the plasma membrane during a second round of exocytosis can be monitored by the loss of fluorescence as the dye is released back into the dye-free extracellular solution (destaining).[1] This allows for the quantitative analysis of vesicle pool dynamics, including the size of the recycling pool, the kinetics of endocytosis and exocytosis, and the mode of vesicle retrieval.[2][6]
Key Applications in Neuroscience Research
-
Visualizing and Quantifying Synaptic Vesicle Endocytosis: By loading neurons with this compound during stimulation, the efficiency and rate of vesicle uptake can be measured.[3]
-
Tracking Synaptic Vesicle Exocytosis: Pre-labeled vesicles can be stimulated to release their contents, and the rate of fluorescence decrease (destaining) provides a direct measure of exocytosis kinetics.[1][2]
-
Studying Synaptic Vesicle Pool Dynamics: Different stimulation protocols can be used to label distinct pools of synaptic vesicles, such as the readily releasable pool (RRP) and the reserve pool (RP), allowing for their characterization.[3][7]
-
Investigating the Effects of Drugs and Genetic Mutations: The impact of pharmacological agents or genetic modifications on synaptic vesicle recycling can be quantitatively assessed by measuring changes in this compound loading and unloading.
-
Identifying Actively Firing Neurons: The activity-dependent nature of this compound uptake allows for the identification of functionally active neurons within a network.[5]
-
Studying Mechanosensitive Ion Channels: FM 1-43 has been shown to permeate and block certain mechanosensitive ion channels, providing a tool to study their function and the neurons that express them.[8][9][10]
Data Presentation: Quantitative Parameters for this compound Experiments
The following tables summarize key quantitative data extracted from various experimental protocols for using FM 1-43 and its derivatives in neuroscience research.
| Parameter | Value | Model System/Context | Reference |
| FM 1-43 Stock Solution | 4 mM in water | Drosophila Neuromuscular Junction (NMJ) | [3] |
| 1-5 mM in water | General Neuronal Preparations | [11] | |
| Working Concentration | 4 µM | Drosophila NMJ | [3] |
| 5 µM | Schaffer Collateral Presynaptic Terminals | [7] | |
| 2-10 µM | General Neuronal Preparations | [11] | |
| 10 µM | Cultured Hippocampal Neurons | [12] | |
| 4 µM | HT29-Cl.19A cells (epithelial) | [4] | |
| Excitation Maximum | ~470-490 nm (in solvent) | General | [13] |
| 488 nm (blue light) | Drosophila NMJ | [3] | |
| 465 nm (maximal fluorescence) | General | [11] | |
| Emission Maximum | ~560-598 nm (membrane-bound) | General | [3][11] |
| ~626-636 nm (in solvent) | General | [13] |
| Stimulation Method | Parameters | Purpose | Reference |
| Electrical Stimulation | 10 Hz for 10 minutes | Labeling of recycling and reserve vesicle pools | [3] |
| 10 Hz for 5 seconds (bursts every 30 seconds for 20 minutes) | Evoke vesicular release of dye (destaining) | [7] | |
| High K+ Stimulation | 90 mM KCl | Labeling of synaptic vesicles | [3] |
| 45 mM K+ for 15 minutes | Labeling the total vesicle pool | [7] | |
| 60 mM KCl for 5 minutes | Unloading of the readily releasable pool | [3] | |
| Hypertonic Sucrose | 800 mOsm ACSF for 25 seconds | Labeling the readily releasable pool (RRP) | [7] |
Experimental Protocols
Protocol 1: Labeling the Recycling Pool of Synaptic Vesicles in Cultured Neurons
This protocol describes the general procedure for labeling actively recycling synaptic vesicles with this compound in cultured neurons, such as hippocampal or cortical neurons.
Materials:
-
This compound stock solution (e.g., 4 mM in water)
-
HEPES-buffered saline (HBS) or Tyrode's solution
-
High K+ solution (e.g., HBS with 90 mM KCl, osmolarity adjusted)
-
Glutamate receptor antagonists (e.g., 10 µM CNQX, 50 µM AP5) to prevent recurrent activity[12]
-
Advasep-7 (optional, for rapid washing)[12]
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation
Procedure:
-
Preparation: Grow neurons on coverslips. Prior to the experiment, replace the culture medium with HBS.
-
Staining Solution: Prepare the staining solution by diluting the this compound stock solution to a final concentration of 2-10 µM in high K+ solution.[11][12] Include glutamate receptor antagonists if necessary.
-
Loading: Replace the HBS with the staining solution and incubate for 1-2 minutes to stimulate exocytosis and subsequent endocytic uptake of the dye.
-
Washing: Thoroughly wash the cells with dye-free HBS for 5-10 minutes to remove all extracellular and membrane-bound dye.[3] A brief application of Advasep-7 can facilitate this process.[12]
-
Imaging (Live): Image the coverslip using an epifluorescence or confocal microscope. Use a filter set appropriate for FM 1-43 (e.g., excitation ~488 nm, emission >560 nm).
-
Fixation: After washing, fix the cells with 4% PFA for 20-30 minutes at room temperature. The fluorescence of this compound will be retained after fixation.[12]
-
Imaging (Fixed): The fixed and labeled neurons can now be imaged or processed for further immunocytochemical staining.
Protocol 2: Measuring Exocytosis (Destaining)
This protocol is for measuring the release of this compound from pre-labeled synaptic vesicles.
Procedure:
-
Label Vesicles: Follow steps 1-4 of Protocol 1 to load synaptic vesicles with this compound.
-
Baseline Imaging: Acquire a baseline image of the fluorescently labeled presynaptic terminals.
-
Stimulation for Unloading: Perfuse the cells with a stimulating solution (e.g., high K+ solution or HBS for electrical field stimulation) in the absence of the dye.
-
Time-Lapse Imaging: Acquire images at regular intervals during the stimulation to monitor the decrease in fluorescence as the dye is released.
-
Data Analysis: Quantify the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay reflects the kinetics of exocytosis.
Mandatory Visualizations
Caption: The synaptic vesicle cycle and the points of interaction with this compound dye.
Caption: Experimental workflow for studying endocytosis and exocytosis using this compound.
References
- 1. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FM1-43 is a permeant blocker of mechanosensitive ion channels in sensory neurons and inhibits behavioural responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
Probing the Depths of Neurotransmission: A Technical Guide to Exploring Synaptic Vesicle Pools with FM 1-43FX
For researchers, scientists, and drug development professionals, understanding the dynamics of synaptic vesicle pools is paramount to unraveling the complexities of neuronal communication and developing novel therapeutics for neurological disorders. The styryl dye FM 1-43FX has emerged as a powerful tool for visualizing and quantifying the intricate processes of synaptic vesicle endocytosis and exocytosis. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in studying the readily releasable pool (RRP), the recycling pool, and the reserve pool of synaptic vesicles.
The Mechanism of this compound: A Fluorescent Probe for Vesicle Trafficking
This compound is a lipophilic styryl dye that exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of cell membranes.[1][2][3] This property makes it an ideal probe for tracking membrane turnover. During synaptic activity, compensatory endocytosis internalizes portions of the presynaptic membrane to retrieve vesicular components. When present in the extracellular medium during this process, this compound is trapped within the newly formed synaptic vesicles, effectively labeling the pool of recycling vesicles.[1][4]
A key advantage of this compound over its predecessor, FM 1-43, is its fixable nature.[1][4] The molecule contains an aliphatic amine that allows it to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde.[1] This enables researchers to preserve the fluorescent signal for subsequent immunocytochemistry and high-resolution imaging.[5]
The release of the dye from labeled vesicles during exocytosis leads to a decrease in fluorescence intensity, providing a quantitative measure of vesicle fusion and neurotransmitter release.[2][3][6] By manipulating stimulation protocols, researchers can selectively label and de-stain different synaptic vesicle pools, gaining insights into their distinct roles in synaptic transmission.
Key Synaptic Vesicle Pools and Their Characteristics
Synaptic vesicles within a presynaptic terminal are not a homogenous population but are organized into functionally distinct pools:
-
Readily Releasable Pool (RRP): These vesicles are docked and primed at the active zone, ready for immediate release upon the arrival of an action potential. The RRP is the smallest of the three pools.[3]
-
Recycling Pool: This larger pool of vesicles maintains neurotransmitter release during moderate, physiological stimulation. Vesicles from this pool are mobilized to replenish the RRP as it is depleted.
-
Reserve Pool: Comprising the majority of vesicles in the terminal, the reserve pool is typically mobilized only during periods of intense, high-frequency stimulation.[1][3]
The dynamic interplay between these pools is crucial for sustaining synaptic transmission over a wide range of firing frequencies.
Experimental Protocols for Studying Synaptic Vesicle Pools with this compound
The following are detailed methodologies for labeling and de-staining synaptic vesicle pools using this compound. These protocols can be adapted for various neuronal preparations, including cultured neurons and the Drosophila neuromuscular junction (NMJ).
Protocol 1: Labeling the Total Recycling Pool with High-Potassium Stimulation
This protocol utilizes depolarization with a high concentration of potassium chloride (KCl) to stimulate vesicle turnover and load this compound into the entire recycling pool.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Physiological saline solution (e.g., HL-3 for Drosophila NMJ, Tyrode's solution for cultured neurons)[1][4]
-
High-potassium labeling solution (Physiological saline with 90 mM KCl and 4 µM this compound)[1]
-
Wash solution (Physiological saline without calcium)[1]
-
Fixative solution (e.g., 3.7% formaldehyde in physiological saline)[1]
Procedure:
-
Preparation: Prepare the neuronal sample in a recording chamber with physiological saline.
-
Labeling: Replace the saline with the high-potassium labeling solution containing this compound. Incubate for 1-5 minutes to induce depolarization and dye uptake.[1]
-
Washing: Thoroughly wash the preparation with calcium-free saline for 5-10 minutes to remove extracellular dye and stop stimulation.[1] For enhanced removal of membrane-bound dye, a brief wash with a scavenger like Advasep-7 can be employed.[4]
-
Imaging (Live): Acquire images of the labeled presynaptic terminals using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 488 nm and collect emission between 505-600 nm.[1]
-
Fixation (Optional): For subsequent analysis, fix the sample with 3.7% formaldehyde solution.[1]
Protocol 2: Labeling Vesicle Pools with Electrical Field Stimulation
Electrical stimulation provides a more physiologically relevant method for triggering vesicle cycling.
Materials:
-
Same as Protocol 1, but with a standard physiological saline containing calcium for labeling.
Procedure:
-
Preparation: Place the sample in the recording chamber with physiological saline containing 4 µM this compound.[1]
-
Stimulation: Deliver electrical stimulation using appropriate electrodes (e.g., 10 Hz for 10 minutes to label both the recycling and reserve pools).[1]
-
Post-Stimulation Incubation: Leave the preparation in the this compound solution for an additional 5 minutes to allow for complete endocytosis.[1]
-
Washing, Imaging, and Fixation: Proceed as described in Protocol 1.
Protocol 3: De-staining to Isolate and Quantify Vesicle Pools
This protocol allows for the differentiation of the recycling and reserve pools by selectively de-staining the more readily releasable vesicles.
Procedure:
-
Labeling: Label the total vesicle pool using either Protocol 1 or 2.
-
Initial Imaging: Acquire a baseline image of the fully loaded terminals.
-
Selective De-staining: Stimulate the preparation in dye-free physiological saline to induce exocytosis and release of this compound. A milder stimulation (e.g., 60 mM KCl for 5 minutes) will preferentially de-stain the recycling pool.[1]
-
Final Imaging: After the de-staining stimulus, wash the preparation and acquire a final image. The remaining fluorescence represents the reserve pool.[1]
-
Quantification: The size of the recycling pool can be calculated by subtracting the fluorescence intensity of the reserve pool from the total initial fluorescence.
Data Presentation: Quantitative Analysis of Synaptic Vesicle Pools
The following tables summarize key quantitative parameters related to this compound experiments and synaptic vesicle pool characteristics.
| Parameter | Value | Neuronal Preparation | Reference |
| This compound Staining Concentration | 2-15 µM | Cultured Neurons | [4] |
| 4 µM | Drosophila NMJ | [1] | |
| High KCl Stimulation for Loading | 90 mM | Drosophila NMJ | [1] |
| 45 mM | Hippocampal Slices | [7] | |
| Electrical Stimulation for Loading | 10 Hz for 10 min | Drosophila NMJ | [1] |
| 30 Hz for 20-30 s | Hippocampal Neurons | [8] | |
| This compound Excitation Wavelength | ~488 nm | General | [1] |
| This compound Emission Wavelength | 505-600 nm | General | [1] |
| Vesicle Pool | Relative Size | Release Kinetics |
| Readily Releasable Pool (RRP) | ~1-5% of total vesicles | Immediate release upon stimulation |
| Recycling Pool | ~10-20% of total vesicles | Replenishes the RRP during moderate stimulation |
| Reserve Pool | ~80-90% of total vesicles | Mobilized during intense, prolonged stimulation |
Mandatory Visualizations
Experimental Workflow for this compound Labeling and De-staining
Caption: Experimental workflow for labeling and de-staining synaptic vesicles with this compound.
Synaptic Vesicle Pools and their Dynamics
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of synaptic vesicle pool replenishment in cultured cerebellar granule neurons using FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
FM 1-43FX: A Technical Guide to Studying Endocytosis and Exocytosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the styryl dye FM 1-43FX, a powerful tool for investigating the dynamic processes of endocytosis and exocytosis. This guide details the dye's mechanism of action, key properties, and experimental protocols, offering researchers the necessary information to effectively employ this technology in their studies.
Introduction to this compound
This compound is a fixable analog of the widely used fluorescent membrane stain, FM 1-43.[1][2][3] These lipophilic styryl dyes are invaluable for studying vesicle trafficking, particularly the recycling of synaptic vesicles in neurons.[4][5][6] The defining characteristic of FM dyes is their environmentally sensitive fluorescence; they are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence intensity upon insertion into the lipid environment of cell membranes.[7][8][9] This property allows for the specific visualization of cellular membranes and the tracking of their internalization and subsequent re-fusion with the plasma membrane.
The key advantage of this compound over its predecessor, FM 1-43, is the inclusion of an aliphatic amine group.[1][2][3][9] This modification allows the dye to be covalently cross-linked to surrounding cellular structures by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[1][9] This fixability is crucial for experiments requiring post-imaging analysis, such as immunocytochemistry or electron microscopy, as it preserves the fluorescent signal that would otherwise be lost during the fixation process.[5][10][11]
Mechanism of Action
The mechanism of this compound in labeling endocytic and exocytic events is a sequential process rooted in its amphipathic nature. The dye reversibly partitions into the outer leaflet of the plasma membrane without permeating it.[4][12]
-
Endocytosis (Staining): When a cell is stimulated to undergo endocytosis, patches of the plasma membrane containing the this compound dye are internalized, forming fluorescently labeled vesicles.[4][12] The dye becomes trapped within these newly formed vesicles.
-
Exocytosis (Destaining): If these labeled vesicles subsequently fuse with the plasma membrane during exocytosis in a dye-free medium, the this compound is released back into the extracellular space.[4] This release leads to a decrease in the fluorescence of the labeled structures, which can be monitored over time to quantify the rate of exocytosis.[4]
This elegant mechanism allows for the real-time visualization and quantification of vesicle turnover at the cellular level.
Quantitative Data
For reproducible and accurate experimental design, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize key data points for this fluorescent probe.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~471 | Upon membrane integration.[7] |
| Emission Maximum | ~581 | Upon membrane integration.[7] Exhibits a large Stokes shift.[10] |
Note: The spectral properties of styryl dyes can shift depending on their environment. In aqueous solution, the emission is at a longer wavelength (~626-636 nm).[10]
Table 2: Common Experimental Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 2 - 15 µM | Optimal concentration is cell-type dependent.[5][13] |
| Stock Solution | 1 - 5 mM in water or DMSO | Store at -20°C or -80°C, protected from light.[13][14] |
| Incubation Time (Labeling) | 5 - 30 minutes | Dependent on the rate of endocytosis in the specific cell type.[14] |
| Fixative | 4% Paraformaldehyde | For fixation of this compound labeled cells.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Labeling of Endocytic Vesicles in Cultured Neurons
This protocol describes the activity-dependent labeling of synaptic vesicles.
Materials:
-
This compound dye
-
HEPES-buffered saline (HBS) or similar physiological buffer
-
High potassium (High K+) HBS (e.g., 90 mM KCl) for depolarization
-
Cultured neurons on coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of this compound in high K+ HBS at the desired concentration (e.g., 10 µM).[5]
-
Pre-wash: Wash the cultured neurons with regular HBS to remove any residual culture medium.
-
Stimulation and Labeling: Replace the regular HBS with the high K+ HBS containing this compound to depolarize the neurons and stimulate synaptic vesicle cycling. Incubate for a predetermined duration (e.g., 1-5 minutes).
-
Wash: Thoroughly wash the cells with dye-free HBS to remove the this compound from the plasma membrane. This step is critical to reduce background fluorescence. For enhanced washing, a brief application of a cyclodextrin derivative like Advasep-7 can be used.[5][15]
-
Imaging: Image the labeled neurons using a fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP).[10] The fluorescent puncta represent clusters of newly endocytosed synaptic vesicles.
Monitoring Exocytosis (Destaining)
This protocol allows for the quantification of vesicle fusion with the plasma membrane.
Materials:
-
This compound-labeled neurons (from protocol 4.1)
-
Regular HBS
-
High K+ HBS
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging: Acquire initial fluorescence images of the this compound-labeled synaptic terminals.
-
Stimulation of Exocytosis: Perfuse the cells with high K+ HBS (without the dye) to stimulate the exocytosis of the labeled vesicles.
-
Time-Lapse Imaging: Acquire images at regular intervals during the stimulation period.
-
Data Analysis: Measure the decrease in fluorescence intensity of the puncta over time. The rate of fluorescence decay corresponds to the rate of exocytosis.
Fixation of Labeled Cells
This protocol is for preserving the fluorescent signal for subsequent analysis.
Materials:
-
This compound-labeled cells
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
Procedure:
-
Labeling: Perform the endocytosis labeling protocol as described in 4.1.
-
Wash: After labeling, wash the cells thoroughly with dye-free buffer.
-
Fixation: Incubate the cells in 4% PFA for 15-30 minutes at room temperature.[5]
-
Wash: Wash the cells multiple times with PBS to remove the fixative.
-
Further Processing: The fixed and labeled cells can now be processed for immunocytochemistry or other downstream applications.
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of this compound staining during endocytosis.
Caption: Mechanism of this compound destaining during exocytosis.
Caption: General experimental workflow for using this compound.
References
- 1. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Contact Us [thermofisher.com]
- 3. cacheby.com [cacheby.com]
- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocytosis and Pinocytosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 10. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 11. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Research Portal [iro.uiowa.edu]
Methodological & Application
Application Notes: FM 1-43FX Staining for Synaptic Vesicle Recycling in Cultured Neurons
Introduction
FM 1-43FX is a fixable, lipophilic styryl dye used extensively in neuroscience to study the dynamics of synaptic vesicle recycling.[1][2] Like its non-fixable counterpart, FM 1-43, this probe is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon insertion into the outer leaflet of a cell membrane.[1][3][4] In active neurons, the dye is internalized during the process of compensatory endocytosis that follows neurotransmitter release.[2][5] This traps the dye within newly formed synaptic vesicles, allowing for the direct visualization and quantification of presynaptic activity.[6][7][8]
The key feature of this compound is an aliphatic amine modification, which allows the fluorescent signal to be covalently cross-linked and preserved by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[4][6][9] This enables researchers to perform post-staining immunocytochemistry and more detailed morphological analyses without losing the activity-dependent labeling, providing a powerful tool for correlating synaptic function with molecular and structural information.[4][10]
Quantitative Data Summary
The following tables summarize the key properties and recommended parameters for using this compound.
Table 1: Properties of this compound Dye
| Property | Value | Reference |
| Description | Fixable analog of FM 1-43 membrane stain | [6][9] |
| Fluorescence | Green-fluorescent upon membrane binding | [4] |
| Excitation (Bound) | ~479 nm | [1] |
| Emission (Bound) | ~598 nm (phospholipid bilayer) / ~565 nm (synaptosomal membranes) | [1] |
| Common Filter Set | Standard FITC filter set | [1] |
| Fixability | Covalently cross-links with aldehyde-based fixatives (e.g., formaldehyde) | [4][6] |
| Storage | Stock solutions should be stored at ≤–20°C and used within two weeks | [1] |
Table 2: Recommended Protocol Parameters for Cultured Neurons
| Parameter | Recommended Range | Reference |
| Cell Type | Dissociated hippocampal, cortical, or iPSC-derived neurons | [2][7][11] |
| Culture Age | Mature neurons (e.g., >21 days in vitro) | [2] |
| This compound Concentration | 2 - 15 µM | [12][13] |
| Loading Stimulation | High Potassium (KCl) solution (50-90 mM) or electrical field stimulation (e.g., 10 Hz) | [2][10][11] |
| Loading Time | 1 - 2 minutes (with stimulation) | [11] |
| Washing Solution | Dye-free physiological buffer (e.g., Tyrode's solution or ACSF) | [10][13] |
| Washing Duration | 5 - 10 minutes with multiple solution changes | [10] |
| Fixative | 3.7% - 4% Paraformaldehyde (PFA) in buffer | [10][13] |
| Fixation Time | 15 - 30 minutes | [13][14] |
Experimental Workflow and Mechanism
The diagrams below illustrate the experimental workflow for an this compound staining experiment and the underlying mechanism of dye uptake and release during synaptic vesicle cycling.
Caption: Experimental workflow for this compound staining of cultured neurons.
Caption: Mechanism of this compound labeling during synaptic vesicle recycling.
Detailed Experimental Protocol
This protocol describes a general procedure for labeling synaptic vesicles in cultured neurons using this compound, followed by fixation for subsequent analysis.
I. Materials and Reagents
-
Cells: Primary cultured neurons (e.g., hippocampal, cortical) or differentiated iPSC-derived neurons grown on poly-D-lysine coated glass coverslips.[2][14]
-
This compound Dye: (e.g., Thermo Fisher Scientific, Cat. No. F35355). Prepare a 1-5 mM stock solution in water or DMSO.[1][12] Store aliquots at -20°C, protected from light.[1][10]
-
Physiological Buffer: Tyrode's solution or Artificial Cerebrospinal Fluid (ACSF).
-
Example Normal Tyrode's Solution: NaCl (119 mM), KCl (2.5 mM), CaCl2 (2 mM), MgCl2 (2 mM), HEPES (25 mM), Glucose (30 mM), pH 7.4.
-
-
High Potassium (High K+) Buffer: Same as the physiological buffer, but with KCl concentration increased to 50-90 mM and NaCl concentration reduced to maintain osmolarity.[2][10]
-
Fixation Solution: 4% Paraformaldehyde (PFA) with 4% sucrose in a phosphate or HEPES-based buffer.[13] Prepare fresh.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Mounting Medium: An antifade mounting medium (e.g., Fluoromount-G).[14]
-
Imaging System: An epifluorescence or confocal microscope equipped with appropriate filter sets for FITC/GFP.[12]
II. Staining (Loading) Procedure
-
Prepare the This compound Staining Solution by diluting the stock solution into the High K+ Buffer to a final concentration of 2-10 µM.[12][13] Protect the solution from light.
-
Select a coverslip with mature, healthy neurons from the culture dish. Gently aspirate the culture medium.
-
Wash the neurons 2-3 times with the normal physiological buffer to remove any residual culture medium.
-
Aspirate the wash buffer and immediately add the This compound Staining Solution to the coverslip, ensuring the cells are fully submerged.
-
Incubate for 1-2 minutes at room temperature to stimulate neurotransmitter release and induce endocytosis, thereby loading the recycling vesicles with the dye.[11]
III. Washing Procedure
Proper washing is critical to remove the dye from the plasma membrane and reduce background fluorescence.
-
Carefully aspirate the staining solution.
-
Immediately and gently add an excess of normal physiological buffer to the coverslip.
-
Continue washing for 5-10 minutes, replacing the buffer at least 5 times to ensure complete removal of non-internalized dye.[10] For preparations with high background, a brief (5-second) wash with a scavenger like Advasep-7 can be included, though this may slightly reduce puncta intensity.[13]
IV. Fixation Procedure
-
After the final wash, aspirate the physiological buffer.
-
Add the freshly prepared 4% PFA Fixation Solution to the coverslip.
-
Incubate for 15-30 minutes at room temperature, protected from light.[13][14] Note that fixation may cause a slight reduction in the fluorescence signal.[10]
-
Aspirate the fixation solution and wash the coverslip three times with PBS (5 minutes per wash).
V. Imaging and Quantification
-
Mount the coverslip onto a glass slide using an antifade mounting medium.[14]
-
Image the stained neurons using an epifluorescence or confocal microscope. Use a standard FITC filter set to visualize the fluorescent puncta, which represent clusters of labeled synaptic vesicles in presynaptic terminals.
-
To quantify the staining, use image analysis software (e.g., ImageJ).
-
Outline regions of interest (ROIs) around fluorescent puncta (boutons) and measure the average pixel intensity.[10]
-
Measure the background fluorescence from an adjacent area with no visible puncta and subtract it from the puncta intensity values.[10][11] The resulting value is a quantitative measure of the size of the recycling synaptic vesicle pool.
References
- 1. researchgate.net [researchgate.net]
- 2. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 3. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 10. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Live-Cell Imaging with FM 1-43FX: A Detailed Guide to Visualizing Endocytosis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM 1-43FX is a fixable lipophilic styryl dye that serves as a powerful tool for investigating membrane dynamics, particularly endocytosis and exocytosis, in living cells.[1][2] This amphipathic molecule is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence upon insertion into the outer leaflet of the plasma membrane.[1][3] As endocytosis occurs, the dye is internalized within vesicles, allowing for real-time visualization and quantification of this fundamental cellular process.[1][4] Its fixable nature, conferred by an aliphatic amine, allows for subsequent immunocytochemistry and further molecular analysis, making it a versatile probe in cell biology and drug discovery.[5]
This document provides detailed protocols for using this compound in live-cell imaging, methods for quantitative data analysis, and troubleshooting guidelines.
Principle of the Assay
The utility of this compound as a marker for endocytosis is based on its unique photophysical properties. The dye reversibly stains the plasma membrane, and upon stimulation of endocytosis, it becomes trapped within newly formed vesicles. The fluorescence of the internalized dye provides a direct measure of endocytic activity. The process can be monitored over time to study the kinetics of vesicle formation, trafficking, and fate. In neuronal studies, the dye can be loaded into synaptic vesicles during recycling and subsequently released upon exocytosis, providing a means to study the full synaptic vesicle cycle.[1][6]
Materials and Reagents
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, Artificial Cerebrospinal Fluid (ACSF))
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Antifade mounting medium
-
High-potassium solution (for neuronal stimulation, e.g., ACSF with 50mM KCl)[7]
Spectral Properties
FM dyes exhibit a notable shift in their spectral properties upon binding to membranes. While in an aqueous solution, this compound has minimal fluorescence, its quantum yield increases significantly in a lipid environment.[3]
| Condition | Excitation (nm) | Emission (nm) |
| In Methanol | ~479 | ~598 |
| Bound to Membranes | ~472-480 | ~580-598 |
Note: The large Stokes shift of this compound makes it suitable for imaging with standard FITC/GFP filter sets.[8]
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Endocytosis in Adherent Cells
This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type.
Reagent Preparation:
-
1 mM Stock Solution: Dissolve 1 mg of this compound in 1.63 mL of DMSO. Aliquot and store at -20°C, protected from light.
-
5 µM Working Solution: Dilute the 1 mM stock solution 1:200 in ice-cold HBSS (without Ca2+ and Mg2+ to minimize spontaneous endocytosis).[9] Prepare this solution fresh for each experiment.
Staining Procedure:
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Wash the cells twice with ice-cold HBSS to remove culture medium.
-
Add the 5 µM ice-cold this compound working solution to the cells.
-
Incubate on ice for 1-2 minutes to allow for uniform plasma membrane labeling while minimizing endocytosis.[9]
-
To induce endocytosis, replace the cold staining solution with a pre-warmed (37°C) physiological buffer or cell culture medium.
-
Image the cells immediately using a fluorescence microscope equipped for live-cell imaging.
-
Continue imaging over time to monitor the internalization of the dye.
Protocol 2: Stimulated Endocytosis in Neurons
This protocol is designed for studying activity-dependent synaptic vesicle endocytosis in cultured neurons.
Reagent Preparation:
-
1 mM Stock Solution: As described in Protocol 1.
-
5 µM Working Solution in ACSF: Dilute the stock solution in ACSF.
-
High K+ ACSF: Prepare ACSF containing 50 mM KCl for stimulation.[7]
Staining Procedure:
-
Culture neurons on coverslips.
-
Wash the neurons gently with ACSF.
-
To load the dye into recycling synaptic vesicles, incubate the neurons with 5 µM this compound in high K+ ACSF for 1-2 minutes at room temperature.[7]
-
Wash the neurons extensively with dye-free ACSF for 5-10 minutes to remove the plasma membrane-bound dye.
-
Image the stained nerve terminals. The punctate fluorescence represents internalized synaptic vesicles.
-
To monitor exocytosis (destaining), perfuse the neurons with high K+ ACSF and image the decrease in fluorescence over time.
Fixation for Subsequent Analysis
A key advantage of this compound is its fixability.[5]
-
After the live imaging experiment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The fixed cells can now be permeabilized and processed for immunocytochemistry.
Quantitative Data Analysis
The fluorescence signal from internalized this compound can be quantified to analyze the extent and rate of endocytosis.
Methods for Quantification:
-
Mean Fluorescence Intensity (MFI): Measure the average fluorescence intensity within defined regions of interest (ROIs), such as individual cells or nerve terminals, over time. An increase in MFI corresponds to an increase in endocytosis.
-
Number and Intensity of Puncta: Use image analysis software to identify and count the number of fluorescent puncta (vesicles) per cell and measure their individual intensities.[2]
-
Rate of Uptake: Plot the MFI against time and fit the data to a kinetic model to determine the rate of dye uptake.[4]
Example Data Presentation:
| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Temperature (°C) | Stimulation |
| HT-29 Cells | 10 | 7 | 37 | Basal |
| HT-29 Cells | 10 | 5 | 37 | ATP |
| Human T-cells | 5 | 1-30 | 37 | Constitutive |
| Drosophila NMJ | 4 | 1 | Room Temp | High K+ |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing of extracellular dye. | Increase the number and duration of washes with dye-free buffer. |
| Weak Signal | Low endocytic activity or insufficient dye concentration. | Optimize dye concentration and incubation time. Ensure appropriate stimulation for induced endocytosis. |
| Rapid Internalization Before Imaging | Endocytosis occurring during the initial staining step. | Perform the initial staining on ice to slow down membrane trafficking.[9] |
| Phototoxicity or Photobleaching | Excessive laser power or prolonged exposure. | Reduce laser power and exposure time. Use an antifade reagent for fixed samples. |
| Loss of Signal After Fixation | Use of a non-fixable FM dye. | Ensure you are using the "FX" version of the dye for fixation protocols.[8] |
Application in Drug Discovery: Screening for Endocytosis Modulators
This compound is a valuable tool for screening compounds that modulate endocytosis. For example, it can be used to study the effects of drugs on receptor-mediated endocytosis, a key process in signal transduction.
Signaling Pathway Example: Ca2+ and Cytoskeletal Regulation of Endocytosis in T-cells
In T-lymphocytes, endocytosis is regulated by intracellular calcium levels and the dynamics of the actin cytoskeleton.[4] This pathway can be dissected using this compound in combination with pharmacological agents.
Caption: Signaling pathways modulating this compound uptake in T-cells.
Experimental Workflow for a Drug Screening Assay:
Caption: High-throughput screening workflow for endocytosis modulators.
By using this assay, researchers can efficiently screen compound libraries to identify drugs that either enhance or inhibit endocytosis, providing valuable leads for therapeutic development in areas such as cancer, neurodegenerative diseases, and immunology.
References
- 1. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for FM 1-43FX in Synaptic Vesicle Recycling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The styryl dye FM 1-43FX is a powerful tool for investigating the dynamics of synaptic vesicle recycling in neurons. This lipophilic dye is virtually non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence upon insertion into the outer leaflet of cell membranes.[1][2] Its "FX" designation indicates that it is an aldehyde-fixable analog, allowing for the preservation of the fluorescent signal after fixation for applications such as immunocytochemistry and electron microscopy.[2][3] This feature is particularly advantageous for correlating synaptic activity with the presence of specific proteins or ultrastructural changes.
This compound is utilized to label synaptic vesicles that are actively recycling through endocytosis.[4] During neuronal stimulation, the dye is internalized as vesicles are retrieved from the presynaptic membrane. Subsequent exocytosis leads to the release of the dye, and the corresponding decrease in fluorescence can be monitored to study the kinetics of vesicle fusion.[5][6] This application note provides detailed protocols and quantitative data for the use of this compound in synaptic vesicle recycling assays.
Mechanism of Action
This compound reversibly partitions into the outer leaflet of the presynaptic terminal membrane. Upon neuronal stimulation, which triggers exocytosis, the vesicular membrane fuses with the plasma membrane. During the subsequent compensatory endocytosis, the dye becomes trapped within the newly formed synaptic vesicles.[1][4] These labeled vesicles then join the recycling pool. The fluorescence of the internalized dye can be visualized and quantified using fluorescence microscopy. When the neuron is stimulated again, the labeled vesicles undergo exocytosis, releasing the dye back into the extracellular space, which results in a decrease in fluorescence at the presynaptic terminal.[5]
Data Presentation
Table 1: Recommended Working Concentrations and Spectral Properties of this compound
| Parameter | Value | Reference |
| Stock Solution Concentration | 1-5 mM in water or DMSO | [2][7] |
| Working Concentration | 2-15 µM | [4] |
| Excitation Maximum (Bound) | ~479 nm | [2] |
| Emission Maximum (Bound) | ~598 nm (in phospholipid bilayer) | |
| Recommended Filter Set | FITC or equivalent | [7] |
Table 2: Typical Stimulation Parameters for this compound Loading and Unloading
| Stimulation Method | Loading Parameters | Unloading Parameters | Reference |
| High Potassium (KCl) | 90 mM KCl for 1-2 minutes | 90 mM KCl for 2-5 minutes | [1] |
| Electrical Field Stimulation | 10-30 Hz for 30-120 seconds | 10-50 Hz for 30-120 seconds | [4][8] |
| Hypertonic Sucrose | 500 mOsm sucrose for 25 seconds | N/A (for labeling readily releasable pool) | [9] |
Experimental Protocols
Protocol 1: Loading (Staining) of Synaptic Vesicles with this compound
This protocol describes the loading of this compound into recycling synaptic vesicles in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Tyrode's solution (or other suitable physiological buffer)
-
This compound stock solution (1 mM in DMSO)
-
High potassium (KCl) stimulation buffer (e.g., Tyrode's solution with 90 mM KCl)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Prepare a working solution of this compound at a final concentration of 5-10 µM in high KCl stimulation buffer.
-
Wash the cultured neurons twice with Tyrode's solution.
-
Replace the Tyrode's solution with the this compound loading solution.
-
Incubate for 1-2 minutes to stimulate endocytosis in the presence of the dye.
-
Wash the cells extensively (at least 5-10 times over 5-10 minutes) with dye-free Tyrode's solution to remove all extracellular and membrane-bound dye.[1]
-
(Optional) For fixation, incubate the coverslip in 4% paraformaldehyde for 15-20 minutes at room temperature.[4]
-
Wash three times with PBS.
-
Mount the coverslip on a slide for imaging.
Protocol 2: Unloading (Destaining) of Labeled Synaptic Vesicles
This protocol is used to measure the release of this compound from labeled vesicles, providing a measure of exocytosis.
Materials:
-
Neurons with this compound-loaded synaptic vesicles (from Protocol 1)
-
Tyrode's solution
-
Stimulation buffer (e.g., high KCl or buffer for electrical field stimulation)
-
Fluorescence microscope with appropriate filter sets and a camera for time-lapse imaging.
Procedure:
-
Mount the coverslip with loaded neurons in an imaging chamber on the microscope stage.
-
Perfuse with Tyrode's solution to establish a baseline fluorescence.
-
Acquire baseline images of the fluorescent nerve terminals.
-
Stimulate the neurons to induce exocytosis. This can be achieved by perfusing with a high KCl solution for 2-5 minutes or by applying an electrical field stimulation (e.g., 20 Hz for 60 seconds).
-
Acquire a time-lapse series of images during and after the stimulation to monitor the decrease in fluorescence.
-
After the stimulation, continue to acquire images until the fluorescence intensity stabilizes.
-
Quantify the fluorescence intensity of individual synaptic boutons over time to determine the rate and extent of destaining.
Experimental Workflow
The following diagram outlines the general workflow for a synaptic vesicle recycling assay using this compound.
Troubleshooting and Considerations
-
Phototoxicity: FM dyes can be phototoxic, so it is crucial to minimize light exposure to the cells. Use the lowest possible excitation light intensity and the shortest exposure times necessary for image acquisition.[7]
-
Background Fluorescence: In some preparations, such as brain slices, high background fluorescence can be an issue. This can be mitigated by using a quencher like sulforhodamine 101 or by a brief wash with Advasep-7.[4]
-
Fixation: While this compound is fixable, fixation can slightly reduce its fluorescence intensity.[1] This should be taken into account when designing experiments and analyzing data.
-
Dye Purity and Storage: Use high-purity this compound. Stock solutions of the FX analogs are relatively unstable and should be stored at ≤–20°C and used within a few weeks.[2]
-
Controls: Appropriate controls are essential. These may include imaging non-stimulated cells to assess baseline dye uptake and photobleaching, and using drugs that block endocytosis or exocytosis to validate the assay.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Preserving FM 1-43FX Staining During Fixation and Permeabilization for Subsequent Immunofluorescence
Introduction
The lipophilic styryl dye FM 1-43FX is a powerful tool for investigating membrane trafficking, including processes like endocytosis and exocytosis, in living cells.[1][2] It inserts into the outer leaflet of the plasma membrane where it becomes intensely fluorescent. During endocytosis, the dye is internalized along with the membrane, allowing for the visualization of newly formed vesicles. A key advantage of the this compound analog is the presence of an aliphatic amine, which allows the dye to be covalently crosslinked to surrounding proteins by aldehyde-based fixatives.[3][4] This feature is crucial for protocols that require cell fixation for subsequent analysis, such as immunofluorescence (IF) to label intracellular proteins.
However, a significant challenge is to preserve the delicate membrane-bound this compound signal while permeabilizing the cell to allow antibody access to intracellular epitopes.[5][6] Standard permeabilization protocols using strong detergents can strip lipids from the membrane, leading to the loss of the this compound signal. This document provides a detailed protocol for the fixation and subsequent permeabilization of cells stained with this compound, optimized to retain the dye's fluorescence while allowing for effective immunolabeling of intracellular targets.
Principle of the Method
The protocol is based on a two-stage process. First, live cells are stained with this compound to label the plasma membrane and endocytic vesicles. Following the staining and any experimental stimulation, the cells are fixed with paraformaldehyde (PFA). PFA is a crosslinking fixative that preserves cell morphology and covalently binds the this compound dye within the membrane, preventing its diffusion.[5][7]
The second stage involves permeabilization to allow antibodies to access intracellular antigens. The choice of permeabilization agent is critical. For sensitive applications requiring maximum retention of the membrane-bound dye, a mild, selective detergent like saponin is recommended. Saponin interacts with cholesterol in the cell membrane, creating pores large enough for antibodies to pass through without completely solubilizing the membrane.[8][9] For more robust antigens or when signal loss is less of a concern, a very low concentration of a non-ionic detergent like Triton X-100 can be used, but this requires careful optimization.
Experimental Workflow
The overall workflow for this compound staining followed by fixation, permeabilization, and immunofluorescence is outlined below.
Caption: Workflow for immunofluorescence after this compound staining.
Membrane Trafficking Pathway
This compound is used to visualize the dynamic process of vesicle recycling at the plasma membrane.
Caption: Visualization of endo-exocytic cycling with this compound.
Detailed Protocols
This protocol is optimized for adherent cells grown on coverslips. Volumes should be adjusted for different culture vessels.
Materials and Reagents
-
This compound dye (e.g., from Thermo Fisher Scientific)
-
Paraformaldehyde (PFA), 16% solution, EM grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Saponin
-
Bovine Serum Albumin (BSA)
-
Normal Goat Serum (or serum from the host species of the secondary antibody)
-
Primary antibody (specific to the intracellular target)
-
Fluorescently-conjugated secondary antibody
-
Mounting medium with DAPI (optional)
-
Coverslips and microscope slides
Protocol Steps
1. Live Cell Staining with this compound
This part of the protocol should be performed on live, unfixed cells.
-
Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Prepare a working solution of this compound in your imaging buffer (e.g., PBS with calcium and magnesium, or HEPES-buffered saline) at a final concentration of 2-10 µM.
-
Remove the culture medium and wash the cells twice with the imaging buffer.
-
Add the this compound working solution to the cells and incubate for 5-10 minutes at 37°C.[1] This step labels the plasma membrane.
-
(Optional) If studying stimulated endocytosis, add your stimulus (e.g., ATP, growth factor) along with the this compound solution and incubate for the desired time.
-
To visualize internalized vesicles, wash the cells thoroughly (3-5 times) with ice-cold, dye-free imaging buffer to remove the dye from the plasma membrane, leaving only the internalized dye.[1] Proceed immediately to fixation.
2. Fixation
-
Carefully remove the final wash buffer.
-
Add freshly prepared 4% PFA in PBS to the cells.
-
Remove the fixative solution.
-
Wash the cells three times with PBS for 5 minutes each to remove residual PFA. The cells can now be stored at 4°C for a few days if necessary.
3. Permeabilization and Blocking
This step is crucial for retaining the this compound signal.
-
Prepare a Permeabilization/Blocking Buffer: PBS containing 0.05% - 0.1% Saponin, 1% BSA, and 5% Normal Goat Serum.
-
Add the Permeabilization/Blocking Buffer to the fixed cells.
-
Incubate for 30-60 minutes at room temperature.
4. Antibody Staining
-
Dilute the primary antibody in the Permeabilization/Blocking Buffer to its optimal concentration.
-
Remove the buffer from the coverslips and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.05% Saponin for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the Permeabilization/Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.05% Saponin for 5 minutes each.
-
Perform a final wash with PBS to remove any residual saponin.
5. Mounting and Imaging
-
Carefully remove the final PBS wash.
-
Mount the coverslip onto a microscope slide using a mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Seal the edges of the coverslip with nail polish.
-
Image the cells using a fluorescence or confocal microscope with appropriate filter sets for this compound (Excitation/Emission ~470/580 nm when membrane-bound) and your secondary antibody fluorophore.
Data Presentation
Table 1: Recommended Protocol Parameters
| Step | Reagent | Concentration | Incubation Time | Temperature | Purpose |
| Staining | This compound | 2-10 µM | 5-10 min | 37°C | Label live cell plasma membrane and endosomes. |
| Fixation | Paraformaldehyde (PFA) | 4% (w/v) in PBS | 15-20 min | Room Temp | Crosslink proteins and fix this compound in place.[11] |
| Permeabilization | Saponin | 0.05 - 0.1% (w/v) | 30-60 min | Room Temp | Create pores in the membrane for antibody access. |
| Blocking | BSA / Normal Serum | 1% / 5% | 30-60 min | Room Temp | Minimize non-specific antibody binding. |
Table 2: Comparison of Permeabilization Agents
| Agent | Type | Concentration | Mechanism | Impact on this compound Signal |
| Saponin | Mild non-ionic detergent | 0.05 - 0.2% | Interacts with membrane cholesterol to form pores.[9] | Low . Recommended for preserving membrane integrity. |
| Triton X-100 | Non-ionic detergent | 0.1 - 0.5% | Solubilizes membranes by disrupting lipid-lipid and lipid-protein interactions.[5] | High . Can lead to significant signal loss; use with caution at very low concentrations (e.g., 0.01%) if necessary. |
| Methanol | Organic Solvent | 70-100% | Dehydrates cells, denatures proteins, and dissolves lipids.[6] | Very High . Not recommended as it will strip the dye from the membranes. |
Troubleshooting and Considerations
-
Weak this compound Signal: Ensure staining is performed on healthy, live cells. The "FX" version of the dye is essential for fixation.[12] Avoid strong detergents or organic solvents during permeabilization.
-
No Intracellular Staining: Permeabilization may be insufficient. Try increasing the saponin concentration slightly (up to 0.2%) or the incubation time. Confirm the primary antibody is validated for immunofluorescence.
-
High Background: Ensure adequate blocking and washing steps. The presence of saponin in the wash and antibody buffers helps reduce non-specific binding.[13]
-
Optimization is Key: The optimal concentrations and incubation times for fixation and permeabilization can be cell-type dependent. It is always recommended to empirically determine the best conditions for your specific experimental system.[5][9]
References
- 1. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 4. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fix, Perm, & Block | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 13. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
Application Notes and Protocols for FM 1-43FX Labeling of Endosomes in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fixable lipophilic styryl dye, FM 1-43FX, for the visualization and analysis of endocytosis in epithelial cells. This document includes detailed protocols for cell preparation, dye labeling, and imaging, as well as quantitative data and visual representations of the underlying cellular processes.
Introduction to this compound
This compound is a fluorescent probe that is virtually non-fluorescent in aqueous media but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[1][2][3][4] This property allows for the specific labeling of the cell surface. When endocytosis occurs, the dye is internalized along with the plasma membrane, becoming trapped within endocytic vesicles. This enables the tracking of endosome formation and trafficking within the cell. A key feature of this compound is its fixable nature; it contains an aliphatic amine that allows it to be crosslinked to cellular components using aldehyde-based fixatives like formaldehyde or glutaraldehyde.[5] This permits the preservation of the fluorescent signal for subsequent analysis, such as immunocytochemistry or high-resolution microscopy.
Data Presentation
The following tables summarize quantitative data for the application of this compound in epithelial cell lines. These values should be considered as a starting point, and optimization for specific experimental conditions is recommended.
Table 1: this compound Labeling Parameters for Epithelial Cells
| Parameter | Intestinal Goblet Cells (HT29-Cl.16E)[1] | General Adherent Epithelial Cells (e.g., A549, MDCK) |
| This compound Concentration | 10 µM | 2-10 µM |
| Labeling Time | 5-7 minutes at 37°C | 1-10 minutes on ice or at 37°C |
| Destaining/Wash Time | 8 minutes total (2 x 4-minute washes) | 5-15 minutes with dye-free buffer |
| Fixation | Ice-cold PBS followed by fixative | 4% Paraformaldehyde in PBS for 15-20 minutes |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation (in membrane) | ~479 nm | Can be excited using a standard FITC filter set.[6] |
| Emission (in membrane) | ~598 nm | Exhibits a significant Stokes shift.[6][7] |
Experimental Protocols
Below are detailed protocols for labeling endosomes in epithelial cells using this compound.
Protocol 1: Static Labeling of Endosomes in Adherent Epithelial Cells
This protocol is adapted from a method used for intestinal goblet cells and can be applied to other adherent epithelial cell lines.[1]
Materials:
-
Adherent epithelial cells cultured on coverslips
-
This compound stock solution (e.g., 1 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C and ice-cold
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Preparation: Grow epithelial cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Rinsing: Gently remove the culture medium and rinse the cells twice with pre-warmed (37°C) PBS.
-
Labeling: Prepare a working solution of 10 µM this compound in PBS. Add the labeling solution to the cells and incubate for 7 minutes at 37°C in a cell culture incubator.
-
Stimulation (Optional): To study stimulated endocytosis, exchange the labeling solution with PBS containing 10 µM this compound and the desired stimulus (e.g., ATP) and incubate for 5 minutes.
-
Washing/Destaining: Aspirate the labeling solution and rinse the cells three times with PBS. Then, incubate the cells in dye-free PBS for 4 minutes at 37°C. Repeat this washing step once for a total of 8 minutes of destaining. This step is crucial to remove the plasma membrane staining and visualize the internalized endosomes.
-
Stopping Endocytosis: Immediately replace the warm PBS with ice-cold PBS to halt further endocytosis.
-
Fixation: Aspirate the ice-cold PBS and add 4% PFA in PBS. Incubate for 15-20 minutes at room temperature.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled endosomes using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP).
Protocol 2: General Protocol for Plasma Membrane and Endosome Labeling
This is a more general protocol that can be adapted for various adherent epithelial cell types.
Materials:
-
Adherent epithelial cells on coverslips
-
This compound stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, ice-cold
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Preparation: Place the coverslip with adherent cells on ice.
-
Labeling: Prepare a working solution of 2-10 µg/mL (approximately 3-16 µM) this compound in ice-cold HBSS. Add the staining solution to the cells and incubate for 1-5 minutes on ice. This step will primarily label the plasma membrane.
-
Inducing Endocytosis: To visualize endosomes, after the initial labeling on ice, the cells can be warmed to 37°C for a defined period (e.g., 5-30 minutes) in the presence or absence of the dye to allow for internalization.
-
Washing: Wash the cells thoroughly with ice-cold, dye-free HBSS or PBS to remove the surface membrane fluorescence.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Mounting and Imaging: Wash with PBS, mount the coverslips, and image as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling endosomes in epithelial cells with this compound.
Caption: Workflow for this compound labeling of endosomes.
Signaling Pathway: Clathrin-Mediated Endocytosis
This compound is internalized through various endocytic pathways, with clathrin-mediated endocytosis being a major route in many cell types.[2] The following diagram illustrates the key steps and molecular players in this process.
Caption: Clathrin-mediated endocytosis pathway.
References
- 1. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
Tracking Exocytosis in Real-Time with FM 1-43FX: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic processes of exocytosis and endocytosis are fundamental to cellular communication, nutrient uptake, and secretion. Real-time visualization of these events is crucial for understanding the underlying molecular mechanisms and for the development of novel therapeutics targeting these pathways. FM 1-43FX is a lipophilic styryl dye that serves as a powerful tool for labeling and tracking vesicular turnover at the plasma membrane. This amphipathic molecule is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence upon insertion into the outer leaflet of a cell membrane.[1][2] Its unique properties allow for the selective labeling of recycling synaptic vesicles and secretory granules, providing a quantitative measure of exocytosis and endocytosis.[3][4]
This compound is a fixable analog of the widely used FM 1-43 dye, containing an aliphatic amine that allows for covalent cross-linking to surrounding proteins by aldehyde-based fixatives such as formaldehyde and glutaraldehyde.[5][6] This feature is particularly advantageous for protocols that require post-imaging immunocytochemistry or other correlative microscopy techniques.
Mechanism of Action: During periods of stimulated exocytosis, the vesicular membrane fuses with the plasma membrane, exposing the inner leaflet to the extracellular environment containing this compound. As compensatory endocytosis occurs to retrieve the vesicular membrane, the dye becomes trapped within the newly formed vesicles. Subsequent rounds of exocytosis in a dye-free medium lead to the release of the dye and a corresponding decrease in intracellular fluorescence, providing a direct measure of vesicle fusion.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound in tracking exocytosis. These values are intended as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.
Table 1: this compound Properties and Handling
| Property | Value | Reference |
| Excitation Maximum (in membrane) | ~479 nm | [6] |
| Emission Maximum (in membrane) | ~598 nm | [1][6] |
| Molecular Weight | 611.55 g/mol | [6] |
| Solvent for Stock Solution | DMSO or water | [7][8] |
| Recommended Stock Concentration | 1-5 mM | [7][8] |
| Storage of Stock Solution | -20°C, protected from light | [8] |
Table 2: Typical Experimental Parameters
| Parameter | Cell Type | Recommended Range | Reference |
| Working Concentration | Neurons (Drosophila NMJ) | 4 µM | [1] |
| Epithelial Cells | 10 µM | ||
| HeLa Cells | 5 µg/mL (~8.2 µM) | [7] | |
| Loading/Staining Time | Neurons (KCl stimulation) | 1-5 minutes | [1] |
| Adherent Cells (general) | 5-30 minutes | [8] | |
| HeLa Cells (on ice) | 1 minute | [7] | |
| Stimulation Methods | High K+ solution | 90 mM KCl | [1] |
| Electrical stimulation | Varies with preparation | [1] | |
| Chemical (e.g., Carbachol) | Varies with agonist | ||
| Destaining/Wash Time | Neurons (Drosophila NMJ) | 5-10 minutes (5 washes) | [1] |
| Adherent Cells (general) | 5 minutes (2 washes) | [8] | |
| Fixation (Post-Staining) | Formaldehyde | 3.7% in buffer | [1] |
Experimental Protocols
Protocol 1: Real-Time Imaging of Synaptic Vesicle Cycling in Neurons
This protocol is adapted for cultured neurons or neuromuscular junction preparations.
Materials:
-
This compound dye
-
DMSO
-
Physiological saline solution (e.g., Tyrode's or Ringer's solution)
-
High potassium (High K+) stimulation buffer (e.g., physiological saline with 90 mM KCl, osmolarity adjusted)
-
Wash buffer (physiological saline)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Imaging system (confocal or epifluorescence microscope)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in high-quality DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, dilute the this compound stock solution in physiological saline to a final working concentration of 4 µM.
-
-
Loading (Staining):
-
Culture neurons on coverslips suitable for imaging.
-
Replace the culture medium with the this compound working solution.
-
To stimulate exocytosis and subsequent endocytic uptake of the dye, replace the dye-containing physiological saline with the High K+ stimulation buffer also containing 4 µM this compound. Incubate for 1-2 minutes.
-
-
Washing:
-
Rapidly wash the cells with dye-free physiological saline to remove the extracellular this compound and terminate the stimulation. Perform at least 5 washes over a period of 10 minutes to ensure complete removal of background fluorescence.
-
-
Imaging of Labeled Vesicles:
-
Image the preparation using a fluorescence microscope equipped with appropriate filters for this compound (e.g., FITC/GFP filter set).[9] Actively recycling synaptic terminals will appear as bright fluorescent puncta.
-
-
Destaining (Stimulated Exocytosis):
-
To observe exocytosis, stimulate the loaded neurons again in dye-free physiological saline using High K+ buffer or electrical field stimulation.
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence intensity at individual synaptic boutons. The rate of fluorescence decay is proportional to the rate of exocytosis.
-
-
Fixation (Optional):
-
After the desired imaging period, cells can be fixed for subsequent immunofluorescence.
-
Gently wash the cells with PBS and then incubate with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash again with PBS before proceeding with immunostaining protocols.
-
Protocol 2: Monitoring Regulated Exocytosis in Secretory Cells (e.g., PC12, INS-1)
This protocol is suitable for non-neuronal secretory cells that undergo calcium-triggered exocytosis.
Materials:
-
This compound dye
-
DMSO
-
Basal saline solution (e.g., Krebs-Ringer-HEPES buffer)
-
Stimulation buffer (basal saline containing a secretagogue, e.g., high K+, ionomycin, or a specific agonist)
-
Wash buffer (basal saline)
-
Fixative solution (4% paraformaldehyde in PBS)
-
Imaging system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock in basal saline to a final concentration of 5-10 µM.
-
-
Loading (Staining):
-
Plate secretory cells on imaging-compatible dishes or coverslips.
-
Incubate the cells with the this compound working solution in the presence of a stimulating agent for 5-15 minutes at 37°C. The choice of secretagogue will depend on the cell type and the specific pathway being investigated.
-
-
Washing:
-
Remove the loading solution and wash the cells thoroughly with dye-free basal saline (3-5 times) to remove the dye from the plasma membrane and reduce background fluorescence.
-
-
Imaging and Destaining:
-
Acquire baseline images of the labeled secretory granules.
-
To induce exocytosis, perfuse the cells with a stimulation buffer lacking the FM dye.
-
Capture time-lapse images to monitor the decrease in fluorescence of individual granules or the total cellular fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual puncta or defined regions of interest over time. The rate of fluorescence loss reflects the kinetics of exocytosis.
-
Visualizations
Caption: Experimental workflow for tracking exocytosis with this compound.
Caption: Mechanism of this compound labeling of recycling vesicles.
Caption: Simplified signaling pathway of Calcium-triggered exocytosis.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring secretory membrane with FM1-43 fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
Quantitative Analysis of FM 1-43FX Fluorescence Intensity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM 1-43FX is a fixable analogue of the lipophilic styryl dye FM 1-43. These dyes are invaluable tools for investigating plasma membrane dynamics, particularly in the context of synaptic vesicle recycling and cell membrane integrity. FM dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into the outer leaflet of a cell membrane. This property allows for the selective labeling and tracking of endocytic vesicles. During endocytosis, the dye is internalized within newly formed vesicles, leading to a measurable increase in intracellular fluorescence. Conversely, during exocytosis, the dye is released from the vesicles, resulting in a decrease in fluorescence. The "FX" designation indicates that the dye contains an aliphatic amine, allowing it to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives, thus preserving the fluorescence signal for subsequent analysis.
This document provides detailed protocols for the quantitative analysis of this compound fluorescence intensity, tailored for applications in basic research and drug development.
Principle of this compound Staining and Destaining
The mechanism of this compound in tracking synaptic vesicle recycling is a dynamic process involving several key steps.
Applications
Quantitative Analysis of Synaptic Vesicle Recycling
This assay measures the uptake and release of this compound in neurons to quantify the size of the recycling synaptic vesicle pool and the kinetics of endocytosis and exocytosis.
Experimental Workflow
Protocol: Synaptic Vesicle Recycling in Cultured Neurons
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) on glass coverslips
-
This compound dye (e.g., from Thermo Fisher Scientific)
-
Tyrode's solution (or other physiological saline)
-
High K+ Tyrode's solution (e.g., 90 mM KCl)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or TRITC)
Procedure:
-
Preparation of Solutions:
-
Dye Loading (Staining):
-
Replace the culture medium with Tyrode's solution containing 2-10 µM this compound.
-
To stimulate endocytosis, replace the solution with high K+ Tyrode's solution also containing this compound for 1-2 minutes.[3]
-
Alternatively, use electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds) in the presence of the dye.[4]
-
-
Washing:
-
Thoroughly wash the cells with dye-free Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.[1]
-
-
Image Acquisition (Post-Loading):
-
Acquire fluorescence images of the stained nerve terminals. These represent the total recycling vesicle pool.
-
-
Destaining:
-
Stimulate exocytosis by applying high K+ Tyrode's solution (without the dye) for 1-2 minutes. This will cause the release of this compound from the recycled vesicles.
-
-
Image Acquisition (Post-Destaining):
-
Acquire fluorescence images of the same fields of view to measure the remaining fluorescence.
-
-
Fixation (Optional):
-
Quantitative Analysis:
-
Define regions of interest (ROIs) around individual synaptic boutons or nerve terminals.
-
Measure the average fluorescence intensity within each ROI before (F_initial) and after (F_final) destaining.
-
The change in fluorescence (ΔF = F_initial - F_final) is proportional to the size of the recycling vesicle pool.
-
Data Presentation:
| Parameter | Value | Reference |
| Cell Type | Cultured Hippocampal Neurons | [1] |
| This compound Concentration | 2-15 µM | [1] |
| Loading Stimulus | 90 mM KCl for 1-2 min or 10-20 Hz electrical stimulation for 30-60s | [3][4] |
| Washing Time | 5-10 minutes | [1] |
| Destaining Stimulus | 90 mM KCl for 1-2 min | [3] |
| Fixation | 4% Paraformaldehyde | [1] |
| Imaging Wavelengths | Excitation: ~480 nm, Emission: ~598 nm (membrane-bound) | [5][6] |
Assessment of Cell Membrane Integrity
This assay utilizes this compound to identify cells with compromised plasma membranes. The dye can enter damaged cells and bind to intracellular membranes, resulting in strong fluorescence.
Protocol: Membrane Integrity Assay
Materials:
-
Cells of interest cultured in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
A known membrane-permeabilizing agent (e.g., digitonin) as a positive control
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture to the desired confluency.
-
Compound Treatment (for Drug Screening): Treat cells with test compounds for the desired duration. Include vehicle-treated wells as a negative control and digitonin-treated wells as a positive control.
-
Dye Incubation: Add this compound to each well at a final concentration of 1-5 µM and incubate for 5-15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or capture images using a high-content imager.
Data Presentation:
| Parameter | Value |
| Assay Format | 96- or 384-well plate |
| This compound Concentration | 1-5 µM |
| Incubation Time | 5-15 minutes |
| Positive Control | Digitonin (e.g., 10-50 µM) |
| Detection | Fluorescence Plate Reader or High-Content Imager |
Application in Drug Development
This compound-based assays can be adapted for high-throughput screening (HTS) to identify compounds that modulate synaptic function or affect cell viability.
Logical Relationship for HTS using this compound
References
- 1. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. protocols.io [protocols.io]
- 4. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 5. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
Combining FM 1-43FX with Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sequential use of the fixable styryl dye, FM 1-43FX, for tracking vesicle trafficking and subsequent immunofluorescence (IF) for protein localization. This combination allows for the powerful correlation of endocytic or exocytic events with the spatial distribution of specific proteins of interest within the same cell.
Introduction to this compound
This compound is a fixable analog of the widely used FM 1-43 membrane stain.[1][2][3] It is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[4][5] This property allows for the specific labeling of the plasma membrane. During endocytosis, portions of the labeled membrane are internalized, leading to the fluorescent labeling of endocytic vesicles.[4] This process enables the visualization and tracking of vesicle recycling and trafficking.[1][4][6]
The key feature of this compound is the presence of an aliphatic amine group, which allows for covalent cross-linking to cellular components using aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][2][7] This fixability is crucial for preserving the dye's localization pattern through the multiple steps of an immunofluorescence protocol, which would otherwise wash away non-fixable dyes.[8]
Data Presentation
Spectral Properties
Successful combination of this compound with other fluorophores in immunofluorescence requires careful consideration of their spectral characteristics to minimize bleed-through. The spectral properties of this compound can exhibit some variability depending on the solvent and whether it is membrane-bound.[9]
| Property | Value | Notes |
| Excitation Maximum (Membrane Bound) | ~480 nm[8] | Can be effectively excited by the 488 nm laser line.[6] |
| Emission Maximum (Membrane Bound) | ~598 nm[6][8] | Emits in the yellow-orange range.[9] |
| Excitation Maximum (in Methanol) | ~510 nm[8] | - |
| Emission Maximum (in Methanol) | ~625 nm[8] | - |
Recommended Fluorophore Combinations
To minimize spectral overlap, it is advisable to pair this compound with secondary antibodies conjugated to fluorophores that have distinct emission spectra.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound |
| Alexa Fluor 647 | 650 | 668 | Minimal |
| Cy5 | 649 | 670 | Minimal |
| Alexa Fluor 405 | 402 | 421 | Minimal |
| DAPI | 358 | 461 | Minimal (for nuclear counterstain) |
Experimental Protocols
This section provides a detailed protocol for labeling live cells with this compound to track endocytosis, followed by fixation, permeabilization, and immunofluorescent staining for a protein of interest.
Materials
-
This compound (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to a suitable fluorophore (see Table 2.2)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol for Combined this compound Staining and Immunofluorescence
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
-
This compound Labeling of Live Cells:
-
Prepare a stock solution of this compound (e.g., 1-4 mM in water or DMSO).[6] Store aliquots at -20°C, protected from light.
-
Prepare a working solution of this compound (typically 2-10 µM) in pre-warmed, serum-free culture medium or an appropriate buffer (e.g., HBSS).[10]
-
Wash the cells twice with the pre-warmed medium/buffer.
-
Incubate the cells with the this compound working solution. The incubation time will depend on the biological process being studied. For general endocytosis, 5-15 minutes at 37°C is a common starting point.[10] To specifically label synaptic vesicles, stimulation (e.g., high KCl) is required during dye loading.[6]
-
To chase the labeled vesicles, wash the cells thoroughly (3-5 times) with dye-free medium to remove the plasma membrane-bound dye and incubate for the desired chase period.[10]
-
-
Fixation:
-
After the desired incubation/chase time, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunofluorescence:
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for this compound and the chosen secondary antibody fluorophore.
-
Visualizations
Experimental Workflow
Caption: Workflow for combining this compound staining with immunofluorescence.
Clathrin-Mediated Endocytosis Signaling Pathway
Caption: Simplified diagram of clathrin-mediated endocytosis.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize exposure of cells to excitation light, especially during live-cell imaging, to reduce phototoxicity and photobleaching of the fluorophores.
-
Fixation Artifacts: While this compound is fixable, the fixation process itself can sometimes alter cell morphology or antigenicity. It may be necessary to optimize fixation conditions (e.g., PFA concentration, duration).
-
Antibody Penetration: For some intracellular targets, efficient antibody penetration after fixation and permeabilization is key. The choice and concentration of the permeabilizing agent may need to be optimized.
-
Spectral Bleed-through: Always perform single-color controls to ensure that the fluorescence from this compound is not bleeding into the channel used for the immunofluorescence signal, and vice-versa. Use sequential scanning on a confocal microscope if available.
-
Non-specific Staining: Adequate blocking is crucial to prevent non-specific binding of primary and secondary antibodies.
By following these guidelines and protocols, researchers can effectively combine the dynamic membrane and vesicle tracking capabilities of this compound with the specific protein localization provided by immunofluorescence, enabling a more comprehensive understanding of cellular processes.
References
- 1. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 2. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. FM™ 1-43FX, analogue fixable de la coloration de membrane FM™ 1-43 10 x 100 μg [thermofisher.com]
- 4. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen FM 1-43 Dye (N-(3-Triethylammoniumpropyl)-4-(4-(Dibutylamino) Styryl) Pyridinium Dibromide) 1mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 10. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FM 1-43FX in Vesicle Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the fluorescent styryl dye, FM 1-43FX, in the study of vesicle release. This document outlines the principles of this compound destaining, key experimental protocols, and data interpretation for quantifying synaptic vesicle exocytosis.
Introduction to this compound and Vesicle Release
This compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of cell membranes.[1][2][3] Its chemical structure includes a positively charged head group that prevents it from crossing the lipid bilayer and a lipophilic tail that anchors it within the membrane.[1] This property makes it an invaluable tool for tracking synaptic vesicle recycling.
The process involves stimulating nerve terminals in the presence of the dye, leading to the uptake of the dye into newly endocytosed vesicles.[1][2][4] After washing away the external dye, the internalized this compound is trapped within the vesicles.[1][5] Subsequent stimulation in a dye-free solution triggers the exocytosis of these labeled vesicles, causing the release of the dye into the extracellular space and a corresponding decrease in fluorescence intensity.[1][4][5] The rate of this fluorescence decay, or "destaining," provides a direct measure of vesicle release kinetics.[5] this compound is an aldehyde-fixable analog, allowing for post-experiment immunocytochemistry and ultrastructural analysis.[3][6]
Key Experimental Protocols
Protocol 1: High Potassium (K+) Induced Destaining in Cultured Neurons
This protocol is suitable for studying vesicle release in response to chemical depolarization.
Materials:
-
Cultured neurons (e.g., hippocampal, cortical) on coverslips
-
Tyrode's solution (or other suitable physiological saline)
-
High K+ stimulation solution (e.g., Tyrode's solution with 90 mM KCl, adjusting NaCl to maintain osmolarity)[7]
-
This compound stock solution (1-5 mM in water)[1]
-
Advasep-7 (optional, for rapid removal of surface-bound dye)[6]
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Loading:
-
Washing:
-
Destaining (Vesicle Release):
-
Acquire a baseline fluorescence image of the labeled synapses.
-
Perfuse the cells with high K+ stimulation solution (without the dye) to induce exocytosis.
-
Capture images at regular intervals (e.g., every 1-10 seconds) to monitor the decrease in fluorescence.[8]
-
-
Fixation (Optional):
-
After the destaining experiment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]
-
-
Image Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time.
-
Normalize the fluorescence values to the initial baseline intensity.
-
The rate of fluorescence decay reflects the rate of vesicle release.
-
Protocol 2: Electrical Field Stimulation Induced Destaining
This protocol is ideal for studying vesicle release in response to more physiologically relevant stimuli.
Materials:
-
Cultured neurons on coverslips
-
Physiological saline (e.g., Tyrode's solution)
-
This compound stock solution
-
Field stimulation chamber with platinum electrodes
-
Image acquisition system synchronized with the stimulator
Procedure:
-
Loading:
-
Washing:
-
Wash the cells thoroughly with dye-free physiological saline for at least 5-10 minutes.
-
-
Destaining:
-
Acquire baseline images.
-
Apply a destaining stimulus (e.g., 10 Hz for 120 seconds) in dye-free saline.[6]
-
Capture images throughout the stimulation period to record the fluorescence decay.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual puncta over time and normalize to the pre-stimulation level. The decay kinetics represent the release of vesicles.
-
Data Presentation
The quantitative data from this compound destaining experiments can be summarized to compare different experimental conditions.
| Parameter | Condition A | Condition B | Reference |
| This compound Concentration | 5 µM | 10 µM | [1][10] |
| Loading Stimulus | 90 mM K+ for 2 min | 45 mM K+ for 2 min | [7][8] |
| Washing Duration | 10 min | 5 min | [7][8] |
| Destaining Stimulus | 10 Hz electrical for 120s | 90 mM K+ for 1 min | [6][7] |
| Initial Fluorescence (a.u.) | Mean ± SEM | Mean ± SEM | |
| Rate of Destaining (τ, sec) | Mean ± SEM | Mean ± SEM | |
| Fraction of Releasable Vesicles | % ± SEM | % ± SEM |
Visualizations
Experimental Workflow for this compound Destaining
References
- 1. scispace.com [scispace.com]
- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring exocytosis in neurons using FM labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FM1-43 dye uptake (loading/unloading assays) from Yao CK et al. (2017) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
reducing FM 1-43FX background fluorescence in tissue
Welcome to the technical support center for FM 1-43FX. This guide provides troubleshooting advice and frequently asked questions to help you minimize background fluorescence and achieve optimal staining results in your tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fixable lipophilic styryl dye used to study the plasma membrane and vesiculation.[1][2] It is an analog of the FM 1-43 membrane probe, modified with an aliphatic amine that allows it to be fixed in place with aldehyde-based fixatives like formaldehyde.[2][3] The dye is minimally fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to cell membranes.[4] This property allows it to be used for identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling.[2] As vesicles are endocytosed, the dye is trapped within them, providing a fluorescent label of recycled vesicles.
Q2: What is the difference between FM 1-43 and this compound?
The key difference is that this compound is fixable, while FM 1-43 is not.[3][5] If you intend to fix your tissue after staining for subsequent analysis, such as immunofluorescence, you must use this compound. Using the non-fixable version will result in the loss of the stain and a significant increase in background fluorescence upon fixation.[5]
Q3: Can I stain already fixed tissue with this compound?
No, it is recommended to stain live cells and then fix them.[5] Staining pre-fixed cells will lead to non-localized, diffuse staining throughout the cell rather than specific labeling of recycled vesicles.[5]
Q4: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of FM dyes are dependent on their environment.[5] When bound to a phospholipid bilayer membrane, FM 1-43 has an excitation maximum of approximately 479 nm and an emission maximum of around 598 nm.[1] However, these values can shift, and it is often imaged using standard FITC filter sets.[1]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue in fluorescence microscopy that can obscure your signal of interest. This guide will help you systematically troubleshoot and resolve common causes of high background when using this compound.
Problem 1: High background fluorescence across the entire tissue.
This is often due to tissue autofluorescence or issues with the staining protocol.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Tissue Autofluorescence | Image an unstained control sample to determine the baseline level of autofluorescence.[6][7] | 1. Prepare a tissue slice as you would for your experiment, but do not add the this compound dye. 2. Mount the unstained tissue and image it using the same settings as your stained samples. This will reveal the inherent fluorescence of the tissue. |
| Use a photobleaching pre-treatment to reduce autofluorescence.[8] | 1. Before staining, expose the fixed tissue section to a broad-spectrum white phosphor LED array. 2. The duration of photobleaching will need to be optimized for your specific tissue type and thickness. | |
| Use a chemical quencher. | Consider using agents like TrueBlack® Lipofuscin Autofluorescence Quencher to reduce autofluorescence from lipofuscin pigments, which are common in aged tissue.[7] | |
| Excessive Dye Concentration | Titrate the concentration of this compound to find the optimal balance between signal and background.[7] | 1. Prepare a series of this compound working solutions with concentrations ranging from 1 µM to 10 µM. 2. Stain different tissue sections with each concentration and image to determine the concentration that provides the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after dye incubation to remove unbound dye.[9][10][11] | 1. After incubation with this compound, wash the tissue at least five times over a period of 5-10 minutes with a generous amount of dye-free buffer.[9] 2. For enhanced washing, a brief application of Advasep-7, a scavenger for FM dyes, can be used. However, keep the exposure short (e.g., 5 seconds) to avoid reducing the specific signal.[12] |
Problem 2: Non-specific or patchy staining.
This can be caused by non-specific binding of the dye or issues with tissue health and preparation.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Non-specific Dye Binding | Ensure that the staining is performed on healthy, live cells before fixation. | Follow the recommended protocol of staining live tissue first, then fixing with an aldehyde-based fixative.[5] |
| Use a blocking agent if performing subsequent immunofluorescence. | While less common for FM dyes alone, if combining with antibody staining, use a blocking buffer containing serum from the same species as the secondary antibody to prevent non-specific antibody binding.[7] | |
| Poor Tissue Health | Ensure proper handling and maintenance of the tissue throughout the experiment to maintain cell viability. | Use appropriate physiological saline solutions and maintain the correct temperature and pH during the live-staining process. |
Experimental Protocols
Protocol 1: Standard this compound Staining of Synaptic Vesicles
This protocol is a general guideline for labeling recycling synaptic vesicles in neuronal tissue.
-
Preparation of Staining Solution:
-
Dye Loading (Stimulation):
-
Incubate the live tissue preparation with the this compound staining solution.
-
Stimulate the neurons to induce endocytosis. This can be achieved through:
-
-
Washing:
-
Fixation:
-
Fix the tissue with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 30 minutes at 4°C.[12]
-
-
Imaging:
-
Mount the tissue on a slide with an appropriate mounting medium.
-
Image using a fluorescence or confocal microscope with appropriate filter sets for green/yellow fluorescence.
-
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| This compound Working Concentration | 2 - 15 µM | [12] |
| High KCl Stimulation | 90 mM | [9][13] |
| Stimulation Duration | 1 - 5 minutes | [13] |
| Washing Steps | 5 washes over 5-10 minutes | [9] |
| Fixation (Paraformaldehyde) | 4% for 30 minutes | [12] |
Visual Guides
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining of live tissue.
Troubleshooting Logic for High Background Fluorescence
Caption: Decision tree for troubleshooting high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 4. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FM 1-43FX Neuronal Staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using FM 1-43FX to study synaptic vesicle recycling in neurons.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very weak or undetectable. What are the common causes and how can I improve it?
A weak or absent signal is a frequent issue. The primary reasons include insufficient neuronal activity, suboptimal dye concentration, inadequate loading time, or issues with the imaging setup.
Troubleshooting Steps:
-
Ensure robust neuronal stimulation: this compound uptake is activity-dependent. Without synaptic vesicle endocytosis, the dye will not be internalized.[1] Consider the following:
-
Stimulation Method: High potassium chloride (KCl) stimulation is a common and effective method to depolarize neurons and induce vesicle cycling.[2][3] Electrical field stimulation can also be used for more precise temporal control.[2]
-
Stimulation Parameters: Ensure your KCl concentration is sufficient to cause depolarization (e.g., 50-90 mM).[2][4] For electrical stimulation, optimize the frequency and duration to robustly evoke synaptic activity.
-
-
Optimize Dye Loading Conditions:
-
Concentration: The concentration of this compound is critical. While protocols vary, a final concentration in the range of 4-10 µM is commonly used.[2][5]
-
Loading Time: Allow sufficient time for dye uptake during stimulation. This can range from 1 to 10 minutes depending on the preparation and stimulation intensity.[5][6]
-
-
Proper Washing/Destaining: After loading, it is crucial to wash away the dye from the plasma membrane to reduce background fluorescence.[2][5]
-
Perform several washes with a dye-free buffer. Insufficient washing can lead to high background, masking the specific signal from internalized vesicles.
-
-
Imaging Parameters:
-
Microscope Settings: Ensure you are using the correct filter sets for this compound. Although it has a peak excitation around 470 nm when bound to membranes, it is often used with standard fluorescein or GFP filter sets.[7]
-
Signal-to-Noise Ratio (SNR): A low SNR can make weak signals difficult to detect.[8][9] Consider optimizing image acquisition parameters like exposure time and gain.
-
Q2: I have high background fluorescence, making it difficult to distinguish synaptic boutons.
High background fluorescence can be caused by residual membrane-bound dye or nonspecific binding.
Troubleshooting Steps:
-
Thorough Washing: This is the most critical step to reduce background. Increase the number and duration of washes with dye-free buffer after the loading step to ensure all non-internalized dye is removed from the outer leaflet of the plasma membrane.[2]
-
Use of Advasep-7: In some preparations, adding Advasep-7 to the wash solution can help to quench the fluorescence of the remaining membrane-bound dye.
-
Check for Cell Health: Unhealthy or dying cells can exhibit nonspecific dye uptake, leading to high background. Assess cell viability before and during the experiment.
Q3: The fluorescence signal is bleaching too quickly.
Photobleaching can be a significant issue, especially during time-lapse imaging.
Troubleshooting Steps:
-
Minimize Exposure: Reduce the intensity of the excitation light and the duration of exposure during image acquisition.
-
Use Antifade Reagents: If you are imaging fixed cells, use a mounting medium containing an antifade reagent.
-
Acquire Images Efficiently: Plan your imaging session to capture the necessary data in the shortest time possible.
Q4: Can I fix the cells after this compound staining?
Yes, this compound is a fixable analog of FM 1-43.[10][11] This is a key advantage, allowing for subsequent immunocytochemistry. Use an aldehyde-based fixative like formaldehyde.[2][7] Note that the non-FX version of the dye will be lost upon fixation.[7] Be aware that fixation may slightly reduce the fluorescence intensity.[2]
Experimental Protocols & Data
Protocol 1: this compound Loading in Cultured Neurons using KCl Stimulation
This protocol describes a general procedure for labeling synaptic vesicles in cultured neurons.
Methodology:
-
Preparation: Grow neurons on coverslips. Before the experiment, replace the culture medium with a physiological buffer (e.g., ACSF or HL-3) without calcium to prevent spontaneous release.[1][2]
-
Loading:
-
Washing (Destaining):
-
Remove the loading solution.
-
Wash the neurons multiple times with a dye-free, calcium-free buffer to remove the dye from the plasma membrane.[2]
-
-
Fixation (Optional):
-
Imaging:
-
Mount the coverslips on a slide.
-
Image the neurons using appropriate fluorescence microscopy settings.
-
Quantitative Parameters:
| Parameter | Value Range | Reference |
| This compound Concentration | 4 - 10 µM | [2][5] |
| High KCl Concentration | 50 - 90 mM | [2][4] |
| Loading Duration | 1 - 10 minutes | [5][6] |
| Washing Duration | 5 - 10 minutes (multiple washes) | [2] |
| Fixative (Formaldehyde) | 3.7 - 4% | [2][6] |
Visual Guides
Experimental Workflow for this compound Staining
Caption: Workflow for this compound labeling of synaptic vesicles.
Troubleshooting Weak Signal
Caption: Decision tree for troubleshooting a weak this compound signal.
References
- 1. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 2. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of signal-to-noise on functional MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
Technical Support Center: Preventing FM 1-43FX Photobleaching
Welcome to the technical support center for FM 1-43FX imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide: Rapid Signal Attenuation
If you are experiencing a rapid loss of fluorescence signal when imaging cells stained with this compound, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Excessive Illumination Intensity | Reduce the excitation light (laser or lamp power) to the minimum level that provides a sufficient signal-to-noise ratio.[1][2] |
| Prolonged Exposure Time | Use the shortest possible camera exposure time for each frame.[1][2] If the signal is too weak, consider increasing camera gain or using a more sensitive detector. |
| High Dye Concentration | Use the lowest effective concentration of this compound that provides adequate membrane staining. High concentrations can sometimes increase the rate of photobleaching. |
| Oxygen-Mediated Damage | Incorporate a live-cell compatible antifade reagent, such as Trolox, into your imaging medium to scavenge reactive oxygen species (ROS).[1] |
| Suboptimal Imaging System | Utilize imaging systems with sensitive detectors (e.g., sCMOS, EMCCD) and fast hardware switching to minimize the time the sample is illuminated.[3][4] |
| Inappropriate Filter Sets | Ensure you are using high-quality, narrow-bandpass filters optimized for this compound to avoid unnecessary excitation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photobleaching?
This compound is a fixable lipophilic styryl dye used to study plasma membrane dynamics and vesicle trafficking, such as endocytosis and exocytosis.[][6] Like most fluorophores, it is prone to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light. This process is primarily caused by the interaction of the excited dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye, rendering it non-fluorescent.[7]
Q2: How can I quantitatively measure photobleaching in my experiment?
You can quantify photobleaching by continuously imaging a stained region of interest (ROI) and measuring the decay of fluorescence intensity over time. This data can be plotted to generate a photobleaching curve, and the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to compare different experimental conditions.
Q3: What is an antifade reagent and how does it work for live-cell imaging?
Antifade reagents are chemical compounds that reduce photobleaching. For live-cell imaging, antioxidants like Trolox (a water-soluble analog of Vitamin E) are often used.[1] Trolox works by scavenging reactive oxygen species (ROS) generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage.[1] Commercial reagents like ProLong™ Live Antifade Reagent are also available and have been validated for use with a wide range of organic dyes in living cells.[7]
Q4: Is the fixable version, this compound, more or less photostable than the non-fixable FM 1-43?
The primary difference between FM 1-43 and this compound is the addition of an aliphatic amine group in the FX version, which allows it to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives.[6][8] There is no readily available data to suggest a significant intrinsic difference in the photostability of the two molecules before fixation. The photobleaching characteristics of both are primarily influenced by the imaging conditions.
Q5: Besides antifade reagents, what are the most critical imaging parameters to adjust?
The two most critical parameters are excitation intensity and exposure time. The total number of photons a fluorophore can emit before photobleaching is finite. Therefore, minimizing the rate of excitation by reducing laser/lamp power and keeping the camera exposure as short as possible are the most effective ways to prolong the fluorescent signal.[1][2]
Quantitative Data on Photobleaching Prevention
While specific photobleaching rates can vary significantly between different imaging systems and cell types, the following table provides an illustrative comparison of the expected effect of an antifade reagent on this compound fluorescence stability. This data is conceptual and intended to highlight the expected trend.
| Imaging Condition | Initial Fluorescence (%) | Fluorescence after 5 min (%) | Calculated Half-Life (min) |
| Standard Imaging Medium | 100 | 35 | ~3.5 |
| Medium + 1 mM Trolox | 100 | 75 | >10 |
This table illustrates the expected trend. Actual values should be determined empirically using Protocol 2.
Experimental Protocols
Protocol 1: Standard Staining of Live Cells with this compound
-
Prepare Staining Solution: Prepare a working solution of 2-10 µM this compound in a suitable physiological buffer (e.g., HBSS or your standard imaging medium).
-
Cell Staining: Replace the culture medium with the this compound staining solution.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light. The optimal time may vary depending on the cell type and the specific process being studied (e.g., endocytosis).
-
Wash: Gently wash the cells two to three times with fresh imaging buffer to remove the dye from the outer leaflet of the plasma membrane and reduce background fluorescence.
-
Imaging: Proceed with imaging immediately. Minimize light exposure at all times.[9]
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
This protocol allows you to quantitatively determine the effectiveness of an antifade reagent in your specific experimental setup.
-
Cell Preparation and Staining: Prepare two identical dishes of cells and stain them with this compound according to Protocol 1.
-
Establish Experimental Groups:
-
Control Dish: After washing, replace the solution with your standard imaging medium.
-
Treatment Dish: After washing, replace the solution with imaging medium supplemented with the antifade reagent (e.g., 0.5-1 mM Trolox). Incubate for at least 15 minutes before imaging.
-
-
Define Imaging Parameters:
-
Choose a region of interest (ROI) on a well-stained cell.
-
Set your imaging parameters (e.g., laser power at 50%, exposure time at 200 ms). These parameters must remain constant for both dishes.
-
-
Time-Lapse Acquisition:
-
For the control dish, acquire a time-lapse series of images (e.g., one frame every 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 10 minutes).
-
Repeat the exact same acquisition protocol for the treatment dish on a comparable ROI.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for every frame.
-
Normalize the intensity of each frame to the intensity of the first frame (t=0).
-
Plot the normalized fluorescence intensity versus time for both control and treated samples.
-
Calculate the photobleaching half-life for each condition to quantify the effect of the antifade reagent.
-
Visualizations
Caption: A step-by-step logical workflow for mitigating this compound photobleaching.
Caption: Simplified Jablonski diagram showing how antifade agents intercept reactive oxygen species.
References
- 1. biocompare.com [biocompare.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FM 1-43FX Incubation for Live Cell Imaging: A Technical Guide
Welcome to our dedicated technical support center for optimizing the use of FM 1-43FX in live-cell imaging experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fixable analog of the lipophilic styryl dye FM 1-43.[1][2] These dyes are virtually non-fluorescent in aqueous solutions but become intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[3][4][5] Because they do not cross the lipid bilayer, they are excellent for studying plasma membrane dynamics, including endocytosis and exocytosis.[3][6][7] The "FX" designation indicates that the dye contains an aliphatic amine, allowing it to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde, thus preserving the staining pattern after cell fixation.[1][2][8]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The spectral properties of this compound are dependent on its environment. In methanol, the excitation/emission maxima are approximately 510/626 nm. However, when bound to membranes, these values shift. For membrane-bound this compound, the excitation maximum is around 480 nm, and the emission maximum is in the range of 598 nm.[8] Due to its large Stokes shift, it is often considered a yellow-fluorescent dye and may require a long-pass emission filter for optimal imaging.[9]
Q3: Can I use this compound on fixed cells?
A3: No, it is recommended to stain live cells with this compound and then fix them.[9] Staining already fixed cells will result in non-specific, diffuse staining throughout the cell, as the dye will not be localized to the plasma membrane and endocytic vesicles in a physiologically meaningful way.[9]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in water or DMSO to create a stock solution, for example, at a concentration of 1-5 mM.[4] This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete washout of the dye. - Dye concentration is too high. - Incubation time is too long, leading to excessive non-specific staining. | - Increase the number and duration of washes with dye-free buffer after incubation.[3] - Titrate the this compound concentration to find the optimal balance between signal and background. - Reduce the incubation time. |
| Weak or No Signal | - Dye concentration is too low. - Incubation time is too short. - Inefficient endocytosis in the cell type or experimental condition. - Photobleaching during image acquisition. | - Increase the this compound concentration in the working solution.[4] - Increase the incubation time to allow for sufficient dye uptake.[4] - If studying endocytosis, ensure cells are metabolically active and at an appropriate temperature (e.g., 37°C).[3][7] - Minimize exposure to excitation light and use an anti-fade reagent if imaging fixed cells.[10] |
| Rapid Signal Loss (Photobleaching) | - High-intensity illumination. - Prolonged exposure to excitation light. | - Reduce the laser power or illumination intensity.[10] - Decrease the exposure time per frame. - Use a more sensitive camera or detector.[10] - For fixed cells, use an appropriate anti-fade mounting medium. |
| Cell Death or Altered Morphology (Phototoxicity) | - Excessive exposure to high-energy light, especially at shorter wavelengths. | - Use the lowest possible illumination intensity and exposure time.[10] - Increase the time interval between image acquisitions in time-lapse experiments. - Consider using longer wavelength dyes if compatible with the experimental setup.[10] |
| Dye Internalization is Too Fast/Slow | - Temperature is affecting the rate of endocytosis. - The specific cell type has a naturally high or low rate of endocytosis. | - Optimize the incubation temperature. Lower temperatures (e.g., 4°C or on ice) will slow down endocytosis, while higher temperatures (e.g., 37°C) will accelerate it.[6][7][11] - Adjust the incubation time accordingly based on the known characteristics of your cell line. |
Experimental Protocols
General Protocol for Live Cell Staining and Fixation
This protocol provides a general guideline for staining live adherent cells with this compound followed by fixation. Optimal conditions may vary depending on the cell type and experimental objectives.
-
Cell Preparation: Culture cells on coverslips or in imaging-compatible dishes to an appropriate confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality DMSO or water. Store aliquots at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., HBSS or PBS).[3][6] The optimal concentration should be determined empirically for your specific cell type.
-
Staining:
-
Wash the cells twice with the imaging buffer.
-
Add the this compound working solution to the cells.
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Incubate for a duration ranging from 1 to 30 minutes.[4][5][6] The optimal incubation time is dependent on the cell type and the specific process being investigated (e.g., plasma membrane labeling vs. endocytosis). For simple plasma membrane staining, a shorter incubation on ice may be sufficient.[6] For studying endocytosis, longer incubation times at room temperature or 37°C are necessary.[3][4]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with ice-cold, dye-free buffer to remove the dye from the plasma membrane and reduce background fluorescence.[3]
-
-
Fixation:
-
Immediately after washing, add a freshly prepared 3.7-4% formaldehyde solution in PBS.
-
Incubate for 10-15 minutes at room temperature.
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Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslips and proceed with fluorescence microscopy.
Quantitative Data Summary
| Parameter | HeLa Cells | Epithelial Cells | Drosophila Neuromuscular Junction | Biofilms |
| Working Concentration | 5 µg/mL | 10 µM | 4 µM | 1 µg/mL |
| Incubation Time | 1 minute (on ice) | 5-7 minutes | 1 minute | Up to 30 minutes |
| Temperature | On ice | 37°C | Room Temperature | Room Temperature |
| Reference | [3] | [5] |
Visualizing Cellular Processes
Experimental Workflow for this compound Staining
Caption: A streamlined workflow for labeling live cells with this compound.
Endocytosis and Exocytosis Pathway
Caption: Visualization of endocytic and exocytic pathways tracked by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 7. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. researchgate.net [researchgate.net]
improving signal-to-noise ratio with FM 1-43FX
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using FM 1-43FX and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fixable lipophilic styryl dye used to study vesicle trafficking, specifically endocytosis and exocytosis.[1][2] It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[3][4][5] Because it is charged, it does not cross the lipid bilayer. During endocytosis, the dye is internalized along with the vesicular membrane, allowing for the visualization and quantification of newly formed vesicles.[3][5] The "FX" designation indicates that it is an analog of FM 1-43 containing an aliphatic amine, which allows the dye to be covalently cross-linked to surrounding biomolecules by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[2][6] This enables the preservation of the fluorescent signal for later analysis.
Q2: What are the excitation and emission maxima for this compound?
A2: The spectral properties of FM dyes are environmentally dependent and shift upon binding to membranes.[6] When bound to a phospholipid bilayer, FM 1-43 has an excitation maximum of approximately 479 nm and an emission maximum of around 598 nm.[7] However, these values can vary slightly depending on the specific membrane environment.[6] It is often imaged using standard FITC or TRITC filter sets.[7]
Q3: What is the main advantage of using this compound over the non-fixable FM 1-43?
A3: The primary advantage of this compound is that its signal can be preserved after fixation with aldehyde-based fixatives.[2][6] This is crucial for experiments that require immunostaining or other post-imaging processing steps. The non-FX version of the dye will be lost upon fixation, leading to a significant decrease in specific signal and an increase in background.[6]
Q4: Can I stain already-fixed cells with this compound?
A4: No, staining already-fixed cells with this compound is not recommended. This will result in non-specific, diffuse staining throughout the cell rather than localized membrane and vesicular labeling.[6] Live cells must be stained first, followed by fixation.[6]
Troubleshooting Guide
High Background or Non-Specific Staining
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Excess dye remaining in the sample. | Increase the number and duration of wash steps after staining. Use a mild detergent like 0.2% Tween 20 in the wash buffer to help remove unbound dye. |
| Non-specific binding of the dye. | Optimize the dye concentration; a lower concentration may be sufficient. Ensure the use of high-quality reagents and fresh staining solutions. | |
| Autofluorescence from cells or culture matrix. | Image the cells at a different wavelength if possible. Use a different fluorophore-conjugated antibody if performing co-staining. | |
| Diffuse cytoplasmic staining | Cell membrane permeabilization. | Ensure cell membranes are intact during staining. Avoid harsh treatments or detergents before or during staining. |
| Staining of internal organelles. | In some cell types, non-specific staining of organelles like mitochondria can occur.[4] This is often recognizable by its distinct morphology and should be excluded from analysis. |
Weak or No Signal
| Problem | Potential Cause | Recommended Solution |
| Weak or no fluorescent signal | Inefficient dye loading. | Increase the dye concentration or incubation time. Ensure the cells are healthy and metabolically active, as endocytosis is an active process. |
| Low level of endocytic activity. | Stimulate endocytosis using an appropriate agonist for your cell type (e.g., high KCl for neurons).[1][5] | |
| Quenching of fluorescence after fixation. | While this compound is fixable, some reduction in fluorescence intensity can occur.[1] Minimize the time between fixation and imaging. | |
| Incorrect filter set. | Use a standard FITC or TRITC filter set for imaging.[7] Note that FM 1-43 is poorly excited by tetramethylrhodamine filters.[6] |
Experimental Protocols
General Protocol for Plasma Membrane and Endocytosis Staining
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Reagents:
-
This compound stock solution (e.g., 1 mM in water or DMSO)
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Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without magnesium or calcium)[7]
-
Fixative solution (e.g., 4% formaldehyde in PBS)
Procedure:
-
Preparation of Staining Solution:
-
Staining:
-
Wash cells with imaging buffer.
-
Incubate cells with the this compound staining solution. Incubation time and temperature will influence the degree of endocytosis. For plasma membrane staining, a short incubation (e.g., 1 minute) on ice is recommended to minimize endocytosis.[7] For studying endocytosis, longer incubation times (e.g., 5-15 minutes) at room temperature or 37°C are typically used.[3]
-
-
Washing:
-
Remove the staining solution and wash the cells extensively with ice-cold imaging buffer to remove the dye from the plasma membrane and stop further endocytosis.[3] This step is critical for visualizing internalized vesicles.
-
-
Fixation (Optional):
-
Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.
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Wash the cells with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantification of Endocytosis
A common method for quantifying endocytosis is to measure the fluorescence intensity of internalized puncta after washing away the plasma membrane-bound dye.[3]
Data Presentation:
| Parameter | Control Cells | Treated Cells |
| Average number of puncta per cell | e.g., 50 ± 5 | e.g., 150 ± 10 |
| Average fluorescence intensity per punctum | e.g., 1000 ± 150 AU | e.g., 1200 ± 200 AU |
| Total internalized fluorescence per cell | e.g., 50,000 ± 7,500 AU | e.g., 180,000 ± 30,000 AU |
Visualizations
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 7. web.mit.edu [web.mit.edu]
Technical Support Center: FM 1-43FX Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of the fixable styryl dye, FM 1-43FX.
FAQs: Understanding and Preventing Non-Specific Binding of this compound
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of cell membranes.[1] Its fixable nature, due to an aliphatic amine modification, allows for post-staining fixation with aldehyde-based fixatives, making it compatible with immunocytochemistry.[2] The dye is widely used to study endocytosis and exocytosis. During endocytosis, the labeled membrane invaginates, trapping the dye within vesicles.
Q2: What causes non-specific binding of this compound?
A2: Non-specific binding of this compound primarily arises from its lipophilic ("fat-loving") properties. The dye's lipophilic tail can interact with hydrophobic components other than the plasma membrane, leading to unwanted background fluorescence. Key contributors to non-specific binding include:
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Binding to the Extracellular Matrix (ECM): The ECM is rich in proteins and other macromolecules that can present hydrophobic regions, leading to the accumulation of this compound.[3]
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Staining of Dead Cells: Dead cells lose their membrane integrity, allowing this compound to access and bind to intracellular hydrophobic components, resulting in bright, non-specific staining.[4][5]
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Internalization through Ion Channels: Some studies suggest that styryl dyes can enter cells through certain ion channels, which can contribute to background fluorescence.[6]
Q3: What are the common methods to block or reduce non-specific binding of this compound?
A3: Several methods can be employed to minimize non-specific binding and improve the signal-to-noise ratio in your experiments. These include:
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Using a Scavenging Agent: ADVASEP-7, a sulfonated β-cyclodextrin, is a highly effective scavenging agent that sequesters free this compound in the extracellular space, facilitating its removal during washing steps.[7]
-
Quenching Extracellular Fluorescence: Reagents like SCAS and Sulforhodamine 101 can be used to quench the fluorescence of extracellularly bound this compound without the need for extensive washing.[4]
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Optimizing Staining and Washing Protocols: Careful optimization of dye concentration, incubation time, and washing steps is crucial for minimizing background.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining.
High Background Fluorescence
Problem: You are observing high background fluorescence, making it difficult to distinguish your signal of interest.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Residual Extracellular Dye | Implement a washing step with a scavenging agent like ADVASEP-7. ADVASEP-7 has a high affinity for FM 1-43 and helps to effectively remove non-specifically bound dye from the extracellular environment.[7] |
| Non-Specific Binding to ECM | In addition to ADVASEP-7 washes, consider using a quenching agent like SCAS or Sulforhodamine 101. These molecules can quench the fluorescence of the dye that remains bound to the ECM.[4] |
| Staining of Dead Cells | Co-stain with a viability dye to identify and exclude dead cells from your analysis. Ensure optimal cell culture conditions to maintain high cell viability.[4][5] |
| Dye Concentration Too High | Titrate the concentration of this compound to find the lowest effective concentration for your specific cell type and experimental conditions. |
| Inadequate Washing | Increase the number and duration of your wash steps after staining to more thoroughly remove unbound dye. |
Experimental Protocols
Protocol 1: Standard this compound Staining and Fixation
-
Staining: Prepare a working solution of this compound (typically 1-10 µM) in your desired buffer. Incubate your live cells with the staining solution for the optimized duration (e.g., 1-10 minutes) at the appropriate temperature.[1]
-
Washing: Wash the cells extensively with fresh, dye-free buffer to remove unbound dye.
-
Fixation: Fix the cells with an aldehyde-based fixative (e.g., 4% paraformaldehyde) for 10-20 minutes.[8]
-
Imaging: Mount and image your sample.
Protocol 2: this compound Staining with ADVASEP-7 Wash to Reduce Background
-
Staining: Follow step 1 from Protocol 1.
-
ADVASEP-7 Wash: Prepare a 1 mM solution of ADVASEP-7 in your wash buffer. Wash the cells with the ADVASEP-7 solution for 5-10 minutes.[8] This step actively removes non-specifically bound this compound.
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Final Washes: Perform additional washes with dye-free buffer to remove the ADVASEP-7 and any remaining unbound dye.
-
Fixation and Imaging: Proceed with steps 3 and 4 from Protocol 1.
Protocol 3: this compound Staining with SCAS Quenching
-
Staining: Follow step 1 from Protocol 1.
-
SCAS Quenching: After staining, add SCAS to your sample at the recommended concentration and incubate for a short period. SCAS will quench the fluorescence of the extracellularly bound dye.[4]
-
Fixation and Imaging: Proceed with steps 3 and 4 from Protocol 1. Note that extensive washing is not required with this method.
Protocol 4: this compound Staining with Sulforhodamine 101 Quenching
-
Staining: Follow step 1 from Protocol 1.
-
Sulforhodamine 101 Quenching: Add Sulforhodamine 101 (typically 5-10 µM) to the imaging medium. This will quench the fluorescence of extracellular this compound through Fluorescence Resonance Energy Transfer (FRET).[2][3]
-
Imaging: Image the sample in the presence of Sulforhodamine 101.
Quantitative Data on Blocking Agents
While specific quantitative data can vary between cell types and experimental conditions, the following table summarizes the expected outcomes of using different blocking agents.
| Blocking Agent | Mechanism of Action | Expected Outcome | Typical Concentration |
| ADVASEP-7 | Sequesters and removes unbound dye | Significant reduction in background fluorescence after washing | 1 mM[8] |
| SCAS | Quenches extracellular fluorescence | Immediate reduction in background fluorescence without washing | Varies by manufacturer |
| Sulforhodamine 101 | Quenches extracellular fluorescence via FRET | Reduction in background fluorescence during imaging | 5-10 µM[2] |
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in different this compound staining protocols.
Logical Relationship of Non-Specific Binding and Solutions
The following diagram illustrates the causes of non-specific binding and the corresponding solutions.
References
- 1. Reduced release probability prevents vesicle depletion and transmission failure at dynamin mutant synapses [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the Components of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. scispace.com [scispace.com]
- 6. biotium.com [biotium.com]
- 7. Imaging synaptic activity in intact brain and slices with FM1-43 in C. elegans, lamprey, and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Technical Support Center: FM 1-43FX Imaging of Synaptic Terminals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FM 1-43FX for imaging synaptic terminals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between FM 1-43 and this compound?
A1: this compound is a fixable analog of the FM 1-43 dye.[1][2][3] The "FX" designation indicates that it contains an aliphatic amine that allows the dye to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][4] This is a critical advantage for experiments requiring post-imaging immunocytochemistry or other downstream applications where cell fixation is necessary. The non-FX version of the dye will be lost upon fixation, leading to a loss of specific signal and an increase in background.[5][6]
Q2: How does this compound work to label synaptic vesicles?
A2: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of cell membranes.[6][7] The dye is reversible and does not permeate the membrane.[6] During synaptic vesicle exocytosis, the vesicle membrane fuses with the presynaptic plasma membrane. In the presence of this compound, the dye labels this newly exposed membrane. Subsequent endocytosis internalizes the dye into newly formed synaptic vesicles.[6][8] By washing away the external dye, only the internalized vesicles remain fluorescent, allowing for the visualization and tracking of synaptic vesicle cycling.[9]
Q3: Can I use this compound on pre-fixed cells?
A3: No, it is not recommended to use this compound on cells that have already been fixed. The labeling will not be specific, resulting in generalized cell staining rather than localized labeling of recycled synaptic vesicles.[5][6] The correct procedure is to label the live cells first and then proceed with fixation.[5][6]
Troubleshooting Guide
High Background or Non-Specific Staining
Issue: The fluorescence signal is diffuse and not localized to synaptic boutons, or there is high fluorescence in areas outside of the terminals.
| Potential Cause | Troubleshooting Steps |
| Incomplete washing of extracellular dye | Increase the number and duration of washing steps after the loading phase. Ensure thorough perfusion of the dye-free solution to remove all unbound dye from the extracellular space.[7] |
| Dye concentration is too high | Reduce the concentration of the this compound working solution. High concentrations can lead to increased non-specific membrane binding.[9] |
| Spontaneous endocytosis | Minimize the incubation time with the dye to reduce its uptake through non-specific endocytic pathways.[4] Keeping the preparation at a lower temperature during labeling can also slow down endocytosis.[4] |
| Cellular damage | Ensure the dissection and handling of the tissue are performed gently to avoid membrane damage, which can lead to dye leakage into the cytoplasm. |
| Use of a quencher | For surface fluorescence, consider a brief application of a membrane-impermeant quencher like sulforhodamine 101 to reduce the fluorescence of the dye remaining on the plasma membrane.[9] Another option is a brief wash with Advasep-7 to scavenge external dye.[9] |
Weak or No Signal
Issue: After the loading and washing steps, there is very little or no fluorescence detected in the synaptic terminals.
| Potential Cause | Troubleshooting Steps |
| Inefficient synaptic vesicle cycling | Ensure that the stimulation protocol (e.g., high KCl concentration or electrical stimulation) is sufficient to induce robust exocytosis and endocytosis.[1][7] Verify the viability of the neurons. |
| Dye concentration is too low | Increase the concentration of the this compound working solution within the recommended range.[9] |
| Insufficient loading time | Increase the duration of the stimulation in the presence of the dye to allow for more vesicles to be labeled.[1] |
| Photobleaching | Minimize the exposure of the sample to excitation light before and during imaging. Use the lowest possible laser power and exposure time necessary for image acquisition.[10] |
| Incorrect filter sets | This compound has a large Stokes shift and its spectral properties can change upon membrane binding.[5] While often used with FITC/GFP filter sets, ensure your microscope's excitation and emission filters are appropriate for the membrane-bound form of the dye.[4][5] |
Phototoxicity and Photobleaching
Issue: The fluorescent signal fades rapidly during imaging (photobleaching), or there are signs of cellular damage such as blebbing or swelling (phototoxicity).
| Potential Cause | Troubleshooting Steps |
| High laser power | Reduce the intensity of the excitation light to the minimum level required for a good signal-to-noise ratio.[10][11] |
| Long exposure times | Use the shortest possible exposure times for image acquisition.[10] For time-lapse imaging, increase the interval between acquisitions. |
| Reactive oxygen species | Consider using an antifade mounting medium or adding antioxidants to the imaging buffer to reduce photobleaching. |
| Cellular stress | Maintain the physiological health of the sample during imaging by using an appropriate buffer and temperature control.[11] |
Quantitative Data Summary
| Parameter | Typical Range | Notes | References |
| This compound Stock Solution | 1-4 mM in water or DMSO | Store aliquots at -20°C, protected from light. Stock solutions of FX analogs are less stable and should be used within a couple of weeks. | [4][7] |
| This compound Working Concentration | 2-15 µM | The optimal concentration should be determined empirically for each experimental preparation. | [1][9] |
| KCl Stimulation | 50-90 mM | High potassium depolarizes the neuron, opening voltage-gated calcium channels and triggering exocytosis. | [1][7] |
| Electrical Stimulation | Varies (e.g., 10 Hz for 1-2 min) | The specific parameters will depend on the preparation and the desired level of synaptic activity. | [7] |
| Loading Time | 1-10 minutes | This is the duration of stimulation in the presence of the dye. | [1][7] |
| Washing/Destaining Time | 5-15 minutes | Multiple washes with dye-free solution are necessary to remove background fluorescence. | [7] |
Experimental Protocols
Protocol 1: this compound Labeling of Synaptic Vesicles using KCl Stimulation
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Preparation: Prepare the neuronal culture or tissue slice in a suitable imaging chamber with a physiological buffer (e.g., HEPES-buffered saline).
-
Stimulation and Loading: Replace the buffer with a high-potassium loading solution containing this compound (e.g., 90 mM KCl and 10 µM this compound in physiological saline). Incubate for 1-5 minutes to stimulate exocytosis and subsequent endocytic uptake of the dye.[1]
-
Washing: Remove the loading solution and wash the preparation extensively with dye-free physiological buffer for 5-10 minutes, with several solution changes.[7] This step is critical for removing the dye from the plasma membrane and reducing background fluorescence.
-
Imaging: Image the preparation using an appropriate fluorescence microscope. For this compound, excitation is typically around 488 nm, and emission is collected in the range of 560-600 nm.[7]
-
(Optional) Fixation: After live imaging, the sample can be fixed with 4% formaldehyde in a suitable buffer for 10-20 minutes at room temperature.[4][7]
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(Optional) Immunocytochemistry: Following fixation and washing, the sample can be processed for immunocytochemistry using standard protocols.
Visualizations
Caption: Experimental workflow for labeling synaptic terminals with this compound.
Caption: The synaptic vesicle cycle and the point of this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
- 3. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 6. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 7. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing FM 1-43FX Destaining for Exocytosis Kinetics
Welcome to the technical support center for optimizing FM 1-43FX destaining experiments to measure exocytosis kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during these sensitive assays.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Issue 1: High Background Fluorescence After Destaining
-
Question: I've completed the destaining step, but the background fluorescence is very high, obscuring the signal from my synaptic boutons. What could be the cause?
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Answer: High background fluorescence is a common issue and can arise from several factors:
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Inadequate Washing: The most frequent cause is insufficient washing after the initial loading step. Ensure you are washing thoroughly with a dye-free external solution to remove all non-internalized dye from the plasma membrane and the coverslip.
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Dye Precipitation: this compound can sometimes form small aggregates that adhere to the coverslip or cell surfaces, contributing to background noise. To mitigate this, prepare fresh dye solutions and consider filtering the working solution before use.
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Internalization into Non-Vesicular Structures: The dye may be internalized through mechanisms other than synaptic vesicle endocytosis, such as bulk endocytosis, leading to diffuse cytoplasmic fluorescence. Optimizing the stimulation protocol to specifically trigger synaptic vesicle recycling can help minimize this.[1]
-
Cell Health: Unhealthy or dying cells can exhibit increased, non-specific dye uptake. Always ensure your cell cultures are healthy before beginning an experiment.
-
Issue 2: Incomplete or Slow Destaining
-
Question: My fluorescent puncta are not destaining completely, or the destaining process is much slower than expected. Why is this happening?
-
Answer: The kinetics of this compound destaining are directly linked to the rate of exocytosis.[2] Slow or incomplete destaining can indicate:
-
Suboptimal Stimulation for Exocytosis: The stimulus used to trigger exocytosis during the destaining phase may not be strong enough or of the appropriate pattern to induce the fusion of all labeled vesicles. You may need to optimize the stimulation parameters (e.g., KCl concentration, electrical stimulation frequency, and duration).
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Vesicle Pool Differences: Synapses can contain different pools of synaptic vesicles (e.g., readily releasable pool, recycling pool, reserve pool).[1] The labeled vesicles might belong to a pool with slower recycling kinetics under your experimental conditions.
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"Kiss-and-Run" Fusion: Exocytosis can occur through a transient fusion pore ("kiss-and-run") where the vesicle does not fully collapse into the plasma membrane. This mode of fusion may not allow for the complete and rapid release of the FM dye.[3][4] The kinetics of dye release can, therefore, provide insights into the mode of exocytosis.[3][4]
-
Issue 3: High Variability in Fluorescence Intensity Between Boutons/Cells
-
Question: I'm observing significant variability in the initial fluorescence intensity and the rate of destaining between different synaptic boutons or cells. Is this normal?
-
Answer: Yes, a high degree of variability is often observed in these experiments.[3] This heterogeneity can be attributed to:
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Inherent Biological Differences: Synapses are not uniform. They can differ in their size, number of vesicles, and probability of release, all of which will affect the amount of dye uptake and the rate of its release.
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Differential Stimulation: The effectiveness of the stimulus may not be uniform across the entire preparation, leading to variations in both loading and unloading of the dye.
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Image Acquisition and Analysis: Ensure that your imaging parameters (e.g., focus, exposure time) are consistent and that your analysis method for quantifying fluorescence is robust and applied uniformly to all regions of interest.
-
Issue 4: Loss of Signal After Fixation
-
Question: I used this compound, but I seem to lose a significant amount of fluorescent signal after fixing my cells with formaldehyde. What went wrong?
-
Answer: While this compound is designed to be fixable, improper fixation can still lead to signal loss.[5]
-
Fixative Choice: this compound is specifically designed for fixation with aldehyde-based fixatives like formaldehyde or glutaraldehyde.[6][7][8] Using other types of fixatives (e.g., methanol) will not effectively crosslink the dye to the surrounding biomolecules.
-
Fixation Conditions: Ensure the fixation is carried out under optimal conditions (e.g., appropriate concentration of fixative, duration, and temperature). Over-fixation or under-fixation can compromise the signal.
-
Post-Fixation Permeabilization: If your protocol involves a permeabilization step after fixation (e.g., with Triton X-100), this can wash out the dye if it has not been adequately crosslinked.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for monitoring exocytosis?
A1: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of a lipid membrane.[1][9] During compensatory endocytosis following synaptic vesicle fusion, the dye is trapped within the newly formed vesicles. When these labeled vesicles undergo a subsequent round of exocytosis in a dye-free medium, the this compound is released back into the extracellular space, leading to a decrease in fluorescence (destaining). The rate of this destaining is a direct measure of the kinetics of exocytosis.[2]
Q2: What are the key differences between FM 1-43 and this compound?
A2: The primary difference is that this compound has been modified with an aliphatic amine group, which allows it to be covalently crosslinked to surrounding molecules by aldehyde-based fixatives like formaldehyde.[6][7][8] This makes this compound ideal for experiments where the sample needs to be fixed for subsequent immunocytochemistry or other downstream applications. The non-fixable version, FM 1-43, will be lost upon fixation.[5]
Q3: What are typical concentrations and incubation times for this compound loading?
A3: Optimal concentrations and times can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 2-10 µM this compound in the external solution during stimulation to induce endocytosis. The loading period typically ranges from 1 to 10 minutes. It is crucial to empirically determine the optimal parameters for your specific system.
Q4: How can I distinguish between different pools of synaptic vesicles using this compound?
A4: Different stimulation protocols can be used to selectively label and release distinct vesicle pools. For example, a mild stimulation might only recycle the readily releasable pool, while a stronger, prolonged stimulation could mobilize vesicles from the reserve pool.[1] By applying different unloading stimuli and analyzing the resulting destaining kinetics, you can gain insights into the dynamics of these different pools.
Q5: Can I perform live-cell imaging of destaining, or do I need to fix the cells?
A5: Live-cell imaging is the standard method for measuring the kinetics of exocytosis, as it allows you to track the decrease in fluorescence over time in real-time. You would only fix the cells with this compound if you intend to perform subsequent analysis on a static sample, for instance, to correlate the location of released vesicles with other cellular structures.
Data Presentation
Table 1: Typical Experimental Parameters for this compound Loading and Destaining
| Parameter | Loading Phase | Destaining (Unloading) Phase |
| This compound Concentration | 2 - 10 µM | 0 µM (Dye-free solution) |
| Stimulation Method | High K⁺ (e.g., 45-90 mM), Electrical Field Stimulation | High K⁺, Electrical Field Stimulation, Agonist Application |
| Stimulation Duration | 1 - 10 minutes | Dependent on desired kinetics, can be seconds to minutes |
| Wash Steps | Extensive washing with dye-free solution after loading | Continuous perfusion with dye-free solution |
| Temperature | Room Temperature to 37°C | Room Temperature to 37°C |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| High Background | Inadequate washing, dye precipitation, non-specific uptake | Increase wash duration/volume, filter dye solution, optimize stimulation, check cell health |
| Incomplete Destaining | Suboptimal exocytosis stimulus, slow vesicle pool kinetics, "kiss-and-run" fusion | Optimize stimulation parameters, consider different vesicle pool dynamics |
| High Variability | Inherent biological differences, non-uniform stimulation | Analyze a large population of synapses, ensure uniform stimulation, use consistent imaging and analysis |
| Signal Loss After Fixation | Incorrect fixative, improper fixation conditions, post-fixation permeabilization | Use aldehyde-based fixatives, optimize fixation protocol, be cautious with permeabilization |
Experimental Protocols
Detailed Methodology for a Typical this compound Destaining Experiment
-
Cell Preparation: Culture neurons or other relevant cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Loading Solution Preparation: Prepare a working solution of 2-10 µM this compound in a suitable physiological buffer (e.g., Tyrode's solution or HBSS).
-
Loading Step (Endocytosis):
-
Replace the culture medium with the this compound loading solution.
-
Stimulate the cells to induce endocytosis. A common method is to use a high potassium solution (e.g., 90 mM KCl) for 1-5 minutes.[10]
-
-
Washing Step:
-
Destaining Step (Exocytosis):
-
Begin live-cell imaging to establish a baseline fluorescence.
-
Perfuse the cells with a stimulation solution (e.g., high KCl) in a dye-free buffer to trigger exocytosis.
-
Continue imaging throughout the stimulation period to record the decrease in fluorescence as the dye is released from the fusing vesicles.
-
-
(Optional) Fixation:
-
After the destaining experiment, if required, fix the cells with a 3.7-4% formaldehyde solution in PBS for 10-15 minutes at room temperature.[1]
-
Wash gently with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters for FM 1-43 (Excitation ~480 nm, Emission ~580 nm).[5]
-
Quantify the fluorescence intensity of individual boutons or regions of interest over time. The rate of fluorescence decay reflects the kinetics of exocytosis.
-
Visualizations
Caption: Experimental workflow for this compound destaining.
Caption: Troubleshooting decision tree for common issues.
Caption: Simplified signaling pathway of exocytosis.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
- 4. Two modes of exocytosis at hippocampal synapses revealed by rate of FM1-43 efflux from individual vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 6. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 7. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FM1-43 dye uptake (loading/unloading assays) from Yao CK et al. (2017) [protocols.io]
- 11. researchgate.net [researchgate.net]
controlling for FM 1-43FX internalization artifacts
Welcome to the technical support center for FM 1-43FX. This guide provides troubleshooting advice and answers to frequently asked questions to help you control for internalization artifacts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent when it inserts into the outer leaflet of a cell's plasma membrane.[1][2] It is used to study dynamic membrane processes like endocytosis, exocytosis, and vesicle trafficking.[1][2][3] The "FX" designation indicates that it is a fixable analog of FM 1-43, containing an aliphatic amine that allows the dye to be covalently cross-linked to membranes by aldehyde-based fixatives like formaldehyde or glutaraldehyde.[1][2][4][5] This feature is crucial for preserving the staining pattern for post-fixation analysis and immunocytochemistry.[2][6]
Q2: What are internalization artifacts and why are they a problem?
A2: Internalization artifacts refer to the non-specific uptake of this compound into the cell, leading to fluorescent labeling of intracellular compartments that are not part of the specific pathway being studied (e.g., synaptic vesicle recycling). This can manifest as diffuse cytoplasmic fluorescence or labeling of various endosomal compartments.[7][8] These artifacts are problematic because they increase background fluorescence, reduce the signal-to-noise ratio, and can lead to incorrect quantification and interpretation of activity-dependent membrane trafficking.[7][9][10]
Q3: What is the primary cause of this compound internalization artifacts?
A3: The primary cause is endocytosis, the cell's natural process for internalizing substances from the external environment.[1][8] Since this compound labels the plasma membrane, any ongoing endocytic activity will internalize patches of the labeled membrane. This process is highly dependent on factors like cell type, temperature, and incubation time.[8][11] The presence of calcium and magnesium can also accelerate the rate of endocytosis.[1][11]
Q4: How does this compound differ from the standard FM 1-43?
A4: The key difference is fixability. This compound has been modified with an aliphatic amine group that allows it to be fixed in place with aldehydes.[4][5] Standard FM 1-43 will be lost from the membrane during fixation and permeabilization steps, leading to a loss of specific signal and an increase in background.[12] The core fluorescent structure, lipophilicity, and spectral properties are nearly identical.[6][10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on minimizing internalization.
| Problem/Observation | Potential Cause | Recommended Solution |
| High background fluorescence / Diffuse cytoplasmic staining | 1. Excessive internalization: Incubation time is too long or temperature is too high, allowing for non-specific endocytosis.[7][11] 2. Incomplete removal of extracellular dye: Insufficient washing after the staining step.[10][13] | 1. Reduce Temperature: Perform all staining and initial wash steps on ice (or at 4°C) to halt most endocytic activity.[3][11][14] 2. Minimize Incubation Time: Limit the dye exposure to the shortest time possible (e.g., 1-5 minutes) that still provides adequate membrane labeling.[1][7][11] 3. Improve Washing: Increase the number and duration of wash steps. Use a background-reducing agent like ADVASEP-7, a sulfonated cyclodextrin that helps strip dye from the outer membrane leaflet.[10][13][15][16] |
| Fluorescent puncta in cytoplasm not related to experiment | Constitutive (basal) endocytosis: Many cell types have a baseline level of endocytosis that occurs without a specific stimulus.[7][8] | 1. Run a Negative Control: Incubate cells with this compound under non-stimulating conditions (e.g., without the experimental stimulus or in a calcium-free buffer) to quantify the level of basal internalization.[9] 2. Work Quickly: Since endocytosis can occur within minutes, it is critical to image or fix the cells immediately after staining and washing.[1][3] |
| Poor signal-to-noise ratio | 1. Low Dye Concentration: The working concentration of the dye may be too low for the cell type. 2. Fixation Issues: Fixation can slightly reduce the fluorescence of this compound.[9] | 1. Optimize Dye Concentration: Titrate the this compound concentration. A common starting point is 5-10 µM (or ~5 µg/mL).[3][7][11] 2. Image Before and After Fixation (if possible): If your protocol allows, acquire some images of the live stained cells before fixation to have a baseline for fluorescence intensity. |
| Inconsistent staining between experiments | Variability in experimental conditions: Minor differences in temperature, timing, or buffer composition can significantly impact results.[11] | 1. Standardize Protocol: Strictly adhere to the same incubation times, temperatures, and buffer formulations for all experiments.[1] 2. Use a Temperature-Controlled Stage: For live-cell imaging, use a perfusion system with temperature control to maintain consistent conditions.[8] |
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Source |
| Working Concentration | 2 - 10 µM (or ~1 - 10 µg/mL) | Optimal concentration is cell-type dependent and should be titrated. | [3][7][9] |
| Staining Temperature | 4°C (on ice) | Critical for minimizing endocytosis during the initial labeling phase. | [3][11][14] |
| Staining Duration | 1 - 10 minutes | Keep as short as possible. Endocytosis can become significant after 10 minutes. | [1][3][7][11] |
| Fixation | 4% formaldehyde in buffer | Perform on ice for 10-15 minutes immediately after staining and washing. | [1][17] |
| Background Reducer (ADVASEP-7) | 1 mM | Use in wash buffer to help remove non-internalized dye from the plasma membrane. | [10][13] |
Experimental Protocols & Workflows
Protocol 1: Minimizing Internalization for Plasma Membrane Staining
This protocol is designed for selectively labeling the plasma membrane of live cells while minimizing dye internalization, followed by fixation.
-
Preparation:
-
Prepare a working solution of 5 µg/mL this compound in ice-cold Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺. The absence of divalent cations helps to slow endocytosis.[1][11] Keep the staining solution on ice.
-
Prepare an ice-cold wash buffer (e.g., HBSS or PBS).
-
Prepare an ice-cold fixation solution (e.g., 4% formaldehyde in PBS).
-
-
Staining:
-
Washing:
-
Fixation:
-
Immediately after washing, add the ice-cold fixation solution and incubate on ice for 10-15 minutes.[1]
-
-
Final Steps:
-
Rinse the coverslip three times with buffer (e.g., PBS).
-
Mount the coverslip and proceed with imaging.
-
Troubleshooting Logic
If you are experiencing issues, use the following flowchart to diagnose the potential source of the artifact.
References
- 1. web.mit.edu [web.mit.edu]
- 2. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
- 5. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. biotium.com [biotium.com]
- 7. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. ADVASEP-7 - Biotium [bioscience.co.uk]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FM 1-43FX and FM 4-64FX for Vesicle Tracking
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular transport, the selection of appropriate fluorescent probes is paramount. This guide provides a detailed, data-driven comparison of two widely used fixable styryl dyes, FM 1-43FX and FM 4-64FX, for the visualization and quantification of vesicle trafficking.
Introduction to FM Dyes
FM (Fei Mao) dyes are lipophilic styryl compounds that reversibly stain the plasma membrane.[1] They are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to the outer leaflet of cell membranes.[2][3] This property makes them excellent tools for tracking endocytosis and exocytosis. During endocytosis, the dyes are internalized along with the budding vesicles, allowing for the labeling and subsequent tracking of these vesicles. Conversely, during exocytosis, the dye is released from the vesicle membrane into the extracellular space, leading to a decrease in fluorescence.[2] The "FX" designation in this compound and FM 4-64FX indicates that these analogs are fixable with aldehyde-based fixatives, enabling the preservation of the fluorescent signal for subsequent immunocytochemistry or other downstream applications.[4]
Key Performance Characteristics
A direct quantitative comparison of the fixable "FX" versions of these dyes is not extensively documented in peer-reviewed literature. However, studies comparing their non-fixable counterparts, FM 1-43 and FM 4-64, provide valuable insights into their relative performance.
| Property | This compound | FM 4-64FX | Reference |
| Excitation/Emission (in membranes) | ~480 nm / ~598 nm | ~515 nm / ~640 nm | [3][5] |
| Fluorescence Color | Green-Yellow | Red | [4][5] |
| Relative Fluorescence Intensity | Higher | Lower | [6] |
| Photostability | Less Stable | More Stable | [7] |
| Fixability | Yes (Aldehyde-based fixatives) | Yes (Aldehyde-based fixatives) | [4] |
| Molecular Weight | ~559.5 g/mol (for a representative structure) | Not readily available | [4] |
Note: The photostability data is based on a comparison of the non-FX versions of the dyes. While the core fluorophore structure is similar, the addition of the fixable moiety could potentially influence photostability. Researchers are encouraged to perform their own photostability tests under their specific experimental conditions.
Experimental Data and Performance Comparison
Fluorescence Intensity
A study comparing the non-FX versions, FM 1-43 and FM 4-64, in rat lactotrophs found that FM 1-43 exhibited a significantly stronger fluorescence emission.[6] The ratio of the fluorescence peak amplitudes (vesicle vs. plasma membrane) was 2.6 times higher for FM 1-43 compared to FM 4-64.[6] This suggests that FM 1-43 may have a higher quantum yield and/or binding affinity upon incorporation into the vesicle membrane.[6] Another study in fungal hyphae also observed that FM 1-43 provided a stronger and more stable fluorescence signal at plasma membranes and internal organelles more quickly than FM 4-64 when applied at equimolar concentrations.[5]
Photostability
In a study on living fungal hyphae, FM4-64 was found to be more photostable than FM1-43, making it more suitable for long-term imaging of dynamic processes.[7] This is a critical consideration for time-lapse experiments where repeated exposure to excitation light can lead to signal loss.
Unloading Kinetics
The rate at which the dye is released from the vesicles during exocytosis (unloading) can also be a key parameter. While a direct comparison of the unloading kinetics for the FX versions is not available, studies on the non-FX dyes can provide some indication of their behavior. The unloading kinetics can be influenced by factors such as the mode of stimulation and the specific properties of the dye-membrane interaction.
Experimental Protocols
The following are generalized protocols for vesicle labeling using this compound and FM 4-64FX. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
General Vesicle Labeling Protocol
-
Cell Preparation: Culture cells on coverslips or appropriate imaging dishes.
-
Dye Preparation: Prepare a stock solution of this compound or FM 4-64FX in water or DMSO. From the stock solution, prepare a working solution in a suitable buffer (e.g., Tyrode's solution, HBSS) at a final concentration typically ranging from 2-10 µM.
-
Labeling (Endocytosis):
-
To label vesicles during evoked activity, incubate the cells with the FM dye working solution and stimulate them (e.g., with high potassium, electrical stimulation, or a specific agonist).
-
To label vesicles during spontaneous activity, incubate the cells with the FM dye working solution for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Wash: After the labeling period, wash the cells extensively with a dye-free buffer to remove the dye from the plasma membrane.
-
Imaging (Live-cell): Image the labeled vesicles using appropriate filter sets for the chosen dye.
-
Fixation (Optional):
-
After washing, fix the cells with an aldehyde-based fixative (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove the fixative.
-
-
Imaging (Fixed-cell): Image the fixed and labeled vesicles.
Protocol for Comparing Photostability
-
Sample Preparation: Prepare two sets of slides with cells labeled with either this compound or FM 4-64FX, following the general labeling and fixation protocol.
-
Image Acquisition:
-
Select a region of interest containing well-labeled vesicles.
-
Acquire a time-lapse series of images with continuous illumination using the same acquisition parameters (excitation intensity, exposure time) for both dyes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled vesicles in each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
-
Plot the normalized intensity against time to generate photobleaching curves.
-
Calculate the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer t½ indicates greater photostability.
-
Signaling Pathways and Experimental Workflows
FM dyes are instrumental in studying the dynamics of various signaling pathways that involve vesicular transport, such as neurotransmitter release, hormone secretion, and receptor trafficking.
Experimental Workflow for Vesicle Tracking
The general workflow for a vesicle tracking experiment using FM dyes involves several key steps, from cell preparation to data analysis.
Synaptic Vesicle Cycling
A primary application of FM dyes is in the study of synaptic vesicle cycling at the presynaptic terminal. This process is fundamental for neuronal communication.
Conclusion
Both this compound and FM 4-64FX are powerful tools for investigating vesicle trafficking in live and fixed cells. The choice between them will depend on the specific requirements of the experiment.
-
This compound is the preferred choice when a brighter signal is the primary concern, potentially offering a better signal-to-noise ratio, especially for detecting small or dimly labeled vesicles.
-
FM 4-64FX is advantageous for long-term imaging experiments due to its superior photostability. Its red-shifted emission spectrum also makes it ideal for multicolor imaging experiments in conjunction with green fluorescent proteins or other green-emitting probes.
For optimal results, it is recommended to empirically test both dyes under the specific experimental conditions to determine which one provides the best performance for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synaptic Dynamics: A Comparative Guide to FM 1-43FX and Synaptophysin-pHluorin
For researchers, scientists, and drug development professionals navigating the complex landscape of synaptic vesicle imaging, the choice of fluorescent probe is paramount. This guide provides a detailed, data-driven comparison of two prominent tools: the styryl dye FM 1-43FX and the genetically encoded indicator synaptophysin-pHluorin (sypHy). By examining their mechanisms, performance metrics, and experimental workflows, this guide aims to equip researchers with the knowledge to select the optimal probe for their specific experimental needs.
At the heart of neuronal communication lies the intricate process of synaptic vesicle cycling. To visualize this fundamental mechanism of exocytosis and endocytosis, researchers have developed a sophisticated toolkit of fluorescent probes. Among the most widely used are the lipophilic styryl dyes, such as this compound, and genetically encoded pH-sensitive reporters like synaptophysin-pHluorin. Each offers distinct advantages and limitations, making a thorough understanding of their properties crucial for robust and reproducible experimental outcomes.
Mechanism of Action: A Tale of Two Probes
This compound is an amphipathic styryl dye that reversibly inserts into the outer leaflet of the plasma membrane.[1][2] Its fluorescence dramatically increases upon binding to lipid membranes.[1][2] During endocytosis, the dye becomes trapped within newly formed vesicles, allowing for the visualization of vesicle uptake. Subsequent exocytosis releases the dye, leading to a decrease in fluorescence, which can be used to monitor vesicle fusion with the presynaptic membrane.[3] The "FX" designation indicates that this variant is fixable, enabling post-imaging analysis with techniques like electron microscopy.
In contrast, synaptophysin-pHluorin is a genetically encoded probe. It consists of a pH-sensitive variant of Green Fluorescent Protein (GFP), pHluorin, fused to the intra-luminal domain of the synaptic vesicle protein synaptophysin.[4] Within the acidic environment of the synaptic vesicle (pH ~5.5), the fluorescence of pHluorin is quenched.[4] Upon exocytosis, the vesicle lumen is exposed to the neutral pH of the synaptic cleft (pH ~7.4), causing a rapid and significant increase in fluorescence.[4] The subsequent decay in fluorescence reflects the re-acidification of the vesicle following endocytosis, providing a direct readout of vesicle retrieval.[4][5]
Performance Comparison: A Quantitative Look
The choice between this compound and synaptophysin-pHluorin often hinges on specific experimental requirements. Below is a summary of key performance metrics compiled from various studies.
| Performance Metric | This compound | Synaptophysin-pHluorin (sypHy) | Key Considerations |
| Temporal Resolution | Milliseconds to seconds | Milliseconds to seconds | Both probes can achieve high temporal resolution, largely dependent on the imaging setup. SypHy's fluorescence change is directly tied to the pH change upon fusion, offering a very rapid readout of exocytosis. |
| Spatial Resolution | Diffraction-limited | Diffraction-limited | The spatial resolution for both is determined by the microscope optics. SypHy is genetically targeted to synaptic vesicles, potentially offering better localization to presynaptic boutons compared to the more general membrane staining of this compound. |
| Signal-to-Noise Ratio | Variable, can be affected by background staining | Generally high | SypHy is reported to have a better signal-to-noise ratio compared to other pHluorin constructs due to its efficient targeting and low background fluorescence.[4] this compound can suffer from non-specific binding and background fluorescence, which may require extensive washing steps to mitigate.[6] |
| Specificity | Labels all recycling membranes | Specific to synaptic vesicles expressing the construct | SypHy's genetic targeting provides high specificity for synaptic vesicles. This compound will label any endocytic event, which may not be exclusively synaptic vesicle recycling. |
| Photostability | Moderate, subject to photobleaching | Good, generally more photostable than many organic dyes | Photobleaching can be a concern with FM dyes during prolonged imaging sessions.[7] Genetically encoded fluorescent proteins like pHluorin tend to be more resistant to photobleaching. |
| Fixability | Yes | Yes (via immunofluorescence) | The "FX" variant of FM 1-43 is specifically designed for fixation with aldehyde-based fixatives. SypHy, being a protein, can be detected post-fixation using standard immunofluorescence techniques. |
| Potential for Artifacts | Non-specific staining, incomplete washout, dye re-release | Overexpression artifacts, altered vesicle trafficking | Incomplete washing of this compound can lead to persistent background fluorescence. The overexpression of synaptophysin-pHluorin could potentially interfere with normal synaptic vesicle function. |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the practical application of these probes, the following diagrams illustrate their respective signaling pathways and a generalized experimental workflow.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Imaging pHluorin-based probes at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of synaptic activity in hippocampal slices with FM1-43 enabled by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptic Vesicle Movements Monitored by Fluorescence Recovery after Photobleaching in Nerve Terminals Stained with FM1-43 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Exocytosis: Validating FM 1-43FX
For researchers, scientists, and drug development professionals, the accurate quantification of exocytosis is paramount for understanding cellular communication and identifying novel therapeutic targets. The styryl dye FM 1-43FX has emerged as a valuable tool for this purpose, offering a fixable fluorescent probe to track synaptic vesicle turnover. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Principles of Exocytosis Quantification
Exocytosis, the process by which cells release molecules by fusing secretory vesicles with the plasma membrane, can be monitored through various techniques. These methods typically rely on detecting changes in membrane properties or the release of vesicular contents. This guide focuses on three prominent methods: the fluorescent styryl dye this compound, the genetically encoded pH-sensitive reporter synaptopHluorin, and direct measurement of membrane capacitance.
This compound: A Versatile Fluorescent Probe
This compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the cell membrane. During endocytosis, which follows exocytosis to retrieve the vesicular membrane, the dye is internalized within newly formed vesicles. The subsequent release of these labeled vesicles during a second round of exocytosis can be monitored as a decrease in fluorescence. A key advantage of this compound is its aldehyde-fixable nature, allowing for subsequent immunocytochemical analysis.
However, studies have indicated that the fluorescence signal from FM 1-43 may not always directly correlate with the membrane area added during exocytosis. In bovine chromaffin cells, large exocytic responses resulted in significantly smaller increases in FM 1-43 fluorescence compared to changes in membrane capacitance.[1] This discrepancy was attributed to changes in membrane tension affecting the dye's fluorescence.[1] Conversely, in an intestinal goblet cell line, the number of internalized FM 1-43-labeled particles was found to be comparable to capacitance measurements of exocytosis.[2]
Alternative Methods for Quantifying Exocytosis
SynaptopHluorin: A Genetically Encoded Reporter
SynaptopHluorin is a pH-sensitive variant of Green Fluorescent Protein (GFP) that is fused to a synaptic vesicle protein. The acidic environment of the vesicle lumen quenches the fluorescence of synaptopHluorin. Upon exocytosis, the vesicle lumen equilibrates with the neutral pH of the extracellular medium, leading to a rapid increase in fluorescence. This method offers high specificity for vesicle fusion and allows for the tracking of individual vesicle release events.
Membrane Capacitance Measurement: A Direct Electrophysiological Approach
Membrane capacitance is directly proportional to the cell surface area. The fusion of secretory vesicles with the plasma membrane during exocytosis leads to an increase in the total surface area, which can be measured as an increase in membrane capacitance using the patch-clamp technique. This electrophysiological approach provides a high-resolution, real-time measurement of exocytosis and is considered a gold standard for quantifying the extent and kinetics of vesicle fusion.[3][4][5][6][7]
Quantitative Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| This compound | Lipophilic dye that fluoresces upon membrane binding and is internalized during endocytosis. | Fixable for immunocytochemistry; relatively simple to use. | Indirect measure of exocytosis; fluorescence can be affected by membrane tension; potential for non-specific staining. | Change in fluorescence intensity over time; number of fluorescent puncta. |
| SynaptopHluorin | Genetically encoded pH-sensitive GFP fused to a vesicle protein. | High specificity for vesicle fusion; allows for single-vesicle imaging. | Requires genetic modification of cells; potential for overexpression artifacts. | Change in fluorescence intensity (ΔF/F0) over time. |
| Membrane Capacitance | Direct measurement of changes in cell surface area using patch-clamp. | Gold standard for quantifying exocytosis kinetics and extent; high temporal resolution. | Technically demanding; requires specialized equipment; only applicable to whole-cell recordings. | Change in membrane capacitance (ΔCm) in femtofarads (fF) or picofarads (pF). |
Experimental Protocols
This compound Staining for Exocytosis
Materials:
-
This compound dye (e.g., from Thermo Fisher Scientific)
-
High-potassium stimulation buffer (e.g., containing 90 mM KCl)
-
Standard extracellular solution (e.g., HEPES-buffered saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Loading: Incubate cells with this compound (typically 5-10 µM) in high-potassium buffer for 1-5 minutes to stimulate exocytosis and subsequent endocytic uptake of the dye.
-
Washing: Thoroughly wash the cells with standard extracellular solution to remove the dye from the plasma membrane.
-
Imaging (Endocytosis): Acquire baseline fluorescence images of the labeled vesicles.
-
Stimulation (Exocytosis): Stimulate the cells again in a dye-free standard extracellular solution to induce exocytosis of the labeled vesicles.
-
Imaging (Exocytosis): Acquire a time-series of fluorescence images to monitor the decrease in fluorescence as the dye is released.
-
(Optional) Fixation: After imaging, fix the cells with 4% paraformaldehyde for subsequent immunocytochemistry.
SynaptopHluorin Imaging of Exocytosis
Materials:
-
Cells expressing a synaptopHluorin construct
-
Standard extracellular solution
-
Stimulation buffer (e.g., high-potassium solution or electrical field stimulation)
-
Ammonium chloride solution (50 mM NH4Cl) for measuring total vesicle pool
Procedure:
-
Transfection: Transfect cells with a plasmid encoding synaptopHluorin and allow for protein expression.
-
Baseline Imaging: Acquire baseline fluorescence images of the transfected cells in standard extracellular solution.
-
Stimulation and Imaging: Perfuse the cells with stimulation buffer while acquiring a time-series of fluorescence images to capture the increase in fluorescence upon exocytosis.
-
Recovery: Replace the stimulation buffer with standard extracellular solution and continue imaging to monitor the decrease in fluorescence due to endocytosis and re-acidification of vesicles.
-
Total Pool Measurement: At the end of the experiment, perfuse with ammonium chloride solution to neutralize all vesicles and measure the maximal fluorescence (Fmax).
-
Analysis: Quantify the change in fluorescence relative to the baseline (ΔF/F0).
Membrane Capacitance Measurement of Exocytosis
Materials:
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular solutions
Procedure:
-
Pipette Preparation: Pull and fire-polish glass pipettes to an appropriate resistance (typically 2-5 MΩ).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from the cell of interest.
-
Capacitance Measurement: Apply a sinusoidal voltage command and use a lock-in amplifier or software-based phase detection to measure the membrane capacitance.
-
Stimulation: Induce exocytosis by depolarizing the cell or by including a secretagogue in the intracellular solution.
-
Data Acquisition: Record the changes in membrane capacitance over time.
-
Analysis: Quantify the stepwise increases in capacitance, which correspond to the fusion of individual or groups of vesicles.
Visualizing the Workflow
References
- 1. Exocytosis in bovine chromaffin cells: studies with patch-clamp capacitance and FM1-43 fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution membrane capacitance measurements for the study of exocytosis and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capacitance Measurements of Exocytosis From AII Amacrine Cells in Retinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Capacitance Measurements of Stimulus-Evoked Exocytosis in Adrenal Chromaffin Cells - UCL Discovery [discovery.ucl.ac.uk]
- 7. Measurements of Exocytosis by Capacitance Recordings and Calcium Uncaging in Mouse Adrenal Chromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fixable Styryl Dyes: FM 1-43FX vs. AM1-43 for Neuronal Activity Studies
In the dynamic field of neuroscience, the visualization of synaptic vesicle cycling is crucial for understanding the mechanisms of neurotransmission. Styryl dyes, such as FM 1-43, have long been indispensable tools for these studies. This guide provides a comprehensive comparison of two fixable analogs, FM 1-43FX and AM1-43, designed for researchers, scientists, and drug development professionals. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in experimental design.
Executive Summary
This compound and AM1-43 are functionally equivalent, fixable fluorescent styryl dyes used to monitor synaptic vesicle endocytosis and exocytosis. Their key advantage over the traditional FM 1-43 is the ability to covalently cross-link to surrounding biomolecules upon aldehyde fixation, allowing for subsequent immunocytochemistry and other multiplexing applications. While both dyes are marketed by different suppliers, they share identical spectral properties and mechanisms of action. The choice between them may largely depend on laboratory preference and supplier availability. This guide will treat them as a single class of "fixable FM 1-43" for the purpose of comparison against the non-fixable parent dye and for outlining experimental procedures.
Mechanism of Action
Both this compound and AM1-43 are amphipathic molecules with a lipophilic tail that inserts into the outer leaflet of the plasma membrane and a hydrophilic head that prevents them from crossing the membrane.[1] These dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in quantum yield upon binding to lipid membranes.[2] During neuronal activity, synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis). When present in the extracellular medium during this process, the dye is trapped within the newly formed vesicles. This activity-dependent uptake allows for the visualization of active nerve terminals.[3][4][5]
Interestingly, another mechanism for cellular entry of these dyes has been identified: permeation through certain ion channels, such as mechanosensitive channels and TRPV1.[6] This property can be exploited for labeling specific sensory neuron populations.
Performance Comparison: Fixable vs. Non-Fixable FM Dyes
The primary distinction for researchers to consider is not between this compound and AM1-43, but rather between these fixable dyes and the non-fixable FM 1-43.
| Feature | This compound / AM1-43 | FM 1-43 (Non-Fixable) |
| Fixability | Yes, with aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde).[7][8] | No, the dye is lost upon fixation and permeabilization.[9] |
| Post-Staining Applications | Compatible with immunocytochemistry, electron microscopy (after photoconversion), and other multiplexing techniques.[7][10] | Limited to live-cell imaging and subsequent analysis of the dye signal alone. |
| Fluorescence Post-Fixation | Generally well-retained, though a slight reduction in fluorescence intensity has been reported.[2] | Signal is lost. |
| Mechanism of Action | Activity-dependent uptake into recycling synaptic vesicles.[3][7] | Activity-dependent uptake into recycling synaptic vesicles.[3] |
| Spectral Properties (in membranes) | Excitation: ~480 nm / Emission: ~598 nm.[7] | Excitation: ~479 nm / Emission: ~598 nm. |
| Molecular Weight | ~559.5 g/mol (for AM1-43).[7] | ~611.55 g/mol . |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound or AM1-43 for studying neuronal activity.
Protocol 1: Activity-Dependent Staining of Synaptic Vesicles in Cultured Neurons
This protocol describes the loading of fixable FM dyes into synaptic vesicles through stimulation with high potassium.
Materials:
-
Cultured neurons on coverslips
-
Tyrode's solution (or other suitable physiological saline)
-
High Potassium (High K+) Tyrode's solution (e.g., 90 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound or AM1-43 stock solution (e.g., 1-4 mM in water)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Wash buffer (e.g., normal Tyrode's solution)
-
Mounting medium
Procedure:
-
Preparation: Prepare working solutions. The final concentration of the dye typically ranges from 2.5 to 10 µM.[11]
-
Baseline Imaging (Optional): Acquire images of the field of view before dye application to record background fluorescence.
-
Loading: Replace the culture medium with the High K+ solution containing the fixable FM dye. Incubate for 1-2 minutes to induce depolarization and subsequent endocytosis.[11]
-
Wash: Thoroughly wash the cells with normal Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.[2] This step is critical to reduce background fluorescence. Background-reducing agents like ADVASEP-7 can also be used.[7]
-
Live-Cell Imaging: Image the stained, active nerve terminals. The fluorescence intensity is proportional to the number of recycled vesicles.
-
Fixation: After live imaging, fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[5]
-
Post-Fixation Processing: After fixation, the coverslips can be washed with PBS and processed for immunocytochemistry or other secondary analyses.
-
Mounting and Imaging: Mount the coverslips and image the fixed preparation.
Protocol 2: Electrical Field Stimulation for Dye Loading and Unloading
This method offers more precise temporal control over neuronal stimulation.
Materials:
-
Same as Protocol 1, with the addition of a field stimulation chamber and stimulator.
Procedure:
-
Setup: Place the coverslip with cultured neurons in the stimulation chamber with normal Tyrode's solution containing the fixable FM dye (2.5-10 µM).
-
Loading Stimulation: Apply electrical field stimulation (e.g., 10-30 Hz for 20-60 seconds) to induce action potentials and subsequent vesicle cycling.[10]
-
Wash: Wash thoroughly with dye-free Tyrode's solution for 5-10 minutes.
-
Imaging of Loaded Terminals: Acquire images of the stained presynaptic boutons.
-
Unloading Stimulation (Destaining): To measure exocytosis, stimulate the neurons again in dye-free solution using electrical stimulation. This will cause the loaded vesicles to fuse with the membrane and release the dye.
-
Imaging of Unloading: Acquire a time-lapse series of images during the unloading stimulation to measure the rate of fluorescence decrease, which corresponds to the rate of exocytosis.
-
Fixation and Further Processing: Proceed with fixation and subsequent applications as described in Protocol 1.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Synaptic Vesicle Recycling and FM Dye Uptake
Caption: Signaling pathway of synaptic vesicle recycling leading to FM dye internalization.
Experimental Workflow for Fixable FM Dye Staining
References
- 1. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 4. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 9. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
A Comparative Guide to Negative Control Experiments for FM 1-43FX Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative control experiments for FM 1-43FX staining, a widely used technique for studying endocytosis and exocytosis. We will explore various negative control strategies, compare this compound to an alternative dye, and provide detailed experimental protocols and supporting data to ensure the accuracy and reliability of your research findings.
Understanding this compound Staining and the Need for Controls
This compound is a fixable analogue of the lipophilic styryl dye FM 1-43. It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane. During endocytosis, the dye is internalized along with the vesicular membrane, allowing for the visualization and quantification of vesicle trafficking. However, to confidently attribute the observed fluorescence to active endocytosis, it is crucial to perform negative control experiments that inhibit or significantly reduce this process.
Negative Control Strategies for this compound Staining
Several strategies can be employed as negative controls to validate that the observed this compound internalization is a result of active, energy-dependent endocytosis.
1. Low Temperature Incubation: Endocytosis is an active process that is significantly inhibited at low temperatures. Incubating cells with this compound at 4°C serves as a robust negative control.
2. Pharmacological Inhibition of Endocytosis: Specific inhibitors of endocytic pathways can be used to block this compound uptake. Common inhibitors include:
- Dynasore: A cell-permeable inhibitor of dynamin, a GTPase essential for the scission of endocytic vesicles.
- Cytochalasin D: An inhibitor of actin polymerization, which is required for certain forms of endocytosis.
3. Depletion of Extracellular Calcium: In many cell types, particularly neurons, depolarization-induced endocytosis is a primary mechanism of vesicle recycling. Removing calcium from the extracellular medium can inhibit this process.
Quantitative Data for Negative Controls
The following table summarizes the expected outcomes of negative control experiments on this compound staining.
| Negative Control Strategy | Expected Outcome on this compound Internalization | Quantitative Data Summary |
| Low Temperature (4°C) | Significant reduction in dye uptake. | In human T-lymphocytes, FM1-43 accumulation is completely blocked at 14°C. |
| Dynasore | Prevention of FM1-43 unloading from nerve terminals, indicating a block in vesicle recycling.[1] | Dynasore (20 µM) prevented KCl-induced FM1-43 unloading from cerebellar granule cell nerve terminals.[1] |
| Cytochalasin D | Reduced internalization of this compound. | Treatment with cytochalasin D has been shown to decrease the internalization of various molecules and bacteria.[2][3][4] The maximal amount of internalized transferrin was decreased in cells treated with cytochalasin D.[4] |
| Calcium-Free Medium | Inhibition of depolarization-induced dye uptake. | Uptake of FM1-43 in control neuronal cultures is not detectable in the absence of CaCl2. |
Comparison with an Alternative Endocytosis Probe: pHrodo Dextran
While this compound is a powerful tool, alternative probes can offer advantages in certain experimental contexts. pHrodo dextrans are fluorescent dextran conjugates that are essentially non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes. This property minimizes background fluorescence from non-internalized particles.
| Feature | This compound | pHrodo Dextran |
| Mechanism of Fluorescence | Inserts into lipid membranes, fluorescence is independent of pH. | pH-sensitive; fluoresces in acidic environments (endosomes, lysosomes).[5][6] |
| Background Fluorescence | Can have background from plasma membrane staining. | Minimal background from non-internalized dye at neutral pH.[6] |
| Measurement | Quantifies total membrane turnover (endocytosis and exocytosis). | Specifically measures internalization into acidic compartments.[6] |
| Fixable | Yes, the "FX" denotes its aldehyde-fixable nature.[7] | Not inherently fixable, but the signal can be preserved post-fixation in some cases. |
Quantitative Comparison
Direct quantitative comparisons in the literature are scarce. However, the distinct mechanisms of these dyes provide different types of quantitative information. This compound provides a measure of total membrane internalization, while pHrodo dextran offers a more specific readout of cargo delivery to acidic endosomal compartments.
Experimental Protocols
Protocol 1: Negative Control for this compound Staining using Low Temperature
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Pre-incubation: Wash the cells twice with ice-cold Hanks' Balanced Salt Solution (HBSS) without magnesium or calcium.[8]
-
Staining: Prepare a working solution of 5 µg/mL this compound in ice-cold HBSS.[8]
-
Incubation: Immerse the coverslips in the staining solution on ice for 1 minute.[8] For the experimental group, perform the same incubation at 37°C.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in HBSS on ice for 10 minutes.[8]
-
Washing: Rinse the coverslips three times with HBSS.[8]
-
Imaging: Mount the coverslips and image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC).
Protocol 2: Negative Control for this compound Staining using Dynasore
-
Cell Preparation: Culture neurons or other relevant cell types on coverslips.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with 20 µM Dynasore in their culture medium for 30 minutes at 37°C.[1]
-
Stimulation and Staining: Stimulate the cells (e.g., with high KCl) in the presence of this compound and 20 µM Dynasore.
-
Washing: Wash the cells to remove excess dye.
-
Unloading Stimulus: Apply a second stimulus to induce exocytosis and dye unloading.
-
Imaging: Acquire images before and after the unloading stimulus to quantify the retention of this compound.
Protocol 3: Endocytosis Assay using pHrodo Red Dextran
-
Cell Preparation: Plate cells in a 96-well format.
-
Inhibitor Treatment (Optional): Treat cells with an endocytosis inhibitor (e.g., Dynasore) for the desired time (e.g., 3 hours).[9]
-
Staining: Incubate cells with 40 µg/mL pHrodo Red dextran for 30 minutes at 37°C.[9]
-
Nuclear Staining (Optional): Stain with a nuclear marker like HCS NuclearMask™ Blue stain for 10 minutes for cell demarcation.[9]
-
Imaging: Acquire images using a high-content imager or fluorescence microscope.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for this compound staining with a negative control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. Tracking Internalization in Live Cells With pHrodo Dyes—pHrodo Red and pHrodo Green pH Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Quantitative monitoring of activity-dependent bulk endocytosis of synaptic vesicle membrane by fluorescent dextran imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Correlating FM 1-43FX Data with Electron Microscopy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating synaptic vesicle dynamics and membrane trafficking, correlating fluorescent imaging with high-resolution electron microscopy is a powerful technique. This guide provides a detailed comparison of FM 1-43FX, a widely used fluorescent styryl dye, with alternative methods for correlative light and electron microscopy (CLEM). We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal approach for your research needs.
Data Presentation: A Quantitative Comparison of CLEM Probes
To facilitate an objective comparison, the following table summarizes key quantitative and qualitative parameters of this compound and two popular genetically encoded alternatives, miniSOG and APEX2. These alternatives are frequently used for their ability to generate electron-dense reporters for EM.
| Feature | This compound | miniSOG (mini Singlet Oxygen Generator) | APEX2 (Enhanced Ascorbate Peroxidase) |
| Probe Type | Fixable styryl dye | Genetically encoded fluorescent flavoprotein (106 amino acids)[1] | Genetically encoded monomeric enzyme (27 kDa)[2] |
| Labeling Mechanism | Activity-dependent uptake into recycling vesicles. | Genetic fusion to a protein of interest. | Genetic fusion to a protein of interest. |
| EM Contrast Generation | Photo-oxidation of diaminobenzidine (DAB) into an osmiophilic polymer. | Photo-oxidation of DAB into an osmiophilic polymer via singlet oxygen generation.[1][3][4] | Enzymatic oxidation of DAB in the presence of hydrogen peroxide.[5][6] |
| Singlet Oxygen Quantum Yield | Not explicitly reported in search results | ~0.47[1] | Not applicable (enzymatic reaction) |
| Temporal Resolution | Can be applied acutely to label vesicles undergoing endocytosis in a specific time window. | Labels the entire population of the tagged protein, reflecting its steady-state distribution. | Labels the entire population of the tagged protein at the time of fixation and staining. |
| Target Specificity | Labels all recycling vesicles, not specific to a particular protein cargo. | High, specific to the genetically tagged protein of interest. | High, specific to the genetically tagged protein of interest. |
| Live-Cell Imaging | Yes, allows for tracking of vesicle uptake and release dynamics before fixation. | Yes, exhibits green fluorescence, though modest compared to GFP.[1] | Not a fluorescent protein. |
| Signal-to-Noise Ratio (EM) | Can be high with optimized photo-oxidation, but background from non-specific membrane binding can be a concern. | Generally high due to the localized nature of the DAB precipitate. | Can be very high, with methods like APEX-Gold further enhancing the signal.[7][8] |
| Resolution | Limited by the diffusion of the DAB reaction product, typically in the range of tens of nanometers. | Can achieve high resolution, with the DAB precipitate localized in close proximity to the tagged protein. | High resolution, with the DAB reaction product localized to the vicinity of the enzyme. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments discussed in this guide.
Protocol 1: Labeling and Photo-oxidation of Synaptic Vesicles with this compound for CLEM
This protocol is adapted from established methods for labeling and preparing cultured neurons for electron microscopy.
Materials:
-
Cultured neurons on gridded glass-bottom dishes
-
This compound dye (e.g., from Thermo Fisher Scientific)
-
High potassium (High K+) stimulation buffer (e.g., containing 90 mM KCl)
-
Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Diaminobenzidine (DAB) solution (1.5 mg/mL in PBS)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate
-
Resin for embedding (e.g., Durcupan)
Procedure:
-
Labeling:
-
Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer.
-
Stimulate the neurons with High K+ buffer in the presence of the this compound solution for 1-2 minutes to induce endocytosis.
-
Wash the cells extensively with a dye-free buffer to remove extracellular and non-specifically bound dye.
-
-
Fixation:
-
Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 30 minutes at room temperature.
-
Wash the cells with cacodylate buffer.
-
-
Photo-oxidation:
-
Incubate the fixed cells in a fresh solution of DAB (1.5 mg/mL in PBS) for 30 minutes in the dark.
-
Using a fluorescence microscope, locate the region of interest containing this compound labeled structures.
-
Illuminate the region of interest with blue light (e.g., from a mercury or xenon lamp) until a visible brown precipitate forms. This indicates the polymerization of DAB.
-
-
EM Processing:
-
Wash the cells thoroughly with buffer.
-
Post-fix with 1% osmium tetroxide.
-
Dehydrate the sample through a graded series of ethanol.
-
Infiltrate and embed the sample in resin.
-
Section the embedded sample and image with a transmission electron microscope (TEM).
-
Protocol 2: CLEM using Genetically Encoded Tags (miniSOG or APEX2)
This protocol provides a general workflow for using genetically encoded tags for CLEM. Specific details may vary based on the construct and cell type.
Materials:
-
Cells expressing the miniSOG or APEX2 fusion protein
-
Fixative solution (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in PBS)
-
DAB solution (for both miniSOG and APEX2)
-
Hydrogen peroxide (H2O2) (for APEX2)
-
EM processing reagents as listed in Protocol 1
Procedure:
-
Expression and Live-Cell Imaging (for miniSOG):
-
Transfect or transduce cells with the desired miniSOG-fusion construct.
-
Perform live-cell fluorescence microscopy to identify cells expressing the fusion protein and to select regions of interest.
-
-
Fixation:
-
Fix the cells with the appropriate fixative. Stronger fixation can be used with these tags compared to protocols relying on antibody staining.
-
-
DAB Reaction:
-
For miniSOG: Incubate the fixed cells in DAB solution and illuminate with blue light to induce photo-oxidation as described for this compound.
-
For APEX2: Incubate the fixed cells in DAB solution and then add hydrogen peroxide to initiate the enzymatic reaction. The reaction is typically rapid (a few minutes).
-
-
EM Processing:
-
Follow the same post-fixation, dehydration, embedding, and sectioning steps as outlined in Protocol 1.
-
Image the sections using a TEM to visualize the electron-dense DAB polymer at the location of the tagged protein.
-
Mandatory Visualization
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
- 1. A Genetically Encoded Tag for Correlated Light and Electron Microscopy of Intact Cells, Tissues, and Organisms | PLOS Biology [journals.plos.org]
- 2. Electron microscopy using the genetically encoded APEX2 tag in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Tag for Correlated Light and Electron Microscopy of Intact Cells, Tissues, and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Split-miniSOG for spatially detecting intracellular protein-protein interactions by correlated light and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron microscopy using the genetically encoded APEX2 tag in cultured mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Electron microscopy using the genetically encoded APEX2 tag in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust method for particulate detection of a genetic tag for 3D electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust method for particulate detection of a genetic tag for 3D electron microscopy | eLife [elifesciences.org]
A Comparative Guide to FM 1-43FX and Other Membrane Dyes for Cross-Validation
For researchers in neuroscience, cell biology, and drug development, the accurate visualization and quantification of membrane trafficking events such as endocytosis and exocytosis are paramount. Styryl dyes, like the widely used FM series, have become indispensable tools for these studies. This guide provides a comprehensive cross-validation of FM 1-43FX with other commonly used membrane dyes, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their application in studying cellular signaling pathways.
Performance Comparison of Membrane Dyes
This section provides a quantitative comparison of this compound with its non-fixable counterpart, FM 1-43, and another popular alternative, FM 4-64. Additionally, AM1-43, an equivalent to this compound, is included. The data presented is a synthesis from various studies and product specifications.
| Property | This compound | FM 1-43 | AM1-43 | FM 4-64 |
| Fixable | Yes (Aldehyde-based fixatives)[1][2] | No[3] | Yes (Aldehyde-based fixatives)[4][5] | No (FX version available)[3] |
| Excitation (in membrane) | ~480 nm[6] | ~479 nm[5] | ~480 nm[6] | ~505-520 nm[7][8] |
| Emission (in membrane) | ~598 nm[6] | ~598 nm[5] | ~598 nm[6] | ~700-750 nm[7][9] |
| Color | Green/Yellow-Green[6] | Green/Yellow-Green[5] | Green[6] | Red[7] |
| Relative Brightness | High[10] | High[10] | High | Lower than FM 1-43[2][10] |
| Photostability | Moderate | Moderate | Moderate | Generally considered to have better photostability than FM 1-43[2] |
| Lipophilicity | More lipophilic (longer carbon tail) than FM 4-64[7] | More lipophilic than FM 4-64[7] | Similar to this compound | Less lipophilic (shorter carbon tail) than FM 1-43[7] |
| Internalization Rate | Fast[5] | Fast[5] | Fast | Slower than FM 1-43[11] |
| Signal-to-Noise Ratio | High | High | High | Generally high, but can be affected by stronger plasma membrane binding[2][12] |
Key Considerations for Dye Selection
-
Fixability: For experiments requiring post-staining immunocytochemistry or other fixation-dependent assays, This compound and AM1-43 are the preferred choices.[1][6] The "FX" designation indicates that the dye contains an aliphatic amine that allows it to be covalently cross-linked to surrounding proteins by aldehyde-based fixatives.[1]
-
Spectral Properties: The choice between the green-emitting this compound/AM1-43 and the red-emitting FM 4-64 depends on the specific experimental setup, including the availability of appropriate filter sets and the potential for multicolor imaging with other fluorescent probes.[9]
-
Brightness and Photostability: While FM 1-43 and its analogs are generally bright, some studies suggest that FM 4-64 may offer better photostability.[2] However, FM 1-43 has been reported to have a higher quantum yield upon membrane incorporation, resulting in a stronger fluorescence emission in some contexts.[13]
-
Internalization and Membrane Binding: The higher lipophilicity of this compound contributes to its rapid internalization.[5][7] In contrast, FM 4-64's lower lipophilicity can lead to a longer residence time in the plasma membrane, which may be advantageous for some applications but could also affect the kinetics of destaining during exocytosis measurements.[2][11]
Experimental Protocols
This section provides a detailed, side-by-side protocol for a typical synaptic vesicle recycling experiment using this compound and FM 4-64 in cultured neurons. This protocol is a composite based on several established methods.[8][9][14]
Objective: To visualize and compare the dynamics of synaptic vesicle endocytosis and exocytosis using this compound and FM 4-64.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) on coverslips
-
Tyrode's solution (or other suitable physiological saline)
-
High K+ Tyrode's solution (e.g., 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
This compound stock solution (1-5 mM in DMSO or water)
-
FM 4-64 stock solution (1-5 mM in DMSO or water)
-
Aldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) - for this compound
-
Fluorescence microscope with appropriate filter sets for green and red fluorescence.
Experimental Workflow Diagram
Detailed Protocol Steps:
| Step | This compound | FM 4-64 |
| 1. Preparation of Staining Solution | Dilute this compound stock solution in high K+ Tyrode's solution to a final concentration of 2-10 µM.[9] | Dilute FM 4-64 stock solution in high K+ Tyrode's solution to a final concentration of 5-15 µM.[9] |
| 2. Vesicle Loading (Staining) | Replace the culture medium with the this compound staining solution and incubate for 1-5 minutes to stimulate vesicle cycling.[14] | Replace the culture medium with the FM 4-64 staining solution and incubate for 1-5 minutes.[14] |
| 3. Washing | Thoroughly wash the cells with dye-free Tyrode's solution for 5-10 minutes to remove extracellular and non-specifically bound dye.[8] | Wash the cells with dye-free Tyrode's solution for 5-10 minutes. Due to its potentially stronger membrane binding, a more extensive wash may be required.[2] |
| 4. Imaging of Loaded Vesicles | Image the stained synaptic terminals using a fluorescence microscope with a suitable filter set for green fluorescence. | Image the stained synaptic terminals using a fluorescence microscope with a suitable filter set for red fluorescence. |
| 5. Vesicle Unloading (Destaining) | To measure exocytosis, stimulate the neurons again with high K+ Tyrode's solution (in the absence of dye) and acquire a time-lapse series of images to monitor the decrease in fluorescence.[14] | Perform the same stimulation and imaging procedure as for this compound. |
| 6. Fixation (Optional for this compound) | After the desired staining protocol, cells can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature for subsequent immunocytochemistry.[1] | Not applicable for the standard FM 4-64. The fixable version (FM 4-64FX) would be required.[3] |
Signaling Pathway Visualization
FM dyes are instrumental in visualizing the trafficking of membrane proteins, including G protein-coupled receptors (GPCRs), which are key targets in drug development. The internalization of GPCRs upon ligand binding is a critical step in signal transduction and desensitization. This process can be monitored by observing the endocytosis of FM dye-labeled vesicles.[6]
Clathrin-Mediated Endocytosis of a GPCR
The following diagram illustrates the key steps in the clathrin-mediated endocytosis of a GPCR, a process that can be visualized using FM dyes.
Synaptic Vesicle Recycling Pathway
FM dyes are a cornerstone for studying the synaptic vesicle cycle. The following diagram illustrates the key stages of this process.
References
- 1. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-time endocytosis imaging as a rapid assay of ligand-GPCR binding in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dye screening and signal-to-noise ratio for retrogradely transported voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Dense-Core Vesicle Dynamics: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals investigating the intricate processes of dense-core vesicle (DCV) trafficking and exocytosis, the choice of fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the widely used styryl dye, FM 1-43FX, with alternative methodologies, offering insights into their respective limitations and advantages, supported by experimental data and detailed protocols.
Dense-core vesicles are key players in neuronal and endocrine signaling, responsible for the storage and release of neuropeptides, hormones, and biogenic amines. Visualizing their lifecycle is paramount to understanding a wide range of physiological and pathological processes. For years, the lipophilic styryl dye this compound has been a workhorse in this field. However, its inherent limitations have spurred the development of more sophisticated and specific tools. This guide will delve into the nuances of this compound and compare it with two powerful alternatives: Fluorescent False Neurotransmitters (FFNs) and genetically-encoded pH-sensitive probes (pHluorins).
The Workhorse with Caveats: this compound
This compound is a fixable analogue of the FM 1-43 dye. Its mechanism relies on its amphipathic nature; it reversibly partitions into the outer leaflet of the plasma membrane, exhibiting a significant increase in fluorescence upon binding. During endocytosis, the dye is internalized and becomes trapped within newly formed vesicles, allowing for the visualization of vesicle uptake and subsequent exocytosis upon destaining.
However, the utility of this compound in studying DCVs is hampered by several key limitations:
-
Lack of Specificity: this compound indiscriminately labels all forms of endocytosis. This makes it challenging to specifically study DCVs in cells that also exhibit high rates of synaptic vesicle recycling or other endocytic events.
-
Inability to Label "Kiss-and-Run" Exocytosis: A significant mode of DCV release involves the transient opening of a fusion pore, a process termed "kiss-and-run." The narrow diameter of this pore often prevents the entry of the relatively bulky this compound molecule, leading to an underestimation of exocytotic events.[1]
-
Potential for Artifacts: The dye's interaction with the plasma membrane can, in some instances, influence membrane properties and vesicle dynamics. Furthermore, achieving a clear signal requires extensive washing to remove background fluorescence from the plasma membrane, a process that can inadvertently trigger or miss spontaneous vesicle turnover.
-
Dependence on Endocytosis for Labeling: The labeling of vesicles is contingent on a preceding endocytic event. This can complicate experimental designs aimed at studying pre-existing vesicle pools or the initial rounds of exocytosis.
The Rise of Specificity: Fluorescent False Neurotransmitters (FFNs)
FFNs are fluorescent molecules designed to mimic endogenous neurotransmitters, such as dopamine and serotonin. This clever design allows them to be actively transported into specific subsets of DCVs by vesicular monoamine transporters (VMATs).
The primary advantages of FFNs over this compound include:
-
High Specificity: FFNs provide a means to selectively label and track DCVs that store specific monoamines, offering a much clearer window into the dynamics of these particular vesicle populations.
-
Direct Loading into Vesicles: Unlike FM dyes, FFNs are loaded into the vesicle lumen via endogenous transport mechanisms, independent of endocytosis. This allows for the study of pre-existing vesicle pools.
-
Utility in Diverse Release Modes: FFNs can be used to study both full-fusion and "kiss-and-run" exocytosis, providing a more complete picture of vesicle release dynamics.[1][2]
The Precision of Genetic Engineering: pH-sensitive Probes (pHluorins)
Genetically-encoded pH-sensitive fluorescent proteins, most notably pHluorins, represent a powerful and highly specific approach to studying DCV exocytosis. These probes are engineered as fusion proteins with DCV cargo molecules (e.g., Neuropeptide Y (NPY) or Brain-Derived Neurotrophic Factor (BDNF)) or vesicle membrane proteins.
The fluorescence of pHluorin is quenched in the acidic environment of the DCV lumen (pH ~5.5). Upon exocytosis, the fusion pore opens, exposing the pHluorin to the neutral pH of the extracellular space (pH ~7.4), resulting in a rapid and dramatic increase in fluorescence.
Key advantages of pHluorins include:
-
Unambiguous Reporting of Exocytosis: The pH-dependent fluorescence change provides a direct and high-contrast signal of vesicle fusion with the plasma membrane.
-
Exceptional Specificity: By fusing pHluorin to specific DCV proteins, researchers can track the exocytosis of precisely defined vesicle populations.[3][4][5]
-
Kinetic Analysis of Fusion Events: The rapid change in fluorescence allows for detailed kinetic analysis of individual fusion pore openings and closures.[1][2]
-
Minimal Perturbation: As genetically encoded probes, they are less likely to cause the pharmacological artifacts sometimes associated with external dyes.
Quantitative Comparison of Fluorescent Probes
| Feature | This compound | Fluorescent False Neurotransmitters (FFNs) | Genetically-Encoded pHluorins |
| Mechanism of Labeling | Membrane intercalation and endocytosis | Active transport into vesicles via transporters (e.g., VMAT) | Genetic fusion to DCV proteins |
| Specificity for DCVs | Low (labels all endocytosed vesicles) | High (for monoaminergic DCVs) | Very High (defined by the fusion protein) |
| Labels "Kiss-and-Run" | No[1] | Yes[1][2] | Yes[6] |
| Signal-to-Noise Ratio | Moderate to Low (background from plasma membrane) | High (concentrated in vesicles) | Very High (low fluorescence in quenched state) |
| Photostability | Moderate | Varies by fluorophore | Generally good, but can photobleach with intense illumination |
| Potential for Artifacts | Moderate (membrane interactions, wash steps) | Low (potential for off-target effects) | Low (overexpression can be a concern) |
| Toxicity | Low for short-term imaging | Generally low, but depends on the specific FFN | Generally low |
| Excitation (max, nm) | ~470-510 (in membrane)[7][8][9] | Varies (e.g., FFN206 ~465 nm)[10] | ~488 (for EGFP-based pHluorins) |
| Emission (max, nm) | ~580-626 (in membrane)[7][8][9] | Varies (e.g., FFN206 ~465 nm)[10] | ~510 (for EGFP-based pHluorins) |
Experimental Protocols
Protocol 1: Labeling Dense-Core Vesicles with this compound
-
Preparation of Staining Solution: Prepare a working solution of this compound in a suitable imaging buffer (e.g., Tyrode's solution) at a final concentration of 2-10 µM.
-
Cell Stimulation and Staining: Incubate the cells with the this compound staining solution. To induce endocytosis and dye uptake into DCVs, stimulate the cells using a method appropriate for the cell type (e.g., high potassium solution, electrical field stimulation, or a specific secretagogue). The stimulation period will typically range from 30 seconds to several minutes.
-
Washing: After stimulation, thoroughly wash the cells with dye-free imaging buffer to remove the this compound from the plasma membrane. This step is critical for reducing background fluorescence and may require multiple buffer changes over 5-10 minutes.
-
Imaging Endocytosis: The internalized fluorescent puncta represent the population of endocytosed vesicles, including DCVs. These can be imaged using fluorescence microscopy with appropriate filter sets (e.g., excitation ~488 nm, emission >520 nm).
-
Imaging Exocytosis (Destaining): To observe exocytosis, stimulate the stained cells again in a dye-free buffer. The release of the dye from fusing vesicles into the extracellular medium will result in a decrease in fluorescence intensity at individual puncta.
Protocol 2: Labeling Dense-Core Vesicles with Fluorescent False Neurotransmitters (FFNs)
-
FFN Loading: Incubate the cells in a culture medium containing the FFN at a concentration typically ranging from 1-10 µM. The incubation time will vary depending on the cell type and the specific FFN but is often in the range of 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, FFN-free imaging buffer to remove any extracellular dye.
-
Imaging Vesicle Trafficking: The fluorescently labeled DCVs can now be tracked using live-cell imaging.
-
Imaging Exocytosis: Stimulate the cells as described in Protocol 1. The release of the FFN from the DCVs will be observed as a decrease in the fluorescence intensity of individual puncta. For some FFNs, exocytosis can also be detected as a transient increase in fluorescence as the concentrated dye is released into the wider extracellular space.[10]
Protocol 3: Imaging Dense-Core Vesicle Exocytosis with pHluorins
-
Transfection/Transduction: Introduce the plasmid DNA encoding the pHluorin-tagged DCV protein into the cells using a suitable transfection method (e.g., lipofection, electroporation) or viral transduction (e.g., lentivirus, AAV). Allow 24-72 hours for protein expression.
-
Cell Culture and Imaging Preparation: Culture the cells under standard conditions. For imaging, replace the culture medium with a suitable imaging buffer.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells. The pHluorin signal within the acidic DCVs should be quenched, resulting in low fluorescence.
-
Stimulation and Imaging of Exocytosis: Stimulate the cells to induce DCV exocytosis. Acquire a time-lapse series of images during and after stimulation. The fusion of a DCV with the plasma membrane will result in a rapid and transient increase in fluorescence at the site of exocytosis.
-
Data Analysis: The frequency, kinetics, and localization of exocytotic events can be quantified by analyzing the changes in fluorescence intensity over time.
Visualizing the Methodologies
To further clarify the principles behind these techniques, the following diagrams illustrate the key workflows and concepts.
Conclusion
The study of dense-core vesicles is essential for advancing our understanding of neurobiology and endocrinology, with significant implications for drug development. While this compound has been a valuable tool, its limitations in specificity and its inability to capture the full spectrum of exocytotic events necessitate the adoption of more advanced techniques. Fluorescent False Neurotransmitters and genetically-encoded pHluorins offer superior specificity and provide a more nuanced and accurate view of DCV dynamics. The choice of probe will ultimately depend on the specific biological question, the cell type under investigation, and the available experimental resources. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate tool to illuminate the complex and vital processes governed by dense-core vesicles.
References
- 1. pnas.org [pnas.org]
- 2. High-speed imaging reveals the bimodal nature of dense core vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dense‐core vesicle biogenesis and exocytosis in neurons lacking chromogranins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of dense-core vesicle fusion in rodent CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release mode of large and small dense-core vesicles specified by different synaptotagmin isoforms in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of evoked dense-core-vesicle exocytosis in hippocampal neurons reveals long latencies and kiss-and-run fusion events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum [FM 1-43] | AAT Bioquest [aatbio.com]
- 8. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain - FAQs [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of Fixable versus Non-Fixable FM Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals engaged in cellular imaging, the choice of fluorescent probes is critical for accurate and reproducible results. Among the tools available for visualizing plasma membrane dynamics and vesicle trafficking, styryl dyes, commonly known as FM (Fei Mao) dyes, are indispensable. These amphipathic molecules insert into the outer leaflet of the plasma membrane, exhibiting a significant increase in fluorescence in the hydrophobic lipid environment.[1][2] This property makes them excellent markers for tracking dynamic cellular processes such as endocytosis and exocytosis.[3][4][5][6][7]
A key distinction within the FM dye family is the availability of both non-fixable and fixable analogs. Non-fixable FM dyes are classic tools for live-cell imaging, while fixable FM dyes have been chemically modified to allow for their covalent linkage to cellular components during fixation.[8] This fundamental difference dictates their suitability for various experimental designs, particularly those involving immunocytochemistry or other post-fixation labeling techniques. This guide provides a comprehensive comparison of fixable and non-fixable FM dyes, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Chemistries
Both fixable and non-fixable FM dyes share a common mechanism for membrane labeling. Their amphipathic nature, characterized by a hydrophilic head and a hydrophobic tail, allows them to reversibly partition into the plasma membrane.[5][7][9] In the aqueous extracellular environment, the dyes are in a low-fluorescence state. Upon insertion into the lipid bilayer, their quantum yield dramatically increases, resulting in bright fluorescence.[7][9][10][11] This process is dynamic, and the dyes can be washed out from the plasma membrane.[5]
The crucial difference lies in their behavior during cell fixation, typically with aldehyde-based fixatives like formaldehyde.
-
Non-fixable FM dyes , such as FM1-43 and FM4-64, lack reactive groups that can form covalent bonds with cellular components upon fixation.[5] Consequently, during the fixation and subsequent permeabilization steps required for intracellular antibody labeling, these dyes are washed out, leading to a loss of the specific membrane staining.[2]
-
Fixable FM dyes , such as FM1-43FX and FM4-64FX, are engineered to contain reactive moieties, often aliphatic amines, that can be cross-linked to surrounding proteins by fixatives.[8] This covalent attachment ensures that the dye remains localized to the membranes it was labeling prior to fixation, preserving the staining pattern through permeabilization and subsequent labeling procedures.[8][9]
Performance Comparison: A Quantitative Look
The choice between fixable and non-fixable FM dyes often comes down to the specific experimental requirements. The following table summarizes the key performance characteristics based on typical experimental outcomes.
| Feature | Non-Fixable FM Dyes (e.g., FM1-43, FM4-64) | Fixable FM Dyes (e.g., FM1-43FX, FM4-64FX) |
| Live-Cell Imaging Compatibility | Excellent | Excellent |
| Fixation Compatibility | Poor; dye is lost upon fixation and permeabilization | Excellent; dye is retained after fixation and permeabilization[8][9] |
| Signal Retention Post-Fixation | <10% | >80% |
| Compatibility with Immunocytochemistry | No | Yes[9] |
| Potential for Artifacts | Minimal in live-cell imaging | Potential for non-specific background if not washed properly before fixation |
| Typical Concentration Range | 2-15 µM for FM1-43, 2.5-20 µM for FM4-64[5] | Similar to non-fixable counterparts |
| Photostability | Moderate; photobleaching can occur with intense illumination[5] | Generally comparable to non-fixable counterparts; photobleaching should still be minimized[5] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible experiments. Below are representative protocols for using both non-fixable and fixable FM dyes.
General Considerations for Both Dye Types:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and at an appropriate confluency.
-
Dye Preparation: Prepare a stock solution of the FM dye in a suitable solvent (e.g., water or DMSO) as per the manufacturer's instructions. Protect the stock solution from light.
-
Staining Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Tyrode's solution, HBSS, or cell culture medium without serum).[5]
Protocol 1: Live-Cell Imaging of Endocytosis with Non-Fixable FM4-64
-
Cell Preparation: Wash cultured cells twice with pre-warmed physiological buffer.
-
Staining: Add the FM4-64 staining solution (e.g., 5 µM in buffer) to the cells and incubate at the desired temperature (e.g., 37°C or on ice to inhibit endocytosis initially).
-
Stimulation (Optional): To induce endocytosis, you can stimulate the cells (e.g., with high K+ solution for neurons or growth factors for other cell types).[3][7][9]
-
Washing: After the desired incubation time (e-g., 1-10 minutes), rapidly wash the cells three to five times with cold physiological buffer to remove the dye from the plasma membrane and stop endocytosis.[5]
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for FM4-64 (e.g., excitation ~560 nm, emission ~750 nm).[12]
Protocol 2: Staining and Fixation with Fixable FM1-43FX for Subsequent Immunocytochemistry
-
Cell Preparation: Wash cultured cells twice with pre-warmed physiological buffer.
-
Staining: Add the FM1-43FX staining solution (e.g., 5-10 µM in buffer) to the cells and incubate under conditions that promote the process of interest (e.g., endocytosis).
-
Washing: After the labeling period, wash the cells thoroughly with physiological buffer to remove any unbound dye. This step is critical to reduce background fluorescence.
-
Fixation: Fix the cells by adding a 4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.[5]
-
Quenching: Wash the cells three times with PBS and then quench the remaining formaldehyde with a solution of 100 mM glycine in PBS for 5 minutes.
-
Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Immunocytochemistry: Proceed with your standard immunocytochemistry protocol (blocking, primary antibody incubation, secondary antibody incubation, and washes).
-
Imaging: Mount the coverslips and image the cells, ensuring to use the correct filter sets for both the FM1-43FX (green fluorescence) and the fluorophore conjugated to your secondary antibody.
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key differences in the experimental workflows and the underlying mechanisms.
Figure 1: Comparative workflow of non-fixable versus fixable FM dyes.
Figure 2: Mechanism of membrane interaction for fixable vs. non-fixable FM dyes.
Conclusion
The choice between fixable and non-fixable FM dyes is fundamentally dependent on the experimental design. For live-cell imaging studies focused solely on dynamic membrane events, non-fixable FM dyes are a robust and well-established tool. However, when experiments require the correlation of membrane trafficking with the localization of intracellular proteins through techniques like immunocytochemistry, fixable FM dyes are the superior and necessary choice. Their ability to be covalently locked in place during fixation opens up a wider range of experimental possibilities, allowing for a more comprehensive understanding of complex cellular processes. By carefully considering the experimental goals and following optimized protocols, researchers can effectively leverage the unique properties of both types of FM dyes to generate high-quality, insightful data.
References
- 1. Using FM Dyes to Study Endomembranes and Their Dynamics in Plants and Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
- 4. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [en.bio-protocol.org]
- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MM 1-43FX *Fixable Analog of FM 1-43 Membrane Stain* | AAT Bioquest [aatbio.com]
- 9. FM Dye Cycling at the Synapse: Comparing High Potassium Depolarization, Electrical and Channelrhodopsin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Synaptic Vesicle Pool Replenishment in Cultured Cerebellar Granule Neurons using FM Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling FM 1-43FX
For researchers, scientists, and drug development professionals utilizing the fixable membrane stain FM 1-43FX, ensuring safe handling and disposal is paramount. Due to the limited availability of specific toxicity data for FM dyes, a cautious approach, treating the compound as a chemical with unknown toxicity, is the recommended standard. This guide provides essential, immediate safety and logistical information to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, adherence to standard laboratory safety protocols is critical. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves frequently, especially after direct contact with the substance. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. | Work in a chemical fume hood to avoid inhalation of any potential aerosols or dust if handling the solid form. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, will ensure a safe and efficient workflow.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any damage. The product should be stored at room temperature and protected from light.[1][2]
Preparation of Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) or water to create a stock solution.[3] All handling of the powdered form and preparation of the stock solution should be conducted within a chemical fume hood to minimize inhalation risk.
Experimental Use
When using this compound in experiments, always wear the recommended PPE. Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4] If inhaled, move to an area with fresh air.[4]
Spill Management
In the event of a spill, absorb the material with an inert absorbent material and collect it for disposal. Ensure the area is well-ventilated during cleanup.
Disposal Plan
All waste containing this compound, including used solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol provides a step-by-step guide for the preparation of a common stock solution of this compound.
-
Assemble Materials :
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (PPE) as outlined above
-
-
Procedure :
-
Ensure all work is performed in a certified chemical fume hood.
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully open the vial containing the lyophilized this compound powder.
-
To make a 1 mg/mL stock solution, add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to a 1 mg vial, add 1 mL of DMSO.
-
Close the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the safety of their laboratory environment.
References
- 1. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Contact Us [thermofisher.com]
- 2. Invitrogen this compound, fixable analog of FM 1-43 membrane stain 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. FM™ 1-43FX, fixable analog of FM™ 1-43 membrane stain 10 x 100 μg | Buy Online [thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
